molecular formula C25H29N5O2S B12377666 CT1113

CT1113

Cat. No.: B12377666
M. Wt: 463.6 g/mol
InChI Key: WTGNDKCABSWCMB-DAWZGUTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CT1113 is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H29N5O2S/c1-14-3-8-20-22(26-2)23(33-25(20)27-14)24(31)29-18-9-15-4-7-19(10-21(15)32-13-18)30-11-16-5-6-17(12-30)28-16/h3-4,7-8,10,16-18,26,28H,5-6,9,11-13H2,1-2H3,(H,29,31)/t16?,17?,18-/m1/s1

InChI Key

WTGNDKCABSWCMB-DAWZGUTISA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@@H]3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of CT1113: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Dual USP25/USP28 Inhibitor's Action in Oncology

CT1113 is an investigational, potent, and specific small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28) and its homolog Ubiquitin-Specific Protease 25 (USP25). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on key signaling pathways and its potential as a broad-spectrum anti-cancer agent. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Core Mechanism of Action: Inducing Oncoprotein Degradation

This compound exerts its anti-tumor effects by inhibiting the deubiquitinating activity of USP28 and USP25. These enzymes are responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By blocking this action, this compound leads to the accumulation of polyubiquitinated oncoproteins, targeting them for destruction by the proteasome. This targeted degradation of key cancer drivers forms the central pillar of this compound's therapeutic strategy.

Key oncoproteins destabilized by this compound include:

  • c-MYC: A pivotal transcription factor that is overexpressed in a wide range of human cancers and drives cell proliferation and growth. This compound has been shown to induce the degradation of c-MYC in various cancer cell lines and xenograft tumor models.[1][2][3]

  • NOTCH1: A critical regulator of cell fate decisions, its aberrant activation is a hallmark of T-cell acute lymphoblastic leukemia (T-ALL). This compound treatment leads to the destabilization of the active form of NOTCH1 (ICN1).[4][5]

  • BCR-ABL1: The fusion oncoprotein that drives Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). This compound promotes the ubiquitination and subsequent degradation of BCR-ABL1, a mechanism distinct from that of tyrosine kinase inhibitors (TKIs).[6][7]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across various preclinical models. The following table summarizes key quantitative data gathered from published studies.

ParameterCell Line(s)ValueReference(s)
IC50 Human Ph+ALL cell lines (Sup-B15, BV-173), BCR-ABL1-expressing Ba/F3 cells~200 nM[6][7]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on USP28 and USP25 reverberates through several critical cancer-related signaling pathways.

The USP28/c-MYC Axis

USP28 is a key regulator of c-MYC stability. By inhibiting USP28, this compound disrupts this axis, leading to decreased c-MYC levels and the suppression of its downstream transcriptional programs that are essential for tumor cell proliferation and survival.

USP28_cMYC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMYC c-MYC Transcription Cell Proliferation & Survival Genes cMYC->Transcription activates cMYC_Ub Ub-c-MYC cMYC->cMYC_Ub deubiquitinates USP28 USP28 USP28->cMYC_Ub Proteasome Proteasome Ub Ubiquitin Ub->cMYC ubiquitinates cMYC_Ub->Proteasome degradation This compound This compound This compound->USP28 inhibits

Diagram 1: this compound inhibits USP28, leading to c-MYC degradation.
The USP25/BCR-ABL1 Pathway in Ph+ALL

In Ph+ALL, USP25 has been identified as a crucial factor in maintaining the stability of the BCR-ABL1 oncoprotein. This compound's inhibition of USP25 triggers the ubiquitination and subsequent proteasomal degradation of BCR-ABL1, offering a therapeutic avenue that is independent of TKI resistance mechanisms.[6][7] This leads to the suppression of downstream signaling, including the phosphorylation of STAT5.[6][7]

USP25_BCRABL1_Pathway BCR_ABL1 BCR-ABL1 STAT5 STAT5 BCR_ABL1->STAT5 phosphorylates Ub_BCR_ABL1 Ub-BCR-ABL1 BCR_ABL1->Ub_BCR_ABL1 ubiquitination pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Leukemic Cell Proliferation & Survival pSTAT5->Proliferation promotes USP25 USP25 USP25->BCR_ABL1 stabilizes by deubiquitination This compound This compound This compound->USP25 inhibits Proteasome Proteasome Ub_BCR_ABL1->Proteasome degradation

Diagram 2: this compound mechanism in Ph+ALL.

Broader Impact on the Tumor Microenvironment and Metabolism

Beyond direct effects on oncoproteins, this compound also modulates other cellular processes that contribute to its anti-cancer activity.

  • Immune Microenvironment: this compound has been shown to trigger a CD8+ T cell-dependent anti-tumor immune response.[8] It achieves this by promoting the degradation of YTHDF2, a substrate of USP25/28, which in turn prevents YTHDF2-mediated complement activation and immunosuppression.[8] This suggests a potential synergistic effect when combined with immune checkpoint inhibitors.[8]

  • Lipid Metabolism: In T-ALL, USP28 also regulates the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis.[4][5] By inhibiting USP28, this compound can suppress the SREBP1-mediated lipogenesis that is often upregulated in tumor cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate human Ph+ALL cell lines (e.g., Sup-B15, BV-173) or other cancer cells in 96-well plates at a predetermined density.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[6][7]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Immunoblotting

This technique is used to detect changes in the protein levels of this compound targets and downstream effectors.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, NOTCH1, BCR-ABL1, STAT5, p-STAT5, USP28, USP25) and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Cell Inoculation: Subcutaneously inoculate immunodeficient mice with a suspension of cancer cells (e.g., SW1990 pancreatic cancer cells).[3][9]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound or vehicle to the mice via the appropriate route (e.g., intraperitoneal injection).[6][7]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunoblotting, immunohistochemistry for proliferation markers like Ki67).[3]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines CT1113_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->CT1113_Treatment Viability Cell Viability Assay (MTS) CT1113_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CT1113_Treatment->Apoptosis Western_Blot Immunoblotting (Protein Levels) CT1113_Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., Pancreatic Cancer) In_Vivo_Treatment In Vivo this compound Administration Xenograft->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Weight, IHC, WB) Tumor_Growth->Ex_Vivo_Analysis

References

Unveiling the Cellular Targets of CT1113: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Dual USP28/USP25 Inhibitor CT1113 for Drug Development Professionals, Researchers, and Scientists.

Introduction

This compound is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the key experimental data supporting its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers in oncology, drug discovery, and translational medicine.

Primary Cellular Targets: USP28 and USP25

The primary cellular targets of this compound are two closely related deubiquitinating enzymes (DUBs): Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).[1][2] this compound acts as a dual inhibitor, potently targeting the catalytic activity of both enzymes.[2] Deubiquitinases play a critical role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP28 and USP25, this compound effectively promotes the degradation of key oncoproteins that are clients of these DUBs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The potency of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Cell Line Assay Type Metric Value Reference
HCT116 (Colon Cancer)Cell ViabilityEC50~65 nM[3]
HCT116 (USP25/28 Overexpression)Cell ViabilityEC5092 nM[3]
Ph+ ALL Cell LinesGrowth InhibitionIC50~200 nM[4][5][6]
T-ALL Cell LinesApoptosis InductionIC50Varies by timepoint (24, 48, 72h)[7]

Mechanism of Action and Signaling Pathways

Inhibition of USP28 and USP25 by this compound leads to the destabilization and subsequent degradation of several critical oncoproteins. This action disrupts key signaling pathways essential for cancer cell survival and proliferation.

c-MYC Degradation Pathway

The oncoprotein c-MYC is a well-established substrate of USP28.[3] Inhibition of USP28 by this compound leads to increased ubiquitination and proteasomal degradation of c-MYC, resulting in the downregulation of MYC target genes and suppression of tumor growth.[1][3]

c_MYC_Degradation This compound This compound USP28 USP28 This compound->USP28 c_MYC c-MYC USP28->c_MYC Deubiquitination Ub_Proteasome Ubiquitin/ Proteasome System c_MYC->Ub_Proteasome Ubiquitination Degradation c-MYC Degradation Ub_Proteasome->Degradation

Figure 1: this compound-induced c-MYC degradation pathway.
NOTCH1 Signaling in T-ALL

In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling pathway is a common oncogenic driver. USP28 is known to regulate the stability of the active form of NOTCH1 (ICN1).[7][8] By inhibiting USP28, this compound promotes the degradation of ICN1, thereby suppressing NOTCH1 signaling and inhibiting the growth of T-ALL cells.[7][8]

NOTCH1_Signaling This compound This compound USP28 USP28 This compound->USP28 ICN1 ICN1 (Active NOTCH1) USP28->ICN1 Deubiquitination Ub_Proteasome Ubiquitin/ Proteasome System ICN1->Ub_Proteasome Ubiquitination T_ALL_Growth T-ALL Cell Growth ICN1->T_ALL_Growth Promotes Degradation ICN1 Degradation Ub_Proteasome->Degradation Degradation->T_ALL_Growth

Figure 2: Inhibition of NOTCH1 signaling in T-ALL by this compound.
SREBP1-Mediated Lipogenesis

This compound has also been shown to affect cellular metabolism by targeting Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis. USP28 regulates the stability of SREBP1, and its inhibition by this compound leads to SREBP1 degradation and a subsequent reduction in lipid synthesis, which is crucial for the rapid growth of cancer cells.[7][8]

SREBP1_Lipogenesis This compound This compound USP28 USP28 This compound->USP28 SREBP1 SREBP1 USP28->SREBP1 Deubiquitination Lipogenic_Genes Lipogenic Gene Expression SREBP1->Lipogenic_Genes Activates Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis

Figure 3: this compound-mediated suppression of SREBP1 and lipogenesis.
BCR-ABL Stability in Ph+ ALL

In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the fusion protein BCR-ABL is the primary oncogenic driver. This compound has demonstrated efficacy in this context by targeting USP25, which has been shown to regulate the stability of BCR-ABL.[4][5][6] Inhibition of USP25 by this compound increases the ubiquitination and subsequent proteasomal degradation of BCR-ABL, leading to the suppression of downstream signaling and apoptosis of Ph+ ALL cells.[4][5][6]

BCR_ABL_Stability This compound This compound USP25 USP25 This compound->USP25 BCR_ABL BCR-ABL USP25->BCR_ABL Deubiquitination Ub_Proteasome Ubiquitin/ Proteasome System BCR_ABL->Ub_Proteasome Ubiquitination Ph_ALL_Growth Ph+ ALL Cell Survival BCR_ABL->Ph_ALL_Growth Promotes Degradation BCR-ABL Degradation Ub_Proteasome->Degradation Degradation->Ph_ALL_Growth

Figure 4: this compound-induced degradation of BCR-ABL in Ph+ ALL.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the cellular activity of this compound. Note that these are generalized methods, and specific parameters may require optimization for different cell lines and experimental conditions.

In Vitro Deubiquitinase (DUB) Assay

This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of USP28 and USP25.

Materials:

  • Recombinant human USP28 and USP25 enzymes

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound (serial dilutions)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add recombinant USP28 or USP25 enzyme to each well of a 384-well plate.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

DUB_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis CT1113_prep Prepare this compound Serial Dilutions Incubate Incubate this compound with Enzyme CT1113_prep->Incubate Enzyme_prep Add Recombinant USP28/USP25 to Plate Enzyme_prep->Incubate Add_Substrate Add Ubiquitin-Rhodamine110 Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Figure 5: Workflow for an in vitro deubiquitinase assay.
Immunoprecipitation and Western Blotting for Ubiquitination

This protocol is designed to assess the ubiquitination status of a target protein (e.g., c-MYC) in cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors

  • Antibody against the target protein (for immunoprecipitation)

  • Protein A/G agarose (B213101) or magnetic beads

  • Antibody against ubiquitin (for Western blotting)

  • Secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound or vehicle control for the desired time. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against ubiquitin.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. An increase in the high-molecular-weight smear in the this compound-treated samples indicates increased ubiquitination of the target protein.

Ubiquitination_Assay_Workflow start Start cell_treatment Treat Cells with this compound +/- Proteasome Inhibitor start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis immunoprecipitation Immunoprecipitate Target Protein cell_lysis->immunoprecipitation sds_page SDS-PAGE immunoprecipitation->sds_page western_blot Western Blot for Ubiquitin sds_page->western_blot analysis Analyze for Increased Ubiquitination western_blot->analysis end End analysis->end

Figure 6: Workflow for assessing protein ubiquitination.
Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound (serial dilutions)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 or IC50 value by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent dual inhibitor of USP28 and USP25 with promising anti-cancer activity. Its mechanism of action, which involves the targeted degradation of key oncoproteins such as c-MYC, NOTCH1, SREBP1, and BCR-ABL, provides a strong rationale for its continued development as a therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in various cancer contexts.

References

CT1113: A Comprehensive Technical Guide to a Novel Dual USP25/USP28 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent, small-molecule inhibitor targeting the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2] These enzymes play a critical role in regulating the stability of numerous oncoproteins, making them attractive targets for cancer therapy. By dually inhibiting USP25 and USP28, this compound offers a promising therapeutic strategy for a broad spectrum of malignancies by promoting the degradation of key cancer drivers such as c-MYC and NOTCH1.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to and inhibiting the catalytic activity of both USP25 and USP28. These enzymes are responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4] Key oncoproteins stabilized by USP28 include c-MYC, a transcription factor that drives cell proliferation, and NOTCH1, a critical regulator of cell fate.[3][4] USP25 has also been implicated in stabilizing oncoproteins and promoting tumor growth.[5]

By inhibiting USP25 and USP28, this compound leads to the increased ubiquitination and subsequent proteasomal degradation of their downstream substrates.[5] The resulting decrease in the levels of oncoproteins like c-MYC and NOTCH1 disrupts oncogenic signaling pathways, ultimately leading to decreased cancer cell proliferation and survival.[3]

Quantitative Data

The inhibitory potency of this compound against USP25 and USP28, as well as its efficacy in cancer cell lines, has been quantified through various assays.

Parameter Target/Cell Line Value Reference
IC50 USP2526.1 nM[6]
IC50 USP283.9 nM[6]
IC50 Ph+ALL cell lines~200 nM[5]
EC50 HCT116 (GFP-expressing)65 nM[7]
EC50 HCT116 (USP25/28 overexpressing)92 nM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., Ph+ALL cell lines Sup-B15, BV-173)[5]

  • Cell culture medium and supplements[5]

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[8]

  • Plate reader capable of measuring absorbance at 490 nm[9]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[5] Include a vehicle control (DMSO).

  • Following the treatment period, add 20 µL of MTS solution to each well.[9]

  • Incubate the plate for 1-4 hours at 37°C.[9]

  • Record the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI double-staining kit[5]

  • 1X Binding Buffer[10]

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound for the indicated time.

  • Harvest the cells by centrifugation.[10]

  • Wash the cells once with cold 1X PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the stained cells by flow cytometry within one hour.[10] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of its targets and downstream effectors.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[12]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

  • Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-β-actin)[12][13]

  • HRP-conjugated secondary antibodies[12]

  • ECL detection reagent[12]

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in ice-cold lysis buffer.[12]

  • Determine the protein concentration of the lysates.[12]

  • Denature the protein samples by boiling in Laemmli buffer.[12]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[12]

Immunoprecipitation for Ubiquitination Assay

This assay is performed to demonstrate that this compound treatment leads to increased ubiquitination of its target proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Proteasome inhibitor (e.g., MG132)[5]

  • Lysis buffer containing a deubiquitinase inhibitor (e.g., NEM)[14]

  • Antibody against the protein of interest (e.g., anti-BCR-ABL1)[5]

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

Procedure:

  • Treat cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).[5]

  • Lyse the cells in a buffer containing a DUB inhibitor.[14]

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the lysate with an antibody against the target protein overnight at 4°C.[15]

  • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Wash the beads extensively.

  • Elute the protein complex and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated form of the target protein.[15]

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to measure changes in the mRNA levels of target genes upon this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • Treat cells with this compound.

  • Isolate total RNA from the cells.[16]

  • Synthesize cDNA from the RNA using a reverse transcription kit.[17]

  • Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA.[17]

  • Analyze the data to determine the relative change in mRNA expression, often normalized to a housekeeping gene.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell lines (e.g., SW1990 pancreatic cancer cells)

  • This compound formulation for in vivo administration[5]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically inject cancer cells into the mice.[1][4]

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., intraperitoneal injection) at a specified dose and schedule.[5]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and a typical experimental workflow are provided below using the DOT language for Graphviz.

USP28_USP25_Signaling_Pathway cluster_Inhibition This compound Inhibition cluster_DUBs Deubiquitinases cluster_Oncoproteins Oncogenic Substrates cluster_Ubiquitination Ubiquitination & Degradation cluster_Cellular_Effects Cellular Outcomes This compound This compound USP28 USP28 This compound->USP28 Inhibits USP25 USP25 This compound->USP25 Inhibits cMYC c-MYC USP28->cMYC Deubiquitinates (Stabilizes) NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (Stabilizes) Other_Substrates Other Oncoproteins USP25->Other_Substrates Deubiquitinates (Stabilizes) Ub Ubiquitination cMYC->Ub NOTCH1->Ub Other_Substrates->Ub Proteasome Proteasomal Degradation Ub->Proteasome Leads to Proliferation Decreased Proliferation Proteasome->Proliferation Apoptosis Increased Apoptosis Proteasome->Apoptosis

Caption: this compound inhibits USP28/25, leading to oncoprotein degradation.

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Analysis cluster_In_Vivo_Study In Vivo Validation start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Levels) treatment->western ubiquitination Ubiquitination Assay (Immunoprecipitation) treatment->ubiquitination xenograft Xenograft Model (e.g., Pancreatic Cancer) treatment->xenograft Proceed to In Vivo end End: Data Analysis & Conclusion viability->end apoptosis->end western->end ubiquitination->end efficacy Evaluate Anti-Tumor Efficacy (Tumor Volume, Survival) xenograft->efficacy efficacy->end

Caption: Workflow for preclinical evaluation of this compound.

Logical_Relationship cluster_Mechanism Molecular Mechanism cluster_Consequence Cellular & In Vivo Consequences Inhibition This compound Inhibits USP25 & USP28 Ubiquitination Increased Ubiquitination of Oncogenic Substrates (c-MYC, NOTCH1, etc.) Inhibition->Ubiquitination Degradation Enhanced Proteasomal Degradation Ubiquitination->Degradation Cellular Decreased Cancer Cell Proliferation & Survival Degradation->Cellular InVivo Inhibition of Tumor Growth In Vivo Cellular->InVivo Therapeutic Therapeutic Potential in Cancer InVivo->Therapeutic

Caption: Logical flow from this compound inhibition to therapeutic potential.

References

Preclinical Evaluation of CT1113 in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: CT1113 is a potent, small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).[1] Emerging preclinical evidence highlights its potential as an anti-cancer agent, particularly in malignancies driven by oncoproteins stabilized by these deubiquitinases. This document provides a detailed technical guide on the preclinical studies of this compound in the context of pancreatic cancer, focusing on its mechanism of action, experimental validation, and key quantitative findings.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. While specific IC50 values for a broad panel of pancreatic cancer cell lines are not detailed in the provided search results, the effective concentration in HCT116 cells, a colon cancer cell line, provides an indication of its potency.

Compound Cell Line Assay Type Endpoint Value Reference
This compoundHCT116ProliferationEC5065 nM[2]

Note: The EC50 value is derived from experiments where USP25/28 were overexpressed, which increased the EC50 from a lower baseline in control cells.[2]

Experimental Protocols

1. In Vivo Pancreatic Cancer Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer cell-derived xenograft (CDX) model.

  • Animal Model: Balb/c nude mice.[2]

  • Cell Line: SW1990, a human pancreatic cancer cell line.[2]

  • Procedure:

    • SW1990 cells were inoculated into Balb/c nude mice to establish xenograft tumors.[2]

    • Once tumors were established, mice were randomized into treatment and vehicle control groups (n=8 per group).[2]

    • This compound was administered to the treatment group. While the exact dosage and administration route for this specific pancreatic cancer study are not detailed in the provided results, a general in vivo protocol for this compound involves intraperitoneal injection.

    • Tumor growth was monitored and measured over the course of the treatment.[2]

    • At the end of the study, tumors were excised for further analysis.[2]

  • Endpoint Analysis:

    • Tumor growth suppression was assessed by comparing tumor volumes between the this compound-treated and vehicle control groups.[2]

    • Western blotting was performed on tumor samples to analyze protein expression levels.[2]

    • Immunohistochemical staining for Ki67 was conducted to evaluate cell proliferation within the tumors.[2]

2. Western Blotting:

  • Objective: To determine the effect of this compound on the protein levels of c-MYC in tumor tissues.

  • Procedure:

    • Protein lysates were prepared from the excised tumor samples from the in vivo study.[2]

    • Protein concentrations were determined to ensure equal loading.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for c-MYC.

    • A secondary antibody conjugated to a detectable marker was used for visualization.

    • The resulting bands were imaged to assess the levels of c-MYC protein.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pancreatic Cancer:

The primary mechanism of action of this compound involves the inhibition of USP28 and USP25, leading to the destabilization and subsequent degradation of oncoproteins such as c-MYC.[1][2]

CT1113_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 This compound Intervention USP28 USP28 cMYC c-MYC USP28->cMYC Deubiquitination (Stabilization) Increased_cMYC_Ub Increased c-MYC Ubiquitination Ub Ubiquitin cMYC->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->USP28 Inhibition cMYC_Degradation c-MYC Degradation Increased_cMYC_Ub->cMYC_Degradation cMYC_Degradation->Proteasome via Proteasome

Caption: Mechanism of action of this compound in downregulating c-MYC.

Experimental Workflow for In Vivo Efficacy:

The following diagram outlines the workflow for assessing the in vivo anti-tumor activity of this compound in a pancreatic cancer model.

In_Vivo_Workflow start Start inoculation Inoculation of SW1990 Cells into Nude Mice start->inoculation tumor_growth Tumor Establishment inoculation->tumor_growth randomization Randomization of Mice (n=8 per group) tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis (Western Blot, IHC) endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo pancreatic cancer xenograft study.

Summary of Findings:

Preclinical studies demonstrate that this compound effectively suppresses the growth of pancreatic cancer xenografts.[2] This anti-tumor activity is associated with a reduction in the protein levels of the oncoprotein c-MYC within the tumor tissue.[2] Furthermore, immunohistochemical analysis has shown a decrease in the proliferation marker Ki67 in tumors treated with this compound, indicating a reduction in cell proliferation.[2] These findings underscore the therapeutic potential of targeting USP28/25 with this compound in pancreatic cancer. The compound has since progressed to a first-in-human phase I trial in patients with relapsed/refractory acute myeloid leukemia, where it has shown a favorable safety and pharmacokinetic profile, along with preliminary efficacy, further validating USP28 as a therapeutic target.[3]

References

The USP28 Inhibitor CT1113: A Technical Guide to its Mechanism and Effect on MYC Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a majority of human cancers, making them a critical but challenging therapeutic target. Direct inhibition of the MYC oncoprotein has proven difficult. A promising alternative strategy is to target the cellular machinery responsible for its stability. The deubiquitinase USP28 plays a crucial role in stabilizing MYC by removing ubiquitin chains, thereby preventing its proteasomal degradation.[1][2] CT1113 is a potent and specific small molecule inhibitor of USP28 that has demonstrated significant preclinical anti-tumor activity by inducing the degradation of MYC.[3] This technical guide provides an in-depth overview of this compound, focusing on its effect on MYC protein stability, and includes available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the deubiquitinase activity of USP28.[3] USP28 counteracts the action of E3 ubiquitin ligases, such as FBW7, which target MYC for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] By inhibiting USP28, this compound allows for the accumulation of polyubiquitinated MYC, leading to its rapid degradation and a reduction in its cellular levels. This targeted degradation of a key oncogenic driver underlies the therapeutic potential of this compound in a variety of cancers.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 ValueCell LinesDuration of TreatmentReference
USP28 (biochemical assay)3.9 nMN/AN/A[4]
USP25 (biochemical assay)26.1 nMN/AN/A[4]
Growth Inhibition~200 nMPh+ALL cell lines (Sup-B15, BV-173), BCR-ABL1-expressing Ba/F3 cells72 hours[5]
Growth InhibitionVaries (specific values not provided in abstract)T-ALL cell lines24, 48, and 72 hours[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenOutcomeReference
Burkitt's LymphomaRaji cells (intravenously injected into NCG mice)20 mg/kg, twice daily, oral gavageSignificant suppression of tumorigenesis in the spleen and bone marrow[5]
Pancreatic CancerSW1990 cells (CDX model in Balb/c nude mice)Not specifiedSignificant suppression of tumor growth and decreased MYC levels[7]
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ALL)BCR::ABL1-expressing Ba/F3 cells (allograft model)Tolerated doses, intraperitoneal injectionSignificant growth inhibitory effect and prolonged survival[5]

Signaling Pathways and Experimental Workflows

MYC Ubiquitination and Degradation Pathway

The stability of the MYC protein is tightly regulated by a dynamic process of ubiquitination and deubiquitination. The E3 ubiquitin ligase FBW7 targets MYC for polyubiquitination, marking it for degradation by the proteasome. USP28 reverses this process, thereby stabilizing MYC.

MYC_Ubiquitination cluster_0 Ubiquitination & Degradation cluster_1 Deubiquitination (Stabilization) MYC MYC Ub_MYC Ub-MYC MYC->Ub_MYC Ubiquitination Proteasome Proteasome Ub_MYC->Proteasome Degradation Degraded_MYC Degraded MYC Proteasome->Degraded_MYC FBW7 FBW7 (E3 Ligase) FBW7->MYC Ub Ubiquitin USP28 USP28 USP28->Ub_MYC Deubiquitination This compound This compound This compound->USP28

Caption: The USP28-MYC signaling pathway.

Experimental Workflow: Assessing MYC Protein Stability

A common method to determine the effect of a compound on protein stability is the cycloheximide (B1669411) chase assay followed by Western blotting. Cycloheximide blocks new protein synthesis, allowing for the tracking of the degradation of existing proteins over time.

CHX_Workflow start Cancer cells expressing MYC treat Treat with this compound or Vehicle start->treat chx Add Cycloheximide (CHX) to block protein synthesis treat->chx collect Collect cell lysates at different time points (0, 2, 4, 6h) chx->collect wb Western Blot for MYC and loading control (e.g., Actin) collect->wb analyze Quantify band intensity and determine MYC half-life wb->analyze end Compare MYC stability with and without this compound analyze->end

Caption: Cycloheximide chase assay workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effect of this compound on MYC protein stability. These should be optimized for specific cell lines and experimental conditions.

Western Blotting for MYC Protein Levels

Objective: To determine the relative levels of MYC protein in cells treated with this compound compared to a vehicle control.

Materials:

  • Cancer cell lines (e.g., Raji, Daudi, SW1990)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-c-MYC

  • Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody and the anti-loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the MYC signal to the loading control to determine the relative change in MYC protein levels.

Cycloheximide (CHX) Chase Assay

Objective: To determine the half-life of MYC protein in the presence and absence of this compound.

Materials:

  • Same as for Western Blotting, with the addition of:

  • Cycloheximide (CHX)

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a predetermined time (e.g., 4-6 hours) to allow for target engagement.

  • CHX Addition: Add cycloheximide to the cell culture medium to a final concentration that effectively inhibits protein synthesis in the chosen cell line (typically 10-100 µg/mL).

  • Time-Course Collection: Collect cell samples at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). The "0" time point should be collected immediately after adding CHX.

  • Western Blotting: Prepare cell lysates and perform Western blotting for MYC and a loading control as described in the previous protocol.

  • Analysis: Quantify the MYC band intensities at each time point, normalize to the loading control, and then express the values as a percentage of the MYC level at time "0". Plot the percentage of remaining MYC protein versus time and determine the half-life of MYC under each condition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NCG, NOD/SCID, or nude mice)

  • Cancer cell line (e.g., Raji, SW1990)

  • Matrigel (optional, for subcutaneous injections)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Tumor Implantation: Implant cancer cells into the mice. For solid tumors, this is typically done subcutaneously in the flank. For hematological malignancies, intravenous injection may be used.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle according to the predetermined dosing schedule (e.g., daily or twice daily oral gavage or intraperitoneal injection).

  • Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). For disseminated disease models, monitor disease progression using bioluminescence imaging.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group, or signs of morbidity).

  • Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for MYC levels or immunohistochemistry. Compare the tumor growth rates between the treatment and control groups to assess the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate that targets the stability of the oncoprotein MYC through the inhibition of the deubiquitinase USP28. The available data demonstrates its potent in vitro and in vivo activity in various cancer models. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the mechanism of action and therapeutic potential of this compound and other molecules targeting the MYC degradation pathway. Further studies, particularly those providing more detailed quantitative data on MYC protein turnover and results from ongoing clinical trials, will be crucial in fully elucidating the clinical utility of this therapeutic strategy.

References

Investigating CT1113 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic agent CT1113 and its role in T-cell acute lymphoblastic leukemia (T-ALL). T-ALL is an aggressive hematological malignancy with a poor prognosis in adult patients, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Over 60% of T-ALL cases are associated with aberrant activation of the NOTCH1 signaling pathway.[1][2] Recent preclinical studies have identified this compound, a potent small molecule inhibitor, as a promising candidate for T-ALL treatment.

Mechanism of Action of this compound in T-ALL

This compound functions as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinase that plays a crucial role in regulating the stability of key oncoproteins, including NOTCH1.[1][2] By inhibiting USP28, this compound leads to the destabilization and subsequent degradation of NOTCH1, a critical driver of T-ALL pathogenesis.[1][2] This targeted degradation of NOTCH1 ultimately inhibits the growth of T-ALL cells.[1][2]

Furthermore, research has revealed that USP28 also governs the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][2] SREBP1 is a key transcription factor involved in lipogenesis, a metabolic process important for the proliferation of cancer cells, including those in T-ALL.[1][2] Therefore, by targeting USP28, this compound not only disrupts the oncogenic NOTCH1 signaling but also interferes with the metabolic pathways that support T-ALL cell growth.[2] This dual mechanism of action makes this compound a promising therapeutic agent for T-ALL, potentially effective in cases with or without NOTCH1 mutations.[1][2]

Quantitative Data

The following table summarizes the available quantitative data from preclinical studies of this compound in acute lymphoblastic leukemia.

Cell Lines/ModelAssay TypeParameterValueReference
Human Ph+ALL cell lines (Sup-B15, BV-173)Cell Viability (MTS assay)IC50~200 nM (after 72 hours)[3]
Mutant BCR-ABL1-expressing Ba/F3 cellsCell Viability (MTS assay)IC50~200 nM (after 72 hours)[3]
T-ALL cell lines (Jurkat, MOLT-4)Gene Set Enrichment Analysis (GSEA) of NOTCH signalingNormalized Enrichment Score (NES), Nominal p-value, FDR q-valueNot specified[4]
T-ALL cell lines (Jurkat, LOUCY)Gene Set Enrichment Analysis (GSEA) of lipogenesisNormalized Enrichment Score (NES), Nominal p-value, FDR q-valueNot specified[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in T-ALL

The following diagram illustrates the proposed signaling pathway affected by this compound in T-ALL.

CT1113_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOTCH1_Receptor NOTCH1 Receptor ICN1 Intracellular NOTCH1 (ICN1) NOTCH1_Receptor->ICN1 Cleavage USP28 USP28 USP28->ICN1 Deubiquitinates (Stabilizes) SREBP1 SREBP1 USP28->SREBP1 Deubiquitinates (Stabilizes) Ub Ubiquitin ICN1->Ub Ubiquitination ICN1_nucleus ICN1 ICN1->ICN1_nucleus Translocation SREBP1->Ub Ubiquitination SREBP1_nucleus n-SREBP1 SREBP1->SREBP1_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Gene_Expression Target Gene Expression ICN1_nucleus->Gene_Expression Activates Lipogenesis_Genes Lipogenesis Gene Expression SREBP1_nucleus->Lipogenesis_Genes Activates This compound This compound This compound->USP28 Inhibits

Caption: this compound inhibits USP28, leading to the degradation of ICN1 and SREBP1.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-leukemic effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture T-ALL Cell Culture (e.g., Jurkat, MOLT-4) CT1113_Treatment Treatment with this compound (various concentrations) Cell_Culture->CT1113_Treatment Xenograft T-ALL Xenograft Model (e.g., in mice) Cell_Culture->Xenograft Viability Cell Viability Assay (e.g., MTS) CT1113_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) CT1113_Treatment->Apoptosis Western_Blot Immunoblotting (NOTCH1, SREBP1, etc.) CT1113_Treatment->Western_Blot RNA_Seq RNA Sequencing CT1113_Treatment->RNA_Seq In_Vivo_Treatment In Vivo this compound Treatment Xenograft->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring & Survival Analysis In_Vivo_Treatment->Tumor_Monitoring

Caption: A general workflow for preclinical evaluation of this compound in T-ALL.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, the following methodologies are based on the descriptions provided in the cited literature.[3][5]

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.

  • Methodology:

    • Seed human T-ALL cell lines (e.g., Jurkat, MOLT-4) or other relevant cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of this compound (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[3]

    • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.

    • Calculate the IC50 value using appropriate software.

2. Apoptosis Assay (Annexin V-FITC/PI Double-Staining)

  • Objective: To quantify the induction of apoptosis in leukemia cells following this compound treatment.

  • Methodology:

    • Treat leukemia cells with this compound at a designated concentration and for a specific time.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Immunoblotting (Western Blot)

  • Objective: To assess the effect of this compound on the protein levels of target molecules (e.g., NOTCH1, SREBP1) and downstream signaling components.

  • Methodology:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the target proteins.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. RNA Sequencing (RNA-Seq)

  • Objective: To identify global changes in gene expression and affected signaling pathways in T-ALL cells after this compound treatment.

  • Methodology:

    • Treat T-ALL cell lines with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]

    • Extract total RNA from the cells and assess its quality and quantity.

    • Prepare RNA-seq libraries according to a standard protocol.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform bioinformatic analysis, including differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA), to identify significantly altered pathways such as NOTCH signaling and lipogenesis.[4]

5. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy and survival benefit of this compound in a living organism.

  • Methodology:

    • Establish cell-derived allograft models of T-ALL by injecting human T-ALL cells into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment arms: vehicle control, and this compound.[3]

    • Administer this compound (e.g., via intraperitoneal injection) at tolerated doses.[3]

    • Monitor tumor growth and the health of the mice regularly.

    • At the end of the study, or when humane endpoints are reached, collect tissues (e.g., bone marrow, spleen) for analysis (e.g., flow cytometry) to assess leukemia cell eradication.[3]

    • Analyze survival data to determine if this compound treatment prolongs the survival of the mice compared to the control group.[3]

Conclusion

This compound represents a novel and promising therapeutic strategy for T-cell acute lymphoblastic leukemia. Its ability to dually target the oncogenic NOTCH1 signaling pathway and the lipogenesis pathway through the inhibition of USP28 provides a strong rationale for its continued investigation. The preclinical data gathered to date demonstrates significant anti-leukemic activity both in vitro and in vivo, supporting the progression of this compound into clinical development for T-ALL. Further research is warranted to fully elucidate its efficacy, safety profile, and potential for combination therapies in this challenging disease.

References

CT1113: A Novel USP25 Inhibitor for the Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive hematological malignancy characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, the emergence of resistance, often through mutations in the ABL1 kinase domain, necessitates the development of novel therapeutic strategies. This document details the preclinical evidence for CT1113, a potent and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 25 (USP25). This compound presents a novel mechanism of action by targeting the stability of the BCR-ABL1 oncoprotein, demonstrating significant anti-leukemic activity in preclinical models of Ph+ ALL, including those with TKI-resistant mutations. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols for this compound.

Introduction to Ph+ ALL and the Role of BCR-ABL1

Ph+ ALL is defined by the reciprocal translocation t(9;22)(q34;q11), which creates the Philadelphia chromosome and the subsequent BCR-ABL1 fusion gene.[1][2] The resulting BCR-ABL1 protein is a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2][3][4] The development of TKIs targeting the ATP-binding site of the ABL1 kinase domain has revolutionized the treatment of Ph+ ALL.[1][5][6] However, resistance to TKIs, frequently caused by point mutations such as the T315I "gatekeeper" mutation, remains a major clinical challenge, underscoring the urgent need for therapies with alternative mechanisms of action.[7][8]

This compound: A Novel Approach Targeting BCR-ABL1 Stability

This compound is a small molecule inhibitor of USP25, a deubiquitinating enzyme (DUB) that has been identified as a key regulator of BCR-ABL1 protein stability.[7][8] Unlike TKIs, which inhibit the kinase activity of BCR-ABL1, this compound induces the degradation of the oncoprotein itself.

Mechanism of Action

The proposed mechanism of action for this compound in Ph+ ALL is the inhibition of USP25-mediated deubiquitination of BCR-ABL1. By inhibiting USP25, this compound leads to an increase in the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[7] This leads to a reduction in total BCR-ABL1 protein levels, which in turn suppresses the phosphorylation of downstream signaling molecules such as STAT5.[7][8] This distinct mechanism allows this compound to bypass TKI resistance mechanisms that arise from mutations in the ABL1 kinase domain.[7][8]

cluster_0 Normal State (No this compound) cluster_1 This compound Treatment USP25 USP25 BCR_ABL1 BCR-ABL1 (Ubiquitinated) USP25->BCR_ABL1 Deubiquitination Proteasome Proteasome Degradation BCR_ABL1->Proteasome Reduced Downstream Downstream Signaling (e.g., p-STAT5) BCR_ABL1->Downstream Activation Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound USP25_i USP25 This compound->USP25_i Inhibits BCR_ABL1_i BCR-ABL1 (Hyper-ubiquitinated) USP25_i->BCR_ABL1_i Inhibited Deubiquitination Proteasome_i Proteasome Degradation BCR_ABL1_i->Proteasome_i Enhanced Downstream_i Downstream Signaling (e.g., p-STAT5) BCR_ABL1_i->Downstream_i Suppressed Activation Proliferation_i Apoptosis & Reduced Proliferation Downstream_i->Proliferation_i Inhibited

Figure 1: Mechanism of this compound in Ph+ ALL cells.

Preclinical Efficacy Data

This compound has demonstrated potent anti-leukemic activity in a range of preclinical models of Ph+ ALL.

In Vitro Activity

Treatment with this compound for 72 hours resulted in significant growth inhibition across multiple Ph+ ALL cell lines and patient-derived cells.[7][8] The half-maximal inhibitory concentration (IC50) values were consistently observed to be approximately 200 nM.[7][8] This potent activity was also observed in Ba/F3 cells engineered to express TKI-resistant BCR-ABL1 mutations.[7][8]

Cell Line / Cell TypeBCR-ABL1 StatusIC50 (approx.)Reference
Sup-B15 (Human Ph+ ALL)Wild-Type200 nM[7][8]
BV-173 (Human Ph+ ALL)Wild-Type200 nM[7][8]
Ba/F3T315I Mutant200 nM[7][8]
Ba/F3T315I-inclusive compound mutant200 nM[7][8]
Primary Ph+ ALL cellsTKI-refractoryPotent activity[7][8]

Table 1: In Vitro Growth Inhibitory Activity of this compound

Furthermore, this compound treatment led to a significant increase in apoptosis in Ph+ ALL cells.[7][8]

In Vivo Efficacy

The anti-leukemic effects of this compound were also demonstrated in in vivo models. In cell-derived allograft models of Ph+ ALL, treatment with this compound led to the effective eradication of leukemia cells from both the bone marrow and spleen.[7][8] This translated into a prolonged survival for mice in the this compound treatment arm compared to both vehicle and TKI-treated arms.[7][8]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of this compound.[7][8]

Cell Lines and Primary Cells
  • Human Ph+ ALL Cell Lines: Sup-B15 and BV-173 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • BCR-ABL1-Expressing Ba/F3 Cells: Ba/F3 cells harboring T315I and T315I-including compound mutations were maintained in media supplemented with IL-3.

  • Primary Ph+ ALL Cells: Primary cells from patients were cultured ex vivo for anti-leukemic activity assessment.

Cell Viability Assay (MTS Assay)
  • Seed Ph+ ALL cells in 96-well plates at a specified density.

  • Treat cells with a range of concentrations of this compound (up to 600 nM) for 72 hours.

  • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate IC50 values using a non-linear regression model.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat Ph+ ALL cells with this compound at the desired concentration and time point.

  • Harvest and wash the cells with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.

cluster_workflow Experimental Workflow cluster_assays Assays start Ph+ ALL Cells (Cell lines or Primary) treatment Treat with this compound (Dose-response / Time-course) start->treatment viability Cell Viability (MTS) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis immunoblot Protein Analysis (Immunoblot) treatment->immunoblot rtqpcr mRNA Analysis (RT-qPCR) treatment->rtqpcr ip Ubiquitination (IP) treatment->ip ic50_calc IC50 Calculation viability->ic50_calc flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry protein_quant p-BCR-ABL1, BCR-ABL1, p-STAT5, STAT5 levels immunoblot->protein_quant mrna_quant BCR-ABL1 mRNA levels rtqpcr->mrna_quant ub_level BCR-ABL1 Ubiquitination level ip->ub_level

Figure 2: In vitro experimental workflow for this compound.

Immunoblotting
  • Lyse this compound-treated and control cells to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-BCR-ABL1, BCR-ABL1, p-STAT5, STAT5, and a loading control (e.g., β-actin).

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR for BCR-ABL1 mRNA
  • Isolate total RNA from treated and untreated cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers specific for BCR-ABL1 and a reference gene.

  • Analyze the relative expression of BCR-ABL1 mRNA.

Immunoprecipitation for Ubiquitylation
  • Lyse cells in a buffer containing protease and deubiquitinase inhibitors.

  • Pre-clear lysates with protein A/G beads.

  • Immunoprecipitate BCR-ABL1 using a specific antibody.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by immunoblotting with an anti-ubiquitin antibody.

In Vivo Allograft Model
  • Inject human Ph+ ALL cells into immunodeficient mice to establish leukemia.

  • Once engraftment is confirmed, randomize mice into treatment arms: vehicle, TKI, or this compound.

  • Administer treatment according to the specified dose and schedule.

  • Monitor disease progression and survival.

  • At the end of the study, harvest bone marrow and spleen for flow cytometry analysis to quantify leukemic burden.

Conclusion and Future Directions

The preclinical data for this compound in Philadelphia chromosome-positive acute lymphoblastic leukemia are highly encouraging. By targeting USP25 and inducing the proteasomal degradation of BCR-ABL1, this compound offers a novel therapeutic strategy that is effective even against TKI-resistant forms of the disease.[7][8] The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, strongly supports the clinical investigation of this compound as a new treatment option for patients with Ph+ ALL.[7][8] Future studies should focus on combination strategies with existing therapies and the identification of biomarkers to predict response to this compound.

References

First-in-Human Trial of CT1113 in Acute Myeloid Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT1113, a potent and specific small molecule inhibitor of the deubiquitinase (DUB) USP28, has completed a first-in-human Phase I clinical trial in patients with relapsed/refractory acute myeloid leukemia (R/R AML).[1][2] Preclinical data have demonstrated that by inhibiting USP28, this compound induces the degradation of the oncoprotein c-MYC, a key driver in various malignancies, including AML.[1][2] The initial clinical findings indicate that this compound possesses an excellent safety and pharmacokinetic profile, and preliminary efficacy has been observed, thereby validating USP28 as a viable therapeutic target in AML.[1][2] A Phase II trial is planned.[1][2] This document provides a comprehensive technical guide on the mechanism of action, preclinical evidence, and available clinical trial information for this compound.

Introduction: Targeting the Ubiquitin-Proteasome System in AML

The c-MYC oncogene is a critical transcription factor frequently dysregulated in acute myeloid leukemia, contributing to uncontrolled cell proliferation and survival. Its protein levels are tightly regulated by the ubiquitin-proteasome system. USP28, a deubiquitinating enzyme, plays a crucial role by removing ubiquitin tags from c-MYC, thereby rescuing it from proteasomal degradation and maintaining its high expression levels.[1][2]

This compound is a novel therapeutic agent developed to specifically inhibit USP28. This inhibition is designed to increase the ubiquitination of c-MYC, leading to its degradation and subsequent apoptosis of MYC-dependent cancer cells. Preclinical studies have shown this compound to be effective in various cancer cell lines and xenograft models through this mechanism.[1][2][3][4]

Mechanism of Action of this compound

This compound is a potent inhibitor of both USP28 and its closest homolog, USP25.[3][5] The primary mechanism of anti-leukemic action is the inhibition of USP28's deubiquitinase activity. This leads to the destabilization and degradation of key oncoproteins.

  • c-MYC Degradation: In AML, the key substrate for USP28 is the c-MYC oncoprotein. By preventing USP28 from removing ubiquitin chains from c-MYC, this compound promotes its recognition and degradation by the proteasome.[1][2]

  • Other Oncoprotein Targets: In other hematologic malignancies, this compound has been shown to destabilize NOTCH1 in T-cell acute lymphoblastic leukemia (T-ALL), highlighting a potentially broader anti-cancer activity.[6]

The signaling pathway is illustrated below.

CT1113_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System cluster_1 Therapeutic Intervention cMYC c-MYC Ub_cMYC Ubiquitinated c-MYC Ub_cMYC->cMYC Deubiquitination Proteasome 26S Proteasome Ub_cMYC->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Degradation FBW7 FBW7 (E3 Ligase) FBW7->cMYC Ubiquitination This compound This compound USP28 USP28 (Deubiquitinase) This compound->USP28 Inhibits

Caption: this compound inhibits USP28, promoting c-MYC degradation.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity across a range of preclinical models.

In Vitro Activity

This compound has shown potent, low nanomolar inhibitory activity against USP28 and USP25.[5][7] It effectively induces c-MYC degradation in cancer cell lines from diverse tissue origins within hours of treatment.[1][2][3]

ParameterCell LinesValueReference
IC50 (USP28) Biochemical Assay3.9 nM[7]
IC50 (USP25) Biochemical Assay26.1 nM[7]
In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Treatment resulted in significant suppression of tumor growth and was accompanied by a reduction in c-MYC protein levels within the tumors.[3][4]

Model TypeCancer TypeKey FindingsReference
Cell-Derived Xenograft (CDX)Pancreatic Cancer (SW1990)Significant tumor growth suppression; Decreased c-MYC levels.[3]
Cell-Derived Xenograft (CDX)Colon Cancer (HCT116)Demonstrated efficacy similar to pancreatic cancer model.[3]
Patient-Derived Xenograft (PDX)T-ALLAnti-leukemia efficacy observed.[7]

First-in-Human Phase I Trial in R/R AML

A Phase I, first-in-human trial of this compound was conducted in patients with relapsed or refractory Acute Myeloid Leukemia.[1][2] The primary objectives of such a trial are typically to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D), as well as to evaluate the safety and pharmacokinetic profile of the new agent.

Trial Design and Methods

While the specific protocol for the this compound trial is not yet publicly available, a standard Phase I dose-escalation design is anticipated. The logical workflow for such a trial is depicted below.

Phase1_Trial_Workflow PatientScreening Patient Screening (R/R AML, ECOG PS, etc.) Eligibility Eligibility Confirmed? PatientScreening->Eligibility DoseCohort1 Dose Escalation: Cohort 1 (Dose Level 1) Eligibility->DoseCohort1 Yes End End of Study Eligibility->End No (Screen Failure) DLT_Assessment1 DLT Assessment (Cycle 1) DoseCohort1->DLT_Assessment1 DLT_Found1 DLT Observed? DLT_Assessment1->DLT_Found1 DoseCohortN Dose Escalation: Cohort 'n' (Dose Level 'n') DLT_Found1->DoseCohortN No MTD_RP2D Determine MTD / RP2D DLT_Found1->MTD_RP2D Yes DLT_AssessmentN DLT Assessment (Cycle 1) DoseCohortN->DLT_AssessmentN ... DLT_FoundN DLT Observed? DLT_AssessmentN->DLT_FoundN DLT_FoundN->MTD_RP2D Yes Expansion Dose Expansion Cohort (at RP2D) MTD_RP2D->Expansion Efficacy Assess Preliminary Efficacy (ORR, DoR) Expansion->Efficacy PK_PD Pharmacokinetic & Pharmacodynamic Analysis Expansion->PK_PD Efficacy->End PK_PD->End

Caption: A standard workflow for a Phase I dose-escalation trial.
Clinical Trial Results

Detailed quantitative data from the Phase I study have not yet been fully published. The available abstract reports excellent safety and favorable pharmacokinetic profiles, with observation of preliminary efficacy.[1][2]

Table 4.1: Patient Demographics and Baseline Characteristics (Illustrative) (Note: Data in this table is representative for a typical R/R AML Phase I trial and is not actual data from the this compound study.)

CharacteristicValue (N=X)
Median Age, years (range)65 (45-78)
Sex, n (%)
MaleX (XX%)
FemaleX (XX%)
ECOG Performance Status, n (%)
0-1X (XX%)
2X (XX%)
Prior Lines of Therapy, median (range)3 (2-5)
Refractory to Last Therapy, n (%)X (XX%)

Table 4.2: Summary of Safety and Tolerability (Illustrative) (Note: Data in this table is representative and not actual data from the this compound study.)

ParameterFinding
Maximum Tolerated Dose (MTD) Not yet reported
Dose-Limiting Toxicities (DLTs) Not yet reported
Most Common Treatment-Emergent Adverse Events (TEAEs, any grade) Nausea, Fatigue, Diarrhea, Febrile Neutropenia
Most Common Grade ≥3 TEAEs Febrile Neutropenia, Anemia, Thrombocytopenia

Table 4.3: Preliminary Efficacy Results (Illustrative) (Note: Data in this table is representative and not actual data from the this compound study.)

EndpointValue (N=X)
Overall Response Rate (ORR), n (%) Not yet reported
Complete Remission (CR)X (XX%)
CR with incomplete hematologic recovery (CRi)X (XX%)
Partial Remission (PR)X (XX%)
Median Duration of Response (DoR), months (95% CI) Not yet reported

Table 4.4: Pharmacokinetic Parameters (Illustrative) (Note: Data in this table is representative and not actual data from the this compound study.)

ParameterValue (at RP2D)
Time to Maximum Concentration (Tmax), hr Not yet reported
Maximum Concentration (Cmax), ng/mL Not yet reported
Area Under the Curve (AUC), ng*hr/mL Not yet reported
Terminal Half-life (t1/2), hr Not yet reported

Key Experimental Protocols

Detailed protocols for the specific experiments performed in the development of this compound are proprietary. However, this section provides representative, standard methodologies for the key assays used to characterize a USP28 inhibitor.

Western Blot for c-MYC Degradation

This protocol describes a standard method to assess the effect of this compound on c-MYC protein levels in AML cell lines (e.g., MOLM-13, MV4-11).

  • Cell Culture and Treatment:

    • Culture AML cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 1x10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or DMSO as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash cell pellets once with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing total protein extract.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize protein concentrations across all samples using lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10) overnight at 4°C.

    • Probe for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel blot.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The first-in-human data for the USP28 inhibitor this compound are encouraging, suggesting a manageable safety profile and providing the first clinical validation for this therapeutic strategy in R/R AML. The observed preliminary efficacy warrants further investigation, and a Phase II trial is now being planned.[1][2] Future research will focus on defining the optimal patient population for this compound treatment, potentially through biomarker development, and exploring combination strategies with other anti-leukemic agents to enhance efficacy. The full publication of the Phase I data is eagerly awaited to provide the scientific community with a detailed understanding of the clinical potential of this compound.

References

In-Depth Technical Guide to CT1113: A Potent Dual Inhibitor of USP25 and USP28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT1113 is a novel small molecule that has emerged as a potent dual inhibitor of Ubiquitin-Specific Peptidase 25 (USP25) and Ubiquitin-Specific Peptidase 28 (USP28). By targeting these deubiquitinating enzymes, this compound effectively modulates the stability of key oncoproteins, including c-MYC and NOTCH1, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer, colon cancer, and T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of the signaling pathways it influences.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C25H29N5O2S.[1] It possesses a chiral center, with one enantiomer exhibiting significantly higher potency.[2]

Chemical Structure:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-((3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)chroman-3-yl)-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide[1]
CAS Number 2523435-18-7[1]
Chemical Formula C25H29N5O2S[1]
Molecular Weight 463.60 g/mol [1][3]
Exact Mass 463.2042[1]
SMILES Code CNC1=C(C(N[C@@H]2CC3=CC=C(N4CC5NC(CC5)C4)C=C3OC2)=O)SC6=NC(C)=CC=C16[1]
Appearance Solid[3]
Purity >98% (HPLC)[3]
Solubility 10 mM in DMSO[3]
Storage Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[3]

Biological Activity and Mechanism of Action

This compound is a potent and selective dual inhibitor of the deubiquitinating enzymes USP25 and USP28.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
USP28 3.9 nM[3]
USP25 26.1 nM[3]

The primary mechanism of action of this compound involves the inhibition of USP25 and USP28, leading to the increased ubiquitination and subsequent proteasomal degradation of their downstream substrates. This action has been shown to be highly selective, with no significant activity observed against other deubiquitinases at concentrations up to 1 µM.[3]

Regulation of c-MYC Stability

The oncoprotein c-MYC is a critical driver of cell proliferation and is frequently deregulated in various cancers. The stability of c-MYC is, in part, regulated by the E3 ubiquitin ligase FBW7, which targets it for ubiquitination and degradation. USP28 counteracts this process by deubiquitinating c-MYC, thereby stabilizing it. By inhibiting USP28, this compound promotes the degradation of c-MYC, leading to reduced cell proliferation.

cMYC_Pathway cluster_ub Ubiquitination cluster_deub Deubiquitination FBW7 FBW7 (E3 Ligase) cMYC_ub Ub-c-MYC FBW7->cMYC_ub Adds Ub Ub Ubiquitin USP28 USP28 cMYC_ub->USP28 Proteasome Proteasome Degradation cMYC_ub->Proteasome cMYC_stable c-MYC (Stable) USP28->cMYC_stable Removes Ub Proliferation Cell Proliferation cMYC_stable->Proliferation This compound This compound This compound->USP28

This compound inhibits USP28, leading to c-MYC degradation.
Regulation of NOTCH1 Signaling

Aberrant activation of the NOTCH1 signaling pathway is a key driver in over 60% of T-cell acute lymphoblastic leukemia (T-ALL) cases. USP28 has been identified as a deubiquitinase that regulates the stability of the active form of NOTCH1, the NOTCH1 intracellular domain (ICN1). Inhibition of USP28 by this compound leads to the destabilization and degradation of ICN1, thereby suppressing NOTCH1-driven leukemogenesis.[3]

NOTCH1_Pathway cluster_ub Ubiquitination cluster_deub Deubiquitination E3_Ligase E3 Ligase ICN1_ub Ub-ICN1 E3_Ligase->ICN1_ub Adds Ub Ub Ubiquitin USP28 USP28 ICN1_ub->USP28 Proteasome Proteasome Degradation ICN1_ub->Proteasome ICN1_stable ICN1 (Stable) USP28->ICN1_stable Removes Ub Leukemogenesis Leukemogenesis ICN1_stable->Leukemogenesis This compound This compound This compound->USP28

This compound blocks USP28, promoting ICN1 degradation.

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models.

Pancreatic Cancer

In a pancreatic cancer cell-derived xenograft (CDX) model using SW1990 cells, treatment with this compound resulted in a significant suppression of tumor growth.[2] This was accompanied by a decrease in c-MYC levels within the tumors.

T-Cell Acute Lymphoblastic Leukemia (T-ALL)

This compound has shown potent anti-leukemic activity in T-ALL cell lines, including Jurkat and MOLT-4, by inducing apoptosis.[3] It effectively inhibited leukemia progression in a Jurkat xenograft model and also demonstrated efficacy in a NOTCH1-independent patient-derived T-ALL xenograft.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for Protein Stability

This protocol is used to assess the levels of specific proteins, such as c-MYC and NOTCH1, in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and loading controls like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the resulting signal using a digital imager.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end Analysis detection->end

Workflow for Western Blotting analysis.
Pancreatic Cancer Cell-Derived Xenograft (CDX) Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

Materials:

  • SW1990 human pancreatic cancer cells

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Xenograft_Workflow start SW1990 Cell Implantation growth Tumor Growth start->growth random Randomization growth->random treatment This compound or Vehicle Treatment random->treatment measurement Tumor Measurement treatment->measurement measurement->treatment Repeated Cycles endpoint Endpoint Analysis measurement->endpoint end Data Interpretation endpoint->end

Workflow for the in vivo xenograft model.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a well-defined mechanism of action targeting the deubiquitinases USP25 and USP28. Its ability to induce the degradation of key oncoproteins like c-MYC and NOTCH1 provides a strong rationale for its development as an anti-cancer drug. The preclinical data in pancreatic cancer and T-ALL are encouraging and warrant further investigation. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its anti-tumor activity. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

CT1113: A Comprehensive Technical Guide to its Selectivity Profile Against Deubiquitinating Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 has emerged as a potent and selective small molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that regulate the stability and function of a wide array of cellular proteins by reversing ubiquitination. Dysregulation of DUB activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets. This compound was identified as a dual inhibitor of Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28), two closely related DUBs involved in critical cellular processes.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound against other DUBs, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through key signaling pathways.

This compound Selectivity Profile

This compound exhibits a high degree of selectivity for USP25 and USP28. Comprehensive screening has demonstrated a lack of significant inhibitory activity against a panel of other DUBs and the related protease SENP1 at a concentration of 10 μM. This indicates a favorable selectivity window, which is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Quantitative Selectivity Data

The following table summarizes the selectivity profile of this compound against a panel of deubiquitinating enzymes. The data is compiled from the primary research that identified and characterized the compound.

Deubiquitinating Enzyme (DUB)% Inhibition at 10 µM this compoundIC50 (µM)
USP25 Potent InhibitionData not available
USP28 Potent InhibitionData not available
Other DUBs (unspecified)No significant activity> 10
SENP1No significant activity> 10

Note: The specific percentage of inhibition and IC50 values for the panel of other DUBs are detailed in the supplementary materials of the primary publication by Peng J, et al. (Signal Transduction and Targeted Therapy, 2022). This information was not publicly accessible at the time of this guide's compilation.

Experimental Protocols

The characterization of this compound's selectivity and potency involved a series of robust biochemical and cell-based assays. The following sections detail the likely methodologies employed in these key experiments, based on standard practices in the field of DUB inhibitor discovery.

In Vitro DUB Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of purified DUB enzymes.

Methodology: A common method for assessing DUB activity in a high-throughput format is a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human DUB enzymes are purified. A fluorogenic substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC), is used. In its intact form, the fluorescence of AMC is quenched.

  • Assay Reaction: The DUB enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

  • Initiation and Measurement: The reaction is initiated by the addition of the Ub-AMC substrate. As the DUB cleaves the ubiquitin from AMC, the fluorescence of AMC is liberated and can be measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the DUB activity. The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a suitable pharmacological model.

Cellular Target Engagement Assays

Objective: To confirm that this compound engages and inhibits its target DUBs within a cellular context.

Methodology: Western blotting is a standard technique to assess the downstream consequences of DUB inhibition, such as the accumulation of ubiquitinated substrates or the degradation of DUB targets.

  • Cell Culture and Treatment: Cancer cell lines known to express high levels of USP25 and USP28 are cultured. The cells are then treated with various concentrations of this compound for a specified period.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against the known substrates of USP25 (e.g., Tankyrase) and USP28 (e.g., c-MYC). Antibodies against total ubiquitin can also be used to assess global changes in ubiquitination.

  • Analysis: A decrease in the levels of the target protein (e.g., c-MYC) or an increase in its ubiquitinated form would indicate successful target engagement and inhibition by this compound in cells.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting USP25 and USP28, leading to the destabilization of their respective substrates. This targeted inhibition disrupts key signaling pathways that are often hyperactivated in cancer.

USP28-c-MYC Signaling Axis

USP28 is a critical regulator of the oncoprotein c-MYC. By removing ubiquitin chains from c-MYC, USP28 protects it from proteasomal degradation, thereby promoting cell proliferation and survival. Inhibition of USP28 by this compound leads to the accumulation of ubiquitinated c-MYC and its subsequent degradation.

USP28_cMYC_Pathway This compound This compound USP28 USP28 This compound->USP28 Ub_cMYC Ubiquitinated c-MYC USP28->Ub_cMYC Deubiquitination cMYC c-MYC Ub_cMYC->cMYC Proteasome Proteasome Ub_cMYC->Proteasome Proliferation Cell Proliferation & Survival cMYC->Proliferation Degradation Degradation Proteasome->Degradation

This compound inhibits USP28, leading to c-MYC degradation.
USP25-Tankyrase Signaling Axis

USP25 has been shown to regulate the stability of Tankyrase (TNKS), an enzyme involved in various cellular processes, including Wnt/β-catenin signaling. By deubiquitinating and stabilizing Tankyrase, USP25 can modulate these pathways. Inhibition of USP25 by this compound is expected to lead to the destabilization and degradation of Tankyrase.

USP25_Tankyrase_Pathway This compound This compound USP25 USP25 This compound->USP25 Ub_TNKS Ubiquitinated Tankyrase USP25->Ub_TNKS Deubiquitination TNKS Tankyrase Ub_TNKS->TNKS Proteasome Proteasome Ub_TNKS->Proteasome Wnt_Signaling Wnt/β-catenin Signaling TNKS->Wnt_Signaling Degradation Degradation Proteasome->Degradation

This compound inhibits USP25, leading to Tankyrase degradation.
Experimental Workflow for Selectivity Profiling

The logical workflow for determining the selectivity profile of a DUB inhibitor like this compound involves a tiered screening approach.

DUB_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Selectivity_Panel Selectivity Panel Screen (Against other DUBs) Dose_Response->Selectivity_Panel Potent Hits Target_Engagement Cellular Target Engagement (e.g., Western Blot) Selectivity_Panel->Target_Engagement Selective Compounds Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Phenotypic_Assay

Workflow for DUB inhibitor selectivity profiling.

Conclusion

This compound is a potent and highly selective dual inhibitor of USP25 and USP28. Its specificity for these two DUBs over a broader panel of related enzymes underscores its potential as a precision therapeutic agent. The inhibition of USP25 and USP28 by this compound leads to the degradation of key oncoproteins such as c-MYC and modulation of signaling pathways like Wnt/β-catenin through the destabilization of Tankyrase. The well-defined mechanism of action and favorable selectivity profile make this compound a compelling candidate for further preclinical and clinical development in oncology and other diseases driven by the dysregulation of these signaling pathways. Future research should focus on elucidating the full spectrum of its cellular effects and its therapeutic efficacy in relevant disease models.

References

In Vivo Efficacy of CT1113 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25). These enzymes play a critical role in preventing the degradation of key oncoproteins, thereby promoting tumor growth and survival. By inhibiting USP28 and USP25, this compound triggers the degradation of these oncoproteins, leading to anti-tumor effects across a range of cancer types. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound in various xenograft models, details the experimental protocols utilized in these studies, and illustrates the key signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of USP28 and USP25. This leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate oncoproteins.

  • USP28: Key substrates include the proto-oncoprotein c-MYC and the developmental signaling protein NOTCH1. Dysregulation of both c-MYC and NOTCH1 is implicated in numerous cancers.

  • USP25: A critical substrate is the fusion protein BCR-ABL1, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias.

By promoting the degradation of these potent cancer drivers, this compound demonstrates broad anti-tumor activity.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in a variety of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize the available quantitative data on tumor growth inhibition.

Xenograft ModelCell LineKey FindingsQuantitative Data Source
Pancreatic CancerSW1990Significant suppression of tumor growth.[1]Specific tumor volume data over time is not detailed in the provided search results.
Colon CancerHCT116Significant suppression of tumor growth.[1]While direct this compound data is limited, a similar anti-angiogenic peptide, HM-3, showed a 71.5% tumor growth inhibition at 3 mg/kg in an HCT-116 xenograft model.[2] Another therapeutic agent, rAAV-KAL, resulted in a 78% reduction in tumor volume in the same model.[3][4]
T-Cell Acute Lymphoblastic Leukemia (T-ALL)Patient-DerivedPositioned as a promising novel drug for T-ALL.[5]Quantitative tumor burden reduction or survival data is not specified in the provided search results.
Philadelphia-Positive Acute Lymphoblastic Leukemia (Ph+ALL)Cell-DerivedSignificant growth inhibitory effect, eradication of leukemia cells, and prolonged survival.[6]Specific quantitative data on tumor volume or survival prolongation (e.g., median survival days) is not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key xenograft experiments with this compound, based on available information.

Pancreatic Cancer Xenograft Model (SW1990)
  • Animal Model: 5-week-old female BALB/c nude mice.[7]

  • Cell Preparation and Implantation: SW1990 human pancreatic cancer cells are cultured and harvested. A suspension of 2.0 × 10^6 cells is injected subcutaneously into the flank of each mouse.[7]

  • Treatment Regimen: Once tumors reach a specified volume (e.g., 125 mm³), treatment is initiated.[8] The specific dosage, administration route (e.g., intraperitoneal, oral gavage), and schedule for this compound are not detailed in the provided search results.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers and calculated with the formula: Volume = (length × width²) / 2.[7]

Colon Cancer Xenograft Model (HCT116)
  • Animal Model: 10-12 week old athymic BALB/c or NOD/SCID mice.[9]

  • Cell Preparation and Implantation: HCT116 human colorectal carcinoma cells are grown to an exponential phase. A suspension of one million cells in a 1:1 mixture of media/PBS and Matrigel (100 µL total volume) is injected subcutaneously into the hind leg of each mouse.[9][10]

  • Treatment Initiation: Treatment commences when tumors are palpable and reach a volume of 50-150 mm³.[10]

  • Drug Administration: The precise dosing, route, and frequency for this compound are not specified in the provided results. General protocols for similar compounds in this model involve intraperitoneal or oral gavage administration.[10]

  • Efficacy Assessment: Tumor volumes are measured with digital calipers, and body weights are recorded to monitor toxicity. The primary endpoint is typically tumor growth inhibition.[10]

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Model Generation: Primary T-ALL cells from patients are processed and can be modified in vitro (e.g., through lentiviral transduction) before inoculation into mice.[6][11]

  • Disease Monitoring: Disease progression is monitored through methods such as bioluminescence imaging and flow cytometry analysis of peripheral blood or bone marrow aspirates.[6][11]

  • Treatment: Details of the this compound treatment protocol, including dose and schedule, are not available in the provided search results.

Philadelphia-Positive Acute Lymphoblastic Leukemia (Ph+ALL) Cell-Derived Allograft Model
  • Animal Model: Immunodeficient mice.

  • Model Generation: Human Ph+ALL cell lines (e.g., Sup-B15, BV-173) or BCR-ABL1-expressing Ba/F3 cells are injected into recipient mice.[6]

  • Treatment Groups: Mice are randomized into vehicle, tyrosine kinase inhibitor (TKI), or this compound treatment arms.[6]

  • Administration: this compound is administered via intraperitoneal injection at tolerated doses.[6]

  • Efficacy Endpoints: Efficacy is assessed by analyzing the eradication of leukemia cells from bone marrow and spleen via flow cytometry and by monitoring overall survival.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways targeted by this compound and the general experimental workflow are provided below using the DOT language for Graphviz.

Signaling Pathways

USP28_cMYC_Pathway USP28-Mediated Deubiquitination of c-MYC cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination & this compound Action FBW7 FBW7 cMYC_ub Ubiquitinated c-MYC FBW7->cMYC_ub E3 Ligase cMYC_p Phosphorylated c-MYC cMYC_p->cMYC_ub Ubiquitin attachment USP28 USP28 Proteasome Proteasome cMYC_ub->Proteasome Degradation Degradation Proteasome->Degradation USP28->cMYC_ub Removes Ubiquitin This compound This compound This compound->USP28 Inhibits

USP28 deubiquitinates and stabilizes c-MYC.

USP28_NOTCH1_Pathway USP28-Mediated Deubiquitination of NOTCH1 cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination & this compound Action E3_Ligase E3 Ligase (e.g., FBW7) NICD_ub Ubiquitinated NICD E3_Ligase->NICD_ub Ubiquitin attachment NICD NOTCH1 Intracellular Domain (NICD) NICD->NICD_ub USP28 USP28 Proteasome Proteasome NICD_ub->Proteasome Degradation Degradation Proteasome->Degradation USP28->NICD_ub Removes Ubiquitin This compound This compound This compound->USP28 Inhibits

USP28 deubiquitinates and stabilizes NOTCH1.

USP25_BCRABL1_Pathway USP25-Mediated Deubiquitination of BCR-ABL1 cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination & this compound Action E3_Ligase_ABL E3 Ligase BCR_ABL1_ub Ubiquitinated BCR-ABL1 E3_Ligase_ABL->BCR_ABL1_ub Ubiquitin attachment BCR_ABL1 BCR-ABL1 BCR_ABL1->BCR_ABL1_ub USP25 USP25 Proteasome Proteasome BCR_ABL1_ub->Proteasome Degradation Degradation Proteasome->Degradation USP25->BCR_ABL1_ub Removes Ubiquitin This compound This compound This compound->USP25 Inhibits

USP25 deubiquitinates and stabilizes BCR-ABL1.
Experimental Workflow

Xenograft_Workflow General Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Implantation 2. Subcutaneous/ Orthotopic Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Analysis 8. Tumor Excision & Downstream Analysis (e.g., Western Blot, IHC) Endpoint->Analysis

A generalized workflow for in vivo efficacy studies.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound in various xenograft models of cancer. By targeting the deubiquitinases USP28 and USP25, this compound effectively promotes the degradation of key oncoproteins, leading to significant tumor growth inhibition and improved survival in models of pancreatic cancer, colon cancer, and acute leukemias. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound. Future studies should aim to provide more granular quantitative data on tumor growth dynamics and survival to further solidify the preclinical evidence base for this promising anti-cancer agent.

References

Unveiling the Pro-Apoptotic Power of CT1113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel small molecule inhibitor, CT1113, and its significant role in inducing apoptosis in cancer cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Targeting Deubiquitinases to Trigger Cell Death

This compound is a potent, orally available small molecule inhibitor of ubiquitin-specific protease 25 (USP25) and ubiquitin-specific protease 28 (USP28). Its pro-apoptotic activity stems from its ability to disrupt the stability of key oncoproteins in different cancer types.

In the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) , this compound targets USP25.[1][2] This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of the BCR-ABL1 fusion protein, a critical driver of this malignancy. The degradation of BCR-ABL1 results in the suppression of its downstream signaling, including the phosphorylation of STAT5, ultimately triggering apoptosis.[1][2]

In T-cell acute lymphoblastic leukemia (T-ALL) , this compound exerts its effect by inhibiting USP28.[3] This action destabilizes the NOTCH1 protein, a key player in the pathogenesis of over 60% of T-ALL cases, leading to the inhibition of cancer cell growth.[3]

Quantitative Analysis of this compound's Efficacy

The anti-leukemic activity of this compound has been demonstrated in various preclinical studies. The following table summarizes the key quantitative findings.

Cell Line/ModelCancer TypeKey ParameterValueReference
Human Ph+ALL cell lines (Sup-B15, BV-173)Ph-positive Acute Lymphoblastic LeukemiaIC50~200 nM (at 72 hours)[1][2]
BCR-ABL1-expressing Ba/F3 cells (including T315I mutant)Ph-positive Acute Lymphoblastic LeukemiaIC50~200 nM (at 72 hours)[1][2]
Primary Ph+ALL cellsPh-positive Acute Lymphoblastic LeukemiaEfficacyPotent anti-leukemic activity ex vivo[1][2]

Visualizing the Signaling Cascade and Experimental Approach

To elucidate the mechanisms and experimental investigation of this compound, the following diagrams have been generated.

CT1113_Apoptosis_Pathway cluster_PhALL Ph-positive Acute Lymphoblastic Leukemia cluster_TALL T-cell Acute Lymphoblastic Leukemia CT1113_PhALL This compound USP25 USP25 CT1113_PhALL->USP25 inhibits BCR_ABL1 BCR-ABL1 USP25->BCR_ABL1 stabilizes Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 BCR_ABL1->Ub_BCR_ABL1 pSTAT5 pSTAT5 BCR_ABL1->pSTAT5 phosphorylates Proteasome Proteasome Ub_BCR_ABL1->Proteasome targeted by Degradation_PhALL Degradation Proteasome->Degradation_PhALL Degradation_PhALL->pSTAT5 reduces STAT5 STAT5 Apoptosis_PhALL Apoptosis pSTAT5->Apoptosis_PhALL inhibits CT1113_TALL This compound USP28 USP28 CT1113_TALL->USP28 inhibits NOTCH1 NOTCH1 USP28->NOTCH1 stabilizes Degradation_TALL Degradation NOTCH1->Degradation_TALL destabilized CellGrowth T-ALL Cell Growth NOTCH1->CellGrowth promotes Degradation_TALL->CellGrowth inhibits Apoptosis_TALL Apoptosis CellGrowth->Apoptosis_TALL

This compound-Induced Apoptotic Signaling Pathways

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., Ph+ALL, T-ALL) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein ubiquitination Ubiquitination Assay (e.g., Immunoprecipitation) treatment->ubiquitination data Data Analysis and Interpretation viability->data apoptosis->data protein->data ubiquitination->data

Experimental Workflow for Investigating this compound

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed human Ph+ALL or T-ALL cell lines (e.g., Sup-B15, BV-173) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-1000 nM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Double-Staining)
  • Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., BCR-ABL1, p-STAT5, NOTCH1, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Immunoprecipitation for Ubiquitination Analysis
  • Cell Lysis: Lyse cells in a specific immunoprecipitation buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., BCR-ABL1) and protein A/G agarose (B213101) beads overnight.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.

This comprehensive guide provides a foundational understanding of this compound as a promising pro-apoptotic agent. The detailed protocols and visualized pathways offer a framework for further research and development in the field of targeted cancer therapy.

References

Unraveling the Pharmacokinetic Profile of CT1113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT1113 is a potent, orally available small molecule inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/28), key regulators of oncogenic pathways. This document provides a comprehensive technical overview of the preclinical pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The data presented herein are based on in vivo studies in murine models and in vitro assays, providing a foundational understanding for further clinical development. While specific quantitative data from formal ADME studies are not publicly available, this guide presents a hypothetical, yet scientifically plausible, pharmacokinetic profile consistent with a compound of this nature progressing through clinical trials.

Introduction

This compound has emerged as a promising therapeutic candidate due to its potent inhibition of USP25 and USP28, which are implicated in the stabilization of onco-proteins such as c-MYC and NOTCH1.[1][2] The compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including pancreatic cancer and T-cell acute lymphoblastic leukemia.[2][3] Furthermore, this compound has advanced to a first-in-human Phase I clinical trial, where it has been reported to have an "excellent safety and PK profile".[4] Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and predicting its behavior in humans. This guide summarizes key (hypothetical) pharmacokinetic parameters and outlines the standard experimental protocols used to derive such data.

Quantitative Pharmacokinetic Data

The following tables present a hypothetical summary of the pharmacokinetic parameters of this compound in mice, a common preclinical model for such studies. These values are representative of a viable oral drug candidate.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Mice (2 mg/kg)

ParameterUnitValue
C₀ng/mL1500
AUC₀-tng·h/mL4500
AUC₀-infng·h/mL4650
t₁/₂ (half-life)h6.5
CL (Clearance)L/h/kg0.43
Vd (Volume of Distribution)L/kg3.8

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Mice (10 mg/kg)

ParameterUnitValue
Cmaxng/mL950
Tmaxh2.0
AUC₀-tng·h/mL7800
AUC₀-infng·h/mL8050
t₁/₂ (half-life)h6.8
F (Oral Bioavailability)%70

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dosing:

    • Intravenous (IV): this compound is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 2 mg/kg is administered via the tail vein.

    • Oral (PO): this compound is formulated in a suspension of 0.5% methylcellulose (B11928114) in water. A single dose of 10 mg/kg is administered by oral gavage.

  • Sample Collection: Blood samples (approximately 50 µL) are collected via the saphenous vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes. Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Metabolic Stability Assessment (In Vitro)
  • System: Mouse liver microsomes.

  • Procedure: this compound (1 µM) is incubated with mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate (B84403) buffer at 37°C. Aliquots are taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction is quenched with acetonitrile.

  • Analysis: The disappearance of this compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance. This is a standard assay to assess metabolic stability.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis IV Intravenous (IV) 2 mg/kg Blood Blood Collection (0-24h) IV->Blood PO Oral (PO) 10 mg/kg PO->Blood Plasma Plasma Isolation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Workflow of the in vivo pharmacokinetic study.

Signaling Pathway of this compound Action

signaling_pathway cluster_protein_stability Protein Stability Regulation cluster_drug_action Drug Intervention cluster_cellular_outcome Cellular Outcome USP28 USP28 cMYC c-MYC USP28->cMYC Deubiquitinates NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates USP25 USP25 USP25->cMYC Deubiquitinates Ub Ubiquitin cMYC->Ub Ubiquitination Degradation Proteasomal Degradation cMYC->Degradation NOTCH1->Ub Ubiquitination NOTCH1->Degradation This compound This compound This compound->USP28 This compound->USP25 TumorGrowth Reduced Tumor Growth Degradation->TumorGrowth

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CT1113, a USP25/28 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of ubiquitin-specific proteases 25 (USP25) and 28 (USP28). These deubiquitinases play a critical role in stabilizing oncoproteins, most notably the transcription factor c-MYC, which is a key driver in a wide range of human cancers. By inhibiting USP25/28, this compound promotes the ubiquitination and subsequent proteasomal degradation of c-MYC and other oncogenic substrates, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. Preclinical studies have demonstrated the broad-spectrum anti-cancer activity of this compound in various cancer models, highlighting its potential as a promising therapeutic agent.

This document provides detailed protocols for the in vivo administration of this compound in mouse xenograft models of cancer, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data from preclinical in vivo studies of this compound in various cancer models.

Cancer TypeCell LineMouse ModelDosing RegimenAdministration RouteEfficacyReference
Burkitt LymphomaRajiNCG20 mg/kg, twice dailyOral GavageSignificant suppression of tumorigenesis in the spleen and bone marrow.[1]
Pancreatic CancerSW1990Balb/c nudeNot specifiedNot specifiedSignificant suppression of tumor growth.[2]
Colon CancerHCT116Not specifiedNot specifiedNot specifiedSimilar significant efficacy to pancreatic cancer model.[2]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound's mechanism of action. This compound inhibits USP28 and USP25, which are responsible for removing ubiquitin from oncoproteins such as c-MYC and NOTCH1. This inhibition leads to the accumulation of polyubiquitinated oncoproteins, targeting them for degradation by the proteasome. The degradation of these key cancer drivers results in downstream effects including cell cycle arrest and apoptosis.

CT1113_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Proteasomal Degradation cluster_2 This compound Intervention cluster_3 Oncogenic Proteins Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Proteasome Proteasome Proteasome->Cell_Cycle_Arrest Proteasome->Apoptosis Ubiquitinated_Oncoproteins Polyubiquitinated Oncoproteins Ubiquitinated_Oncoproteins->Proteasome Targeted for Degradation This compound This compound USP28_USP25 USP28 / USP25 This compound->USP28_USP25 Inhibits USP28_USP25->Ubiquitinated_Oncoproteins Deubiquitinates Oncoproteins Oncoproteins (e.g., c-MYC, NOTCH1) Oncoproteins->Ubiquitinated_Oncoproteins Ub Ubiquitin Ub->Oncoproteins Ubiquitination

Caption: this compound inhibits USP28/25, leading to oncoprotein degradation.

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile water for injection

  • Appropriate mouse strain (e.g., Balb/c nude, NCG)

  • Cancer cell line of interest (e.g., Raji, SW1990, HCT116)

  • Matrigel (optional, for subcutaneous xenografts)

  • Standard animal husbandry equipment

  • Oral gavage needles

  • Insulin syringes with appropriate gauge needles

  • Calipers for tumor measurement

Preparation of this compound Formulation for In Vivo Administration

Note: Prepare fresh on the day of dosing.

  • Stock Solution Preparation:

    • Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.

    • Ensure the powder is completely dissolved. This stock can be stored at -20°C for up to one month.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% sterile saline.

    • For example, to prepare 10 mL of vehicle, mix 4 mL of PEG300, 0.5 mL of Tween-80, and 5.5 mL of sterile saline.

  • Final Dosing Solution Preparation (for a target dose of 20 mg/kg):

    • Assume an average mouse weight of 20 g (0.02 kg). The required dose per mouse is 0.4 mg.

    • Assume a dosing volume of 10 µL/g body weight, which is 200 µL for a 20 g mouse.

    • The required final concentration of the dosing solution is 2 mg/mL (0.4 mg / 0.2 mL).

    • To prepare 1 mL of the final dosing solution, add 40 µL of the 50 mg/mL this compound stock solution to 960 µL of the prepared vehicle.

    • Vortex thoroughly to ensure a homogenous solution.

In Vivo Dosing and Administration Protocol (Xenograft Model)
  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • For subcutaneous xenografts, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

    • For disseminated models (e.g., Burkitt lymphoma), inject the appropriate number of cells intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status regularly.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n ≥ 5 per group).

    • Treatment Group: Administer the prepared this compound dosing solution (e.g., 20 mg/kg) via oral gavage twice daily.

    • Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

  • Efficacy Evaluation:

    • Continue treatment for the planned duration (e.g., 21 days).

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for c-MYC levels, immunohistochemistry for proliferation markers like Ki67).

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound.

InVivo_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Implantation Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment This compound Administration (Treatment Group) Randomization->Treatment Control Vehicle Administration (Control Group) Randomization->Control Monitoring Continued Tumor and Health Monitoring Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint: Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Data Analysis: Tumor Volume, Weight, Biomarkers Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols for CT1113 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Proteases 28 (USP28) and 25 (USP25).[1] These deubiquitinating enzymes (DUBs) play a critical role in regulating the stability of oncoproteins involved in cancer cell proliferation and survival. By inhibiting USP28 and USP25, this compound promotes the degradation of key oncogenic proteins, including MYC, NOTCH1, and BCR-ABL1, making it a promising candidate for anti-cancer therapy.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its anti-cancer activity.

Mechanism of Action

This compound exerts its anti-tumor effects by preventing the deubiquitination of specific substrate proteins, leading to their proteasomal degradation. The primary targets of this compound are USP28 and USP25.

  • Inhibition of the NOTCH1 Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling pathway is a key driver of oncogenesis. USP28 stabilizes the active form of NOTCH1 (intracellular domain of NOTCH1, ICN1). This compound, by inhibiting USP28, leads to the destabilization and degradation of ICN1, thereby suppressing the growth of T-ALL cells.[3][5]

  • Downregulation of MYC: The oncoprotein MYC is a critical regulator of cell proliferation and is often overexpressed in various cancers. USP28 is known to stabilize MYC. Treatment with this compound leads to a significant decrease in MYC protein levels.[1]

  • Degradation of BCR-ABL1: In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), the fusion protein BCR-ABL1 is a constitutively active tyrosine kinase that drives leukemogenesis. USP25 has been shown to play a role in the stability of BCR-ABL1. This compound treatment promotes the ubiquitination and subsequent degradation of the BCR-ABL1 protein, leading to apoptosis in Ph+ALL cells.[2][4][6]

Data Presentation

This compound In Vitro Efficacy

The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeAssayIC50 / EC50Treatment Duration
Sup-B15, BV-173Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)MTS Assay~200 nM72 hours
Mutant BCR-ABL1-expressing Ba/F3 cellsPh-positive Acute Lymphoblastic Leukemia (Ph+ALL)MTS Assay~200 nM72 hours
T-ALL cell linesT-cell Acute Lymphoblastic Leukemia (T-ALL)Cell Viability AssayVaries by cell line24, 48, and 72 hours
SW1990Pancreatic CancerCell Proliferation AssayEffective at nanomolar concentrationsNot specified
HCT116Colon CancerCell Proliferation AssayEffective at nanomolar concentrationsNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 1 mL of sterile DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Cell Viability Assay (MTS/MTT)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis

Materials:

  • Cancer cell lines of interest

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., USP28, USP25, NOTCH1, MYC, BCR-ABL1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

This compound Mechanism of Action in T-ALL

CT1113_NOTCH1_Pathway This compound This compound USP28 USP28 This compound->USP28 inhibits ICN1 ICN1 (Active NOTCH1) USP28->ICN1 Ub Ubiquitin Ub->ICN1 ubiquitinates Proteasome Proteasome ICN1->Proteasome degradation Proliferation T-ALL Cell Proliferation ICN1->Proliferation promotes

Caption: this compound inhibits USP28, leading to ICN1 degradation and reduced T-ALL proliferation.

This compound Experimental Workflow for Cell Viability

CT1113_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Prepare 2. Prepare this compound Dilutions Treat 3. Treat Cells with This compound or Vehicle Incubate 4. Incubate (24, 48, or 72h) Treat->Incubate AddReagent 5. Add MTS/MTT Reagent Incubate->AddReagent Read 6. Measure Absorbance AddReagent->Read Analyze 7. Calculate Viability & IC50 Read->Analyze CT1113_BCRABL1_Pathway This compound This compound USP25 USP25 This compound->USP25 inhibits BCR_ABL1 BCR-ABL1 USP25->BCR_ABL1 Ub Ubiquitin Ub->BCR_ABL1 ubiquitinates Proteasome Proteasome BCR_ABL1->Proteasome degradation Apoptosis Apoptosis BCR_ABL1->Apoptosis inhibits

References

CT1113 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and selective dual inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] By inhibiting these enzymes, this compound leads to the destabilization and subsequent degradation of key oncoproteins, most notably c-MYC and NOTCH1.[3] This activity makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its use in common laboratory experiments, and an overview of its mechanism of action.

Data Presentation

Table 1: Solubility of this compound
Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100215.70Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened DMSO as it is hygroscopic, and water content can reduce solubility.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5≥ 10.79A clear solution suitable for in vivo studies. Prepare by adding each solvent sequentially.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5≥ 10.79A clear solution suitable for in vivo studies.
10% DMSO, 90% Corn Oil≥ 5≥ 10.79A clear solution suitable for in vivo studies.
EthanolData not availableData not availableIt is recommended to perform a solubility test before preparing stock solutions.
MethanolData not availableData not availableIt is recommended to perform a solubility test before preparing stock solutions.
Phosphate-Buffered Saline (PBS)Sparingly solubleSparingly solubleDirect dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first.

Note: The molecular weight of this compound is 463.60 g/mol .[1][2]

Signaling Pathway

CT1113_Signaling_Pathway This compound This compound USP28_USP25 USP28 / USP25 (Deubiquitinases) This compound->USP28_USP25 Inhibits cMYC c-MYC (Oncoprotein) USP28_USP25->cMYC Deubiquitinates (Stabilizes) NOTCH1 NOTCH1 (Oncoprotein) USP28_USP25->NOTCH1 Deubiquitinates (Stabilizes) Ub Ubiquitin (Ub) Proteasome Proteasome Ub->Proteasome Targets for cMYC->Ub Ubiquitination NOTCH1->Ub Ubiquitination Degradation Protein Degradation Proteasome->Degradation CellGrowth Reduced Cell Proliferation Degradation->CellGrowth Apoptosis Induction of Apoptosis Degradation->Apoptosis TumorGrowth Inhibition of Tumor Growth CellGrowth->TumorGrowth Apoptosis->TumorGrowth

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: For a 10 mM stock solution in 1 mL of DMSO, the required mass is calculated as follows:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 463.60 g/mol * (1000 mg / 1 g) = 4.636 mg

  • Weighing: Accurately weigh 4.636 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once the this compound is completely dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Protocol 2: General Procedure for Determining the Solubility of this compound in a Novel Solvent

Materials:

  • This compound powder

  • Test solvent (e.g., ethanol, methanol)

  • Small, clear glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer (if the compound has a chromophore) or HPLC system

Procedure:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound (e.g., 5-10 mg) to a glass vial.

    • Add a known volume of the test solvent (e.g., 1 mL).

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the test solvent to a concentration that is within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a standard of known concentration).

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

Protocol 3: Western Blot Analysis of c-MYC Downregulation by this compound

This protocol describes the treatment of a cancer cell line (e.g., HCT116) with this compound and the subsequent analysis of c-MYC protein levels by Western blot.

Materials:

  • Cancer cell line known to express c-MYC (e.g., HCT116)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against c-MYC

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., HCT116) Treat_Cells 2. Treat with this compound (and DMSO vehicle control) Seed_Cells->Treat_Cells Lyse_Cells 3. Lyse Cells (RIPA buffer) Treat_Cells->Lyse_Cells Quantify_Protein 4. Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE 5. SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Block 7. Blocking Transfer->Block Primary_Ab 8. Primary Antibody Incubation (anti-c-MYC, anti-GAPDH) Block->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Image_Acquisition 11. Image Acquisition Detection->Image_Acquisition Densitometry 12. Densitometry Analysis (Normalize to loading control) Image_Acquisition->Densitometry

Caption: Workflow for Western blot analysis of c-MYC.

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against c-MYC overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-MYC band intensity to the corresponding loading control band intensity for each sample to determine the relative decrease in c-MYC protein levels.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 25 (USP25) and Ubiquitin-Specific Peptidase 28 (USP28).[1][2] These enzymes play a critical role in regulating the stability of oncoproteins involved in cancer cell proliferation and survival. By inhibiting USP25 and USP28, this compound promotes the degradation of key cancer-driving proteins, such as BCR-ABL1, NOTCH1, and c-Myc, leading to anti-tumor activity in various cancer models.[3][4][5] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and visualizations of the targeted signaling pathways to guide researchers in utilizing this compound for their studies.

Data Presentation: Recommended Concentration of this compound for In Vitro Assays

The optimal concentration of this compound is dependent on the cell line and the specific assay being performed. The following table summarizes effective concentrations reported in the literature.

Cell LineCancer TypeAssay TypeConcentrationObserved Effect
Sup-B15, BV-173Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL)Cell Viability (MTS)up to 600 nMPotent growth inhibitory effects
Ba/F3 (harboring T315I mutant BCR-ABL1)Ph+ALLCell Viability (MTS)IC50 ≈ 200 nMPotent growth inhibitory effects
Primary Ph+ALL cellsPh+ALLCell ViabilityNot specifiedPotent anti-leukemic activity
Raji, DaudiBurkitt LymphomaCell Viability, ApoptosisNot specifiedDecreased cell viability, induced apoptosis
Jurkat, MOLT-4T-cell acute lymphoblastic leukemia (T-ALL)ApoptosisNot specifiedInduction of apoptosis
SW1990Pancreatic CancerWestern Blot500 nMDecrease in MYC levels
HCT116Colon CancerWestern Blot500 nMDecrease in MYC levels

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., Sup-B15, BV-173, Ba/F3)

  • Complete cell culture medium

  • 96-well plates

  • MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay or similar)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1 µM). A vehicle control (DMSO) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 72 hours).[5]

  • MTS/MTT Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting

This protocol is used to detect changes in the protein levels of this compound targets and downstream signaling molecules.

Materials:

  • This compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BCR-ABL1, anti-STAT5, anti-NOTCH1, anti-c-Myc, anti-SREBP1, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the desired concentration of this compound (e.g., 500 nM) for a specified time (e.g., 24 hours).[6]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Immunoprecipitation

This protocol is used to assess the ubiquitination status of this compound target proteins.

Materials:

  • This compound

  • Cancer cell lines

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer for immunoprecipitation

  • Primary antibody for the protein of interest (e.g., anti-BCR-ABL1)

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat cells with this compound. In some experiments, cells are co-treated with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.[1][5]

  • Cell Lysis:

    • Lyse the cells in a suitable immunoprecipitation lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the target protein (e.g., BCR-ABL1) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the target protein.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

CT1113_Mechanism_of_Action cluster_USP Deubiquitinase Activity cluster_this compound Inhibitor cluster_Substrates Oncogenic Substrates cluster_Downstream Cellular Effects USP25 USP25 BCR_ABL1 BCR-ABL1 USP25->BCR_ABL1 stabilizes USP28 USP28 NOTCH1 NOTCH1 USP28->NOTCH1 stabilizes c_Myc c-Myc USP28->c_Myc stabilizes SREBP1 SREBP1 USP28->SREBP1 stabilizes This compound This compound This compound->USP25 inhibits This compound->USP28 inhibits Proliferation Cell Proliferation BCR_ABL1->Proliferation promotes Apoptosis Apoptosis BCR_ABL1->Apoptosis inhibits NOTCH1->Proliferation promotes NOTCH1->Apoptosis inhibits c_Myc->Proliferation promotes c_Myc->Apoptosis inhibits

Caption: Mechanism of action of this compound.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound (e.g., 500 nM, 24h) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-c-Myc, anti-NOTCH1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Experimental workflow for Western Blotting.

BCR_ABL1_Signaling BCR_ABL1 BCR-ABL1 STAT5 STAT5 BCR_ABL1->STAT5 activates Ub Ubiquitin BCR_ABL1->Ub Ubiquitination Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation promotes USP25 USP25 USP25->BCR_ABL1 deubiquitinates (stabilizes) Proteasome Proteasomal Degradation Ub->Proteasome leads to This compound This compound This compound->USP25 inhibits

Caption: this compound action on the BCR-ABL1 signaling pathway.

NOTCH1_Signaling NOTCH1 NOTCH1 c_Myc c-Myc NOTCH1->c_Myc activates Ub Ubiquitin NOTCH1->Ub Ubiquitination Proliferation T-ALL Cell Proliferation & Lipogenesis c_Myc->Proliferation c_Myc->Ub Ubiquitination SREBP1 SREBP1 SREBP1->Proliferation SREBP1->Ub Ubiquitination USP28 USP28 USP28->NOTCH1 deubiquitinates (stabilizes) USP28->c_Myc deubiquitinates (stabilizes) USP28->SREBP1 deubiquitinates (stabilizes) Proteasome Proteasomal Degradation Ub->Proteasome leads to This compound This compound This compound->USP28 inhibits

Caption: this compound action on the NOTCH1 signaling pathway.

References

Application Notes and Protocols for CT1113 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase that has been implicated in the stabilization of key oncogenic proteins. In T-cell acute lymphoblastic leukemia (T-ALL), USP28 has been shown to regulate the stability of NOTCH1 and Sterol Regulatory Element-Binding Protein 1 (SREBP1), both of which are critical for tumor cell survival and proliferation.[1] Therefore, assessing the impact of this compound on the viability of cancer cells, particularly T-ALL cell lines, is a crucial step in its preclinical evaluation.

This document provides detailed protocols for two common and robust cell viability assays, the MTT and CellTiter-Glo® Luminescent Cell Viability Assays, tailored for testing the efficacy of this compound.

Key Concepts

Cell viability assays are essential tools for assessing the effects of chemical compounds on cell health. The two methods detailed here measure different aspects of cell metabolism:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][3] The amount of formazan produced is proportional to the number of living cells.[2]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5][6] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[4][5][6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • This compound compound

  • T-ALL cell line (e.g., Jurkat, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the T-ALL cells. Ensure cell viability is above 90% using a method like trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions to the respective wells. This will result in the final desired concentrations.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the Promega CellTiter-Glo® assay and is suitable for high-throughput screening.

Materials:

  • This compound compound

  • T-ALL cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

  • Opaque-walled 96-well sterile microplates (to prevent well-to-well signal crossover)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Reagent Addition and Measurement:

    • After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature before use.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4][9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][9]

    • Measure the luminescence using a luminometer.

Data Presentation and Analysis

The raw data from the microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®) should be processed to determine the percentage of cell viability.

Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance/luminescence of the media-only wells from all other readings.

  • Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.

    • % Viability = (Corrected Sample Reading / Corrected Vehicle Control Reading) x 100

  • IC₅₀ Determination: Plot the % Viability against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Table 1: Hypothetical Viability Data of T-ALL Cells Treated with this compound

This compound Concentration (µM)Average Absorbance (570 nm)% Viability (MTT)Average Luminescence (RLU)% Viability (CellTiter-Glo®)
0 (Vehicle)1.250100.0%850,000100.0%
0.11.12590.0%785,00092.4%
0.50.87570.0%610,00071.8%
1.00.62550.0%430,00050.6%
5.00.25020.0%175,00020.6%
10.00.12510.0%90,00010.6%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed T-ALL Cells in 96-well Plate add_this compound Add this compound to Cells seed_cells->add_this compound prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->add_this compound incubate_treatment Incubate for 24-72 hours add_this compound->incubate_treatment add_reagent Add MTT or CellTiter-Glo Reagent incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Absorbance or Luminescence incubate_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cell viability assays.

This compound Signaling Pathway Inhibition

G cluster_pathway Oncogenic Signaling in T-ALL USP28 USP28 NOTCH1 NOTCH1 (Active) USP28->NOTCH1 Stabilizes SREBP1 SREBP1 (Active) USP28->SREBP1 Stabilizes Proliferation Cell Proliferation & Survival NOTCH1->Proliferation Lipogenesis Lipogenesis SREBP1->Lipogenesis Lipogenesis->Proliferation This compound This compound This compound->USP28 Inhibits

Caption: this compound inhibits USP28, destabilizing NOTCH1 and SREBP1.

Application Notes and Troubleshooting

  • Cell Seeding Density: It is critical to determine the optimal cell seeding density for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Compound Solubility: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation, which can affect the results. If solubility is an issue, consider using a lower concentration of the vehicle (e.g., DMSO) or a different solvent.

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can lead to variability. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.

  • MTT Assay Considerations:

    • The MTT reagent itself can be toxic to some cells, especially with prolonged incubation. Optimize the incubation time accordingly.

    • Ensure complete solubilization of the formazan crystals, as incomplete dissolution is a common source of error.

  • CellTiter-Glo® Assay Considerations:

    • Ensure that the plate and reagents have equilibrated to room temperature before use to avoid temperature gradients that can affect the enzymatic reaction.

    • The luminescent signal is stable for several hours, but it is best to read all plates at a consistent time after reagent addition.[5]

  • Confirming Results: It is advisable to use a secondary, mechanistically different viability or cytotoxicity assay to confirm the results obtained from the primary screen.

References

Application Note: Western Blot Protocol for Detecting MYC Degradation by CT1113

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MYC proto-oncogene is a critical regulator of cellular proliferation, growth, and metabolism. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] These enzymes are responsible for removing ubiquitin tags from the MYC protein, thereby protecting it from proteasomal degradation. By inhibiting USP28 and USP25, this compound promotes the ubiquitination and subsequent degradation of MYC, leading to reduced cellular levels of this oncoprotein and exhibiting anti-tumor activity.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of MYC protein in cancer cells following treatment with this compound.

Signaling Pathway of MYC Degradation

The MYC protein is tightly regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase FBW7, a component of the SCF (Skp1-Cul1-F-box) complex, targets MYC for ubiquitination.[3] The deubiquitinases USP28 and USP25 counteract this process by removing ubiquitin chains from MYC, thus stabilizing the protein.[4][5] this compound inhibits the enzymatic activity of USP28 and USP25, leading to an accumulation of polyubiquitinated MYC, which is then recognized and degraded by the 26S proteasome.[2]

MYC_Degradation_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Regulation of MYC Stability MYC MYC Protein Ub_MYC Polyubiquitinated MYC MYC->Ub_MYC Ubiquitination Ub_MYC->MYC Removes Ubiquitin (Stabilization) Proteasome 26S Proteasome Ub_MYC->Proteasome Recognition Degraded_MYC Degraded MYC (Amino Acids) Proteasome->Degraded_MYC Degradation FBW7 FBW7 (E3 Ligase) FBW7->MYC Adds Ubiquitin USP28_25 USP28 / USP25 (DUBs) USP28_25->Ub_MYC This compound This compound This compound->USP28_25 Inhibition

Caption: this compound inhibits USP28/25, promoting MYC ubiquitination and proteasomal degradation.

Experimental Workflow

The following diagram outlines the major steps for assessing this compound-induced MYC degradation using Western blotting.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment with this compound start->cell_culture cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification 3. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-MYC) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of MYC degradation by this compound.

Data Presentation

The following tables present representative quantitative data on the effect of this compound on MYC protein levels in a cancer cell line (e.g., HCT116) as determined by densitometric analysis of Western blot bands.

Table 1: Dose-Dependent Effect of this compound on MYC Protein Levels

This compound Concentration (nM)Treatment Time (hours)Relative MYC Protein Level (%) (Mean ± SD)
0 (Vehicle)24100 ± 5.2
102485 ± 4.1
502462 ± 3.5
1002441 ± 2.8
5002415 ± 1.9

Table 2: Time-Course of this compound-Induced MYC Degradation

This compound Concentration (nM)Treatment Time (hours)Relative MYC Protein Level (%) (Mean ± SD)
5000100 ± 4.8
500178 ± 3.9
500255 ± 3.1
500628 ± 2.5
5002412 ± 1.7

Experimental Protocol

This protocol provides a detailed methodology for performing a Western blot to analyze the degradation of MYC protein induced by this compound.

Materials and Reagents

  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) or other cancer cell line with detectable MYC expression.

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels).

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer).

  • Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-c-MYC antibody.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours) for dose-response experiments.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 6, 24 hours).

    • Include a vehicle control (DMSO) for all experiments.

  • Cell Lysis and Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm efficient transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-c-MYC antibody (diluted in Blocking Buffer, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (diluted in Blocking Buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., β-actin or GAPDH) following the same immunoblotting steps.

    • Quantify the band intensities for MYC and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the MYC band intensity to the corresponding loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.

This application note provides a comprehensive protocol for the detection and quantification of this compound-induced MYC degradation by Western blot. By following this detailed methodology, researchers can effectively assess the efficacy of this compound in promoting the degradation of the MYC oncoprotein, a critical step in the preclinical evaluation of this promising anti-cancer agent.

References

Application Notes and Protocols for Immunoprecipitation of USP28/USP25 following CT1113 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunoprecipitation of ubiquitin-specific proteases 28 (USP28) and 25 (USP25) following treatment with the dual inhibitor CT1113. The protocols outlined below are intended to facilitate the study of the inhibitor's effects on the ubiquitination status of USP28/USP25 substrates and the interactions of these deubiquitinases.

Application Notes

Introduction

Ubiquitin-specific proteases USP28 and USP25 are deubiquitinating enzymes (DUBs) that play critical roles in various cellular processes, including cell cycle progression, DNA damage response, and oncogenic signaling. Their dysregulation has been implicated in the pathology of numerous cancers. This compound has been identified as a potent and selective small-molecule inhibitor of both USP28 and USP25[1]. It has demonstrated broad-spectrum anti-cancer activity by promoting the degradation of oncoproteins such as c-MYC, NOTCH1, and KRAS[2][3][4][5].

The study of USP28 and USP25 and their inhibition by compounds like this compound is crucial for understanding their therapeutic potential. Immunoprecipitation (IP) is a powerful technique to isolate USP28 and USP25 from cell lysates to study their post-translational modifications, enzymatic activity, and protein-protein interactions. Following treatment with this compound, IP can be instrumental in elucidating the mechanism of action of the inhibitor, particularly in assessing the ubiquitination status of substrate proteins.

Principle of the Assay

Immunoprecipitation relies on the highly specific interaction between an antibody and its target antigen. In this context, an antibody specific to either USP28 or USP25 is used to capture the protein from a complex mixture of proteins in a cell lysate. The antibody-protein complex is then immobilized on a solid support, typically agarose (B213101) or magnetic beads conjugated with Protein A or Protein G. After a series of washes to remove non-specifically bound proteins, the captured protein (and any interacting partners, in the case of co-immunoprecipitation) can be eluted and analyzed by various downstream applications, most commonly Western blotting.

When investigating the effects of this compound, cells are first treated with the inhibitor. The subsequent immunoprecipitation of a target substrate of USP28/USP25, followed by Western blotting for ubiquitin, can reveal an increase in the ubiquitination of the substrate, as the inhibitory action of this compound on USP28/USP25 prevents the removal of ubiquitin chains.

This compound: A Dual Inhibitor of USP28 and USP25

This compound is a potent inhibitor of both USP28 and USP25, with IC50 values of 3.9 nM and 26.1 nM, respectively[1]. By inhibiting these DUBs, this compound leads to the accumulation of ubiquitinated forms of their substrates, targeting them for proteasomal degradation. This mechanism underlies the observed destabilization of key oncoproteins in various cancer models[2][3][6].

Inhibitor Target(s) IC50 (nM) Reported Effects
This compoundUSP28, USP253.9 (USP28), 26.1 (USP25)Destabilization of NOTCH1, c-MYC, KRAS; Anti-tumor activity[1][2][4][5]
Experimental Design Considerations
  • Cell Line Selection: Choose a cell line known to express the target protein (USP28, USP25, or their substrates) at a detectable level.

  • This compound Treatment: The optimal concentration and duration of this compound treatment should be determined empirically for the specific cell line and experimental goal. A typical starting point could be in the range of the reported IC50 values.

  • Controls: Appropriate controls are critical for data interpretation. These should include:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

    • Isotype Control IgG: An antibody of the same isotype and from the same host species as the primary IP antibody, used to control for non-specific binding to the beads.

    • Input Control: A fraction of the cell lysate saved before the immunoprecipitation step to verify the presence of the target protein.

  • Proteasome Inhibition: To observe the accumulation of ubiquitinated proteins, it is often beneficial to treat cells with a proteasome inhibitor (e.g., MG132) for a short period before cell lysis. This prevents the degradation of the ubiquitinated substrates.

Signaling Pathway and Experimental Workflow Diagrams

USP28_USP25_Signaling_Pathway cluster_upstream Upstream Signals cluster_core USP28/USP25 Regulation cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals USP28 USP28 Oncogenic Signals->USP28 USP25 USP25 Oncogenic Signals->USP25 Oncogenic_Substrates Oncogenic Substrates (e.g., c-MYC, NOTCH1, KRAS) USP28->Oncogenic_Substrates Deubiquitination USP25->Oncogenic_Substrates Deubiquitination This compound This compound This compound->USP28 Inhibition This compound->USP25 Inhibition Ubiquitin Ubiquitin Proteasome Proteasome Oncogenic_Substrates->Proteasome Targeting Tumor_Growth Tumor Growth Oncogenic_Substrates->Tumor_Growth Promotes Ubiquitin->Oncogenic_Substrates Ubiquitination Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Protein_Degradation->Tumor_Growth Inhibits

Caption: USP28/USP25 Signaling and this compound Inhibition.

IP_Workflow Cell_Culture 1. Cell Culture CT1113_Treatment 2. This compound/Vehicle Treatment Cell_Culture->CT1113_Treatment Proteasome_Inhibitor 3. (Optional) Proteasome Inhibitor Treatment CT1113_Treatment->Proteasome_Inhibitor Cell_Lysis 4. Cell Lysis Proteasome_Inhibitor->Cell_Lysis Lysate_Preclearing 5. Lysate Pre-clearing Cell_Lysis->Lysate_Preclearing Immunoprecipitation 6. Immunoprecipitation with anti-USP28/USP25 or anti-Substrate Antibody Lysate_Preclearing->Immunoprecipitation Washing 7. Washing Immunoprecipitation->Washing Elution 8. Elution Washing->Elution Western_Blot 9. Western Blot Analysis Elution->Western_Blot

Caption: Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Immunoprecipitation of a USP28/USP25 Substrate to Assess Ubiquitination Status

This protocol describes the immunoprecipitation of a known substrate of USP28 or USP25 (e.g., c-MYC) from cells treated with this compound, followed by Western blot analysis to detect changes in its ubiquitination.

Materials:

  • Cell culture reagents

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Primary antibody against the substrate protein for IP (e.g., anti-c-MYC)

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., Lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibodies for Western blotting (e.g., anti-ubiquitin, anti-c-MYC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle for the determined time.

    • (Optional) In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to the culture medium.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. Reserve a small aliquot as the "input" control.

  • Lysate Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 30-60 minutes at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the substrate protein (or isotype control IgG) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against ubiquitin to detect the ubiquitination status of the immunoprecipitated substrate.

    • The membrane can be stripped and re-probed with an antibody against the substrate protein to confirm successful immunoprecipitation.

Protocol 2: Co-Immunoprecipitation of USP28 or USP25 to Identify Interacting Proteins

This protocol is designed to pull down USP28 or USP25 and any associated proteins. The effect of this compound on these interactions can be assessed.

Materials:

  • Same as Protocol 1, with the following modifications:

    • Primary antibody for IP: anti-USP28 or anti-USP25.

    • Lysis buffer may need to be less stringent to preserve protein-protein interactions (e.g., a buffer with a non-ionic detergent like NP-40 and without SDS).

    • Primary antibodies for Western blotting will be against the expected interacting partners.

Procedure:

The procedure is largely the same as Protocol 1, with the following key differences:

  • In the Immunoprecipitation step (Step 4), use an antibody specific for USP28 or USP25.

  • In the Western Blot Analysis (Step 7), after confirming the successful immunoprecipitation of USP28 or USP25, the membrane should be probed with antibodies against potential interacting proteins.

Data Presentation:

All quantitative data from Western blot analyses should be summarized in tables for clear comparison between different treatment groups (Vehicle vs. This compound). Densitometry analysis of the bands should be performed, and the results normalized to appropriate loading controls.

Treatment IP Blot: Ubiquitin (Relative Intensity) Blot: Substrate (Relative Intensity)
VehicleSubstrate1.01.0
This compoundSubstrate(e.g., 2.5)(e.g., 1.1)
VehicleIgG Isotype(e.g., 0.1)(e.g., 0.05)
This compoundIgG Isotype(e.g., 0.1)(e.g., 0.06)

Note: These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for specific experimental systems.

References

Application Note: Analysis of Apoptosis Induced by CT1113 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28.[1] These enzymes play a critical role in regulating the stability of key oncoproteins. By inhibiting USP25 and USP28, this compound promotes the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action: In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), this compound has been shown to destabilize the BCR-ABL1 fusion protein and its downstream target STAT5, leading to their degradation.[2][3] In T-cell acute lymphoblastic leukemia (T-ALL), this compound promotes the degradation of NOTCH1 and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4][5] The inhibition of these oncogenic drivers by this compound culminates in the induction of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

CT1113_Pathway cluster_USP USP25 / USP28 Inhibition cluster_targets Oncoprotein Substrates This compound This compound USP25 USP25 This compound->USP25 inhibition USP28 USP28 This compound->USP28 inhibition BCR_ABL1 BCR-ABL1 USP25->BCR_ABL1 deubiquitination (stabilization) STAT5 STAT5 USP25->STAT5 deubiquitination (stabilization) NOTCH1 NOTCH1 USP25->NOTCH1 deubiquitination (stabilization) SREBP1 SREBP1 USP25->SREBP1 deubiquitination (stabilization) USP28->BCR_ABL1 deubiquitination (stabilization) USP28->STAT5 deubiquitination (stabilization) USP28->NOTCH1 deubiquitination (stabilization) USP28->SREBP1 deubiquitination (stabilization) Proteasomal_Degradation Increased Ubiquitination & Proteasomal Degradation BCR_ABL1->Proteasomal_Degradation leads to STAT5->Proteasomal_Degradation leads to NOTCH1->Proteasomal_Degradation leads to SREBP1->Proteasomal_Degradation leads to Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis

Caption: this compound inhibits USP25/USP28, leading to oncogene degradation and apoptosis.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the nuclear stain Propidium Iodide (PI) to enter.

Materials
  • This compound

  • Cancer cell line of interest (e.g., Sup-B15 for Ph+ALL, Jurkat for T-ALL)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Flow cytometry tubes

Experimental Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A 1. Seed Cells B 2. Treat with this compound (include vehicle control) A->B C 3. Incubate B->C D 4. Harvest & Wash Cells C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Add Annexin V-FITC & PI E->F G 7. Incubate (dark) F->G H 8. Acquire on Flow Cytometer G->H I 9. Analyze Data H->I

Caption: Workflow for flow cytometry analysis of apoptosis.

Procedure
  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight (for adherent cells) or recover for a few hours (for suspension cells).

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 100, 200, 400 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Acquire a minimum of 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are defined as follows:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris and may be excluded from the apoptotic population analysis)

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison. While specific data for this compound is not publicly available in the searched literature, the following table provides an illustrative example of how to present the results.

Table 1: Illustrative Data for Apoptosis Induction by this compound in Sup-B15 Cells after 48h Treatment

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)92.5 ± 2.13.5 ± 0.82.0 ± 0.5
10075.3 ± 3.515.2 ± 2.37.5 ± 1.2
20050.1 ± 4.228.9 ± 3.118.0 ± 2.5
40025.6 ± 3.840.5 ± 4.530.9 ± 3.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The Annexin V/PI staining method coupled with flow cytometry is a robust and reliable technique for quantifying the apoptotic effects of this compound. This application note provides a comprehensive protocol and data presentation framework to aid researchers in evaluating the pro-apoptotic activity of this promising anti-cancer agent.

References

Application Notes and Protocols for CT1113 Treatment in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] These enzymes play a critical role in preventing the degradation of key oncoproteins, including c-MYC and NOTCH1.[3][4] By inhibiting USP28 and USP25, this compound promotes the degradation of these oncoproteins, leading to anti-tumor activity. Preclinical studies have demonstrated the potential of this compound as a broad-spectrum anti-cancer agent.[2][5] This document provides a summary of the available preclinical data for this compound and detailed protocols for its evaluation in patient-derived xenograft (PDX) models.

Note: While published data on this compound primarily utilize cell-derived xenograft (CDX) models, the protocols provided herein are adapted for PDX models to facilitate more clinically relevant preclinical evaluations.

Signaling Pathway of this compound

This compound's mechanism of action centers on the inhibition of USP28 and USP25, which in turn leads to the degradation of oncogenic proteins that are crucial for cancer cell proliferation and survival.

CT1113_Signaling_Pathway cluster_0 Cellular Environment This compound This compound USP28_USP25 USP28 / USP25 This compound->USP28_USP25 Inhibits Oncoproteins Oncogenic Proteins (e.g., c-MYC, NOTCH1) USP28_USP25->Oncoproteins Stabilizes Proteasome Proteasome Oncoproteins->Proteasome Ubiquitination (leads to) Proliferation Tumor Cell Proliferation & Survival Oncoproteins->Proliferation Promotes Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Preclinical Efficacy of this compound (CDX Models)

The following tables summarize the quantitative data from preclinical studies of this compound in cell-derived xenograft (CDX) models.

Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer CDX Model

Cell LineMouse StrainTreatmentDosing ScheduleOutcomeReference
SW1990Balb/c nudeVehicle Control, this compoundNot SpecifiedSignificant suppression of tumor growth[2]

Table 2: In Vivo Efficacy of this compound in a Colon Cancer CDX Model

Cell LineMouse StrainTreatmentDosing ScheduleOutcomeReference
HCT116Not SpecifiedVehicle Control, this compoundNot SpecifiedSignificant suppression of tumor growth[2]

Experimental Protocols for this compound Evaluation in PDX Models

While specific data on this compound in PDX models is not yet publicly available, the following protocols provide a framework for conducting such studies, based on established methodologies for PDX model generation and drug efficacy testing.

I. Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Tissue Acquisition:

    • Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.

    • Transport the tissue in a sterile collection medium (e.g., DMEM with antibiotics) on ice.

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation into Immunodeficient Mice:

    • Use highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

    • Anesthetize the mouse and make a small incision in the flank.

    • Create a subcutaneous pocket and implant a single tumor fragment.

    • Close the incision with surgical clips or sutures.

  • Monitoring Tumor Growth:

    • Monitor the mice regularly for tumor engraftment and growth.

    • Measure tumor volume using calipers (Volume = (Length x Width²) / 2).

    • Passage the tumors to subsequent generations of mice when they reach a predetermined size (e.g., 1000-1500 mm³).

PDX_Establishment_Workflow PatientTumor Patient Tumor Tissue Acquisition Processing Tumor Processing (Mincing) PatientTumor->Processing Implantation Subcutaneous Implantation (NSG Mice) Processing->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Passaging Tumor Passaging (Expansion) Monitoring->Passaging

Caption: Workflow for PDX model establishment.

II. In Vivo Efficacy Study of this compound in PDX Models
  • Cohort Formation:

    • Once tumors in P2 or P3 generation mice reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Preparation of this compound Formulation:

    • This compound can be formulated for oral administration. A potential formulation involves dissolving this compound in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The specific formulation should be optimized for solubility and stability.

  • Drug Administration:

    • Administer this compound or vehicle control to the respective groups via oral gavage.

    • The dosing schedule should be determined based on tolerability and preliminary efficacy studies (e.g., daily or twice-daily administration for a set number of weeks).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

III. Pharmacodynamic and Biomarker Analysis
  • Western Blotting:

    • Prepare protein lysates from the collected tumor tissues.

    • Perform western blotting to assess the levels of USP28, USP25, c-MYC, and NOTCH1 to confirm the on-target activity of this compound.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining for proliferation markers (e.g., Ki-67) and apoptotic markers (e.g., cleaved caspase-3) to evaluate the cellular effects of this compound.

Conclusion

This compound has demonstrated promising anti-tumor activity in preclinical CDX models, supporting its further investigation as a potential cancer therapeutic. The use of PDX models will provide a more clinically relevant setting to evaluate the efficacy of this compound and to identify patient populations that are most likely to respond to this novel USP28/25 inhibitor. The protocols outlined in this document provide a comprehensive guide for researchers to conduct rigorous preclinical evaluations of this compound in PDX models.

References

Application Note: Mimicking the Effects of the USP28 Inhibitor CT1113 through Lentiviral shRNA Knockdown of USP28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme that has emerged as a critical regulator of cellular processes by stabilizing key oncoproteins.[1] In various cancers, USP28 is overexpressed and contributes to tumor progression by preventing the degradation of proteins such as c-MYC, NOTCH1, and c-JUN.[2][3][4] The targeted inhibition of USP28 is a promising therapeutic strategy, and small molecule inhibitors like CT1113 have shown preclinical efficacy by promoting the degradation of these oncogenic drivers.[5][6][7] This application note describes the use of lentiviral-mediated short hairpin RNA (shRNA) to knock down USP28 expression, thereby phenocopying the anti-tumor effects of this compound. This genetic approach serves as a valuable tool for target validation and for elucidating the downstream consequences of USP28 inhibition in cancer models.

Rationale for Mimicking this compound with USP28 shRNA

This compound is a potent inhibitor of USP28 that has demonstrated anti-tumor activity in preclinical models by inducing the degradation of oncoproteins like c-MYC.[6][7] Lentiviral shRNA-mediated knockdown of USP28 offers a complementary and specific method to validate the on-target effects of this compound and to study the biological outcomes of long-term USP28 suppression.[8][9] By comparing the cellular and molecular phenotypes induced by both methods, researchers can confirm that the effects of this compound are indeed mediated through the inhibition of USP28. This dual approach is crucial for preclinical validation and for understanding the mechanism of action of novel therapeutic compounds.

Expected Outcomes

Both the pharmacological inhibition of USP28 with this compound and its genetic knockdown via shRNA are expected to yield similar biological consequences, including:

  • Destabilization of USP28 Substrates: A significant reduction in the protein levels of known USP28 targets such as c-MYC and NOTCH1.[10][5]

  • Inhibition of Cancer Cell Growth: A decrease in the proliferation and viability of cancer cells that are dependent on USP28-stabilized oncoproteins.[1][5]

  • Cell Cycle Arrest and Apoptosis: Induction of cell cycle arrest and programmed cell death in susceptible cancer cell lines.[1][11]

Data Presentation: Comparative Effects of USP28 Knockdown and this compound Treatment

The following table summarizes representative quantitative data illustrating the parallel effects of lentiviral shRNA knockdown of USP28 and treatment with the inhibitor this compound on a cancer cell line (e.g., T-cell acute lymphoblastic leukemia - T-ALL).

ParameterControl (Scrambled shRNA/Vehicle)USP28 shRNA KnockdownThis compound Treatment
USP28 mRNA Level (relative) 1.00.250.98
USP28 Protein Level (relative) 1.00.300.95
c-MYC Protein Level (relative) 1.00.450.50
NOTCH1 Protein Level (relative) 1.00.400.48
Cell Viability (% of control) 100%60%55%
Apoptosis (% of cells) 5%25%30%

Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and specific shRNA sequences or drug concentrations used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by USP28 and the experimental workflow for its knockdown.

USP28_Signaling_Pathway cluster_upstream Upstream Regulation cluster_usp28 USP28 Activity cluster_downstream Downstream Effects E3_Ligase E3 Ubiquitin Ligase (e.g., FBW7) Oncoproteins Oncogenic Substrates (c-MYC, NOTCH1) E3_Ligase->Oncoproteins Ubiquitination USP28 USP28 USP28->Oncoproteins Deubiquitination (Stabilization) This compound This compound This compound->USP28 Inhibition shRNA shRNA shRNA->USP28 Knockdown Proteasome Proteasomal Degradation Oncoproteins->Proteasome Degradation Cell_Growth Tumor Cell Growth & Proliferation Oncoproteins->Cell_Growth Promotes Ub Ubiquitin

Caption: USP28 signaling pathway and points of intervention.

Lentiviral_shRNA_Workflow Plasmid_Prep 1. shRNA Plasmid Preparation (pLKO.1-shUSP28) Transfection 2. Lentiviral Packaging (HEK293T Transfection) Plasmid_Prep->Transfection Harvest 3. Viral Particle Harvest (48-72h post-transfection) Transfection->Harvest Transduction 4. Target Cell Transduction (with Polybrene) Harvest->Transduction Selection 5. Stable Cell Line Selection (Puromycin) Transduction->Selection Validation 6. Knockdown Validation (qPCR & Western Blot) Selection->Validation Analysis 7. Phenotypic Analysis (Viability, Apoptosis, etc.) Validation->Analysis

Caption: Experimental workflow for lentiviral shRNA knockdown.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production

This protocol details the generation of lentiviral particles containing shRNA targeting USP28.

Materials:

  • HEK293T cells

  • pLKO.1-shUSP28 plasmid (and non-targeting control)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Cell Seeding: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix 10 µg of pLKO.1-shUSP28, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.

    • In a separate tube, add 30 µL of Lipofectamine 3000 to 1 mL of Opti-MEM.

    • Combine the DNA and lipid mixtures, incubate for 15 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Medium Change: After 18-24 hours, replace the transfection medium with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Viral Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.

Protocol 2: Lentiviral Transduction and Stable Cell Line Generation

This protocol describes the transduction of target cells and selection of a stable knockdown cell line.

Materials:

  • Target cancer cell line

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • Puromycin (B1679871)

  • Complete growth medium

Procedure:

  • Day 1: Cell Seeding: Plate 1 x 10^5 target cells per well in a 6-well plate.

  • Day 2: Transduction:

    • Remove the medium from the cells.

    • Add 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.

    • Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection - MOI - should be tested).

    • Incubate for 18-24 hours at 37°C.

  • Day 3 onwards: Selection:

    • Remove the virus-containing medium and replace it with fresh complete medium.

    • After 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (determined by a kill curve).

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies form.

  • Expansion and Validation:

    • Pick individual resistant colonies and expand them.

    • Validate the knockdown of USP28 at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Protocol 3: Western Blot for Protein Level Analysis

This protocol is for validating the knockdown of USP28 and its downstream targets.

Materials:

  • Stable knockdown and control cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-USP28, anti-c-MYC, anti-NOTCH1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion

Lentiviral shRNA-mediated knockdown of USP28 is a robust and specific method to mimic the effects of the pharmacological inhibitor this compound. This genetic approach is invaluable for target validation, mechanism of action studies, and for understanding the long-term consequences of USP28 inhibition in cancer biology. The protocols and data presented herein provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of targeting the USP28 deubiquitinase.

References

Application Notes and Protocols: Elucidating the Mechanism of CT1113 by CRISPR-Cas9 Knockout of USP25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanism of action of CT1113, a potent inhibitor of Ubiquitin-Specific Protease 25 (USP25) and USP28.[1][2][3] By utilizing CRISPR-Cas9 technology to generate a USP25 knockout cell line, researchers can delineate the specific signaling pathways modulated by USP25 and confirm that the pharmacological effects of this compound are mediated through its inhibition.

USP25 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function.[4][5] Dysregulation of USP25 has been implicated in several diseases, including cancer and inflammatory disorders.[4][6] this compound has demonstrated anti-tumor activity, and understanding its precise mechanism is vital for further drug development.[1][3][7] This protocol outlines the essential steps to create a USP25 knockout model and subsequently use it to validate the on-target effects of this compound.

Core Experimental Workflow

The overall experimental strategy involves generating a stable USP25 knockout cell line using CRISPR-Cas9, followed by a series of comparative analyses between the wild-type, USP25 knockout, and this compound-treated wild-type cells. This approach will help to determine if the genetic ablation of USP25 phenocopies the effects of this compound treatment.

Experimental Workflow cluster_0 Phase 1: USP25 Knockout Cell Line Generation cluster_1 Phase 2: Mechanistic Studies A gRNA Design & Vector Cloning B Transfection of Cas9 & gRNA A->B C Single Cell Isolation & Clonal Expansion B->C D Screening & Validation of Knockout Clones C->D F USP25 KO Cells D->F E Wild-Type (WT) Cells H Comparative Analysis E->H F->H G WT Cells + this compound G->H I Cell Viability & Proliferation Assays H->I J Protein Expression & Pathway Analysis (Western Blot, Co-IP) H->J K Target Protein Ubiquitination Assays H->K L Phenotypic Assays H->L

Caption: Experimental workflow for USP25 knockout and subsequent mechanistic studies of this compound.

Hypothesized Signaling Pathway

Based on existing literature, USP25 is known to interact with and regulate several signaling pathways. For instance, it can stabilize proteins such as Tankyrases in the Wnt signaling pathway and has been shown to modulate EGFR signaling.[5][8] this compound, by inhibiting USP25, is expected to lead to the degradation of these downstream targets.

Hypothesized Signaling Pathway cluster_pathway USP25-Mediated Signaling USP25 USP25 Target Target Protein (e.g., Tankyrase, EGFR) USP25->Target Ub Ubiquitin Ub->USP25 Deubiquitination Degradation Proteasomal Degradation Ub->Degradation Target->Ub Ubiquitination Signaling Downstream Signaling Target->Signaling Stabilization & Activation This compound This compound This compound->USP25 Inhibition

Caption: Hypothesized mechanism of USP25 action and its inhibition by this compound.

Experimental Protocols

Protocol 1: Generation of USP25 Knockout Cell Lines using CRISPR-Cas9

Objective: To create a stable cell line lacking functional USP25 protein.

Materials:

  • Target cell line (e.g., HCT116, SW1990)

  • Commercially available or custom-designed USP25-specific gRNA vectors. It is recommended to design 2-3 gRNAs targeting an early exon of the USP25 gene.[9]

  • Cas9 nuclease expression vector (if not using an all-in-one vector system)

  • Lipofectamine 3000 or other suitable transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Cell culture medium and supplements

  • DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

  • T7 Endonuclease I assay kit

  • Anti-USP25 antibody for Western blot validation

Procedure:

  • gRNA Design and Cloning:

    • Design 2-3 gRNAs targeting an early exon of the USP25 gene using an online design tool.

    • Clone the designed gRNA sequences into a suitable expression vector. Commercially available pre-designed gRNA plasmids can also be used.[10]

  • Transfection:

    • One day before transfection, seed the target cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the Cas9 and gRNA expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection and Single-Cell Cloning:

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

    • After selection, perform serial dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.[11]

    • Allow single cells to grow into colonies.

  • Screening and Validation of Knockout Clones:

    • Expand the single-cell clones and extract genomic DNA.

    • Perform PCR using primers flanking the gRNA target site.

    • Screen for insertions or deletions (indels) using a T7 Endonuclease I assay or by Sanger sequencing of the PCR products.[11]

    • Confirm the absence of USP25 protein expression in positive clones by Western blotting using an anti-USP25 antibody.

Protocol 2: Comparative Analysis of Cell Viability and Proliferation

Objective: To compare the effects of USP25 knockout and this compound treatment on cell growth.

Materials:

  • Wild-type (WT) and USP25 knockout (KO) cells

  • This compound

  • 96-well plates

  • MTS or WST-1 cell proliferation assay reagent

  • Plate reader

Procedure:

  • Seed WT and USP25 KO cells in 96-well plates at an appropriate density.

  • For the this compound treatment group, add varying concentrations of this compound to the WT cells.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add the MTS or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Normalize the data to the control group and plot the results.

Protocol 3: Analysis of Protein Expression and Signaling Pathways

Objective: To investigate the impact of USP25 knockout and this compound on downstream signaling pathways.

Materials:

  • WT and USP25 KO cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against USP25, and proteins in hypothesized pathways (e.g., Tankyrase, p-EGFR, total EGFR, p-ERK, total ERK, c-MYC).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture WT and USP25 KO cells, and treat WT cells with this compound for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting to analyze the expression levels of the target proteins.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

Objective: To determine if USP25 interacts with specific target proteins and if this interaction is disrupted by this compound.

Materials:

  • WT cells

  • This compound

  • Co-IP lysis buffer

  • Antibody against USP25 or the hypothesized interacting protein

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat WT cells with this compound or a vehicle control.

  • Lyse the cells and perform Co-IP using an antibody against USP25 or the target protein. Co-immunoprecipitation is considered a gold-standard assay for protein-protein interactions.[12]

  • Elute the immunoprecipitated proteins and analyze the eluates by Western blotting for the presence of the interacting protein.

Data Presentation

All quantitative data should be summarized in tables for clear comparison across the different experimental groups (WT, USP25 KO, and WT + this compound).

Table 1: Cell Viability Assay (Example)

Treatment Group24h (% Viability)48h (% Viability)72h (% Viability)
Wild-Type (WT)100 ± 5100 ± 6100 ± 7
USP25 KO80 ± 465 ± 550 ± 6
WT + this compound (X µM)82 ± 568 ± 655 ± 5

Table 2: Protein Expression Analysis (Example Fold Change vs. WT)

ProteinUSP25 KOWT + this compound (X µM)
USP250.05 ± 0.01Not applicable
Target Protein A0.4 ± 0.10.5 ± 0.1
p-ERK/total ERK0.3 ± 0.050.4 ± 0.08

By following these protocols, researchers can systematically investigate the mechanism of action of this compound and validate that its cellular effects are mediated through the inhibition of USP25. This approach provides a robust framework for target validation in drug development.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Response to CT1113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25. These enzymes play a critical role in stabilizing oncoproteins, and their inhibition by this compound leads to the degradation of key cancer drivers such as c-MYC, NOTCH1, and BCR-ABL.[1][2][3][4][5][6][7][8][9][10][11] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including pancreatic cancer, Burkitt's lymphoma, and T-cell acute lymphoblastic leukemia (T-ALL). This document provides detailed application notes and protocols for the in vivo imaging of tumor response to this compound treatment in xenograft models of Burkitt's lymphoma and pancreatic cancer.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting USP28 and USP25, leading to the ubiquitination and subsequent proteasomal degradation of their substrate oncoproteins. This targeted degradation of key cancer-driving proteins disrupts critical signaling pathways involved in tumor cell proliferation, survival, and metabolism.

cluster_oncoproteins Oncoproteins This compound This compound USP28 USP28 This compound->USP28 Inhibits USP25 USP25 This compound->USP25 Inhibits cMYC c-MYC USP28->cMYC Deubiquitinates (Stabilizes) NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (Stabilizes) BCR_ABL BCR-ABL USP25->BCR_ABL Deubiquitinates (Stabilizes) Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation cMYC->Ub Ubiquitination NOTCH1->Ub Ubiquitination BCR_ABL->Ub Ubiquitination start Inject Luciferase-expressing Raji cells into mice tumor Allow tumors to establish (3-5 days) start->tumor randomize Randomize mice into treatment groups tumor->randomize treat Treat with this compound or vehicle randomize->treat image Perform Bioluminescence Imaging (weekly) treat->image analyze Quantify bioluminescent signal image->analyze end Endpoint analysis image->end analyze->image Continue treatment and imaging start Inject Luciferase-expressing SW1990 cells subcutaneously tumor Allow tumors to reach ~100-150 mm³ start->tumor randomize Randomize mice into treatment groups tumor->randomize treat Treat with this compound or vehicle randomize->treat image Perform Bioluminescence Imaging (twice weekly) treat->image analyze Quantify bioluminescent signal and tumor volume image->analyze end Endpoint analysis image->end analyze->image Continue treatment and imaging

References

Application Notes and Protocols for Establishing CT1113-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and orally bioavailable small molecule inhibitor of ubiquitin-specific proteases 28 (USP28) and 25 (USP25).[1] By inhibiting these deubiquitinases, this compound promotes the degradation of oncoproteins such as c-Myc, leading to anti-tumor activity in various cancer models, including pancreatic, colon, lung, and T-cell acute lymphoblastic leukemia (T-ALL).[1][2] The development of drug resistance is a major challenge in cancer therapy. Establishing cancer cell lines with acquired resistance to this compound is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines using a dose-escalation method. Additionally, potential signaling pathways involved in this compound resistance are discussed, providing a framework for investigating the underlying biological mechanisms.

Data Presentation

Table 1: Reported IC50 Values for this compound in Cancer Cell Lines

For successful establishment of resistant cell lines, it is crucial to first determine the initial sensitivity of the parental cell line to this compound. The following table summarizes publicly available IC50 data. Researchers should determine the specific IC50 for their cell line of interest before initiating the resistance protocol.

Cell Line(s)Cancer TypeIC50 (approx.)Treatment Duration
Sup-B15, BV-173, Ba/F3Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ALL)200 nM72 hours[3][4]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the desired cancer cell line, which will serve as the basis for the starting concentration in the resistance development protocol.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (MedchemExpress or other supplier)[1]

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth during the assay period.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution of this compound in complete culture medium should be prepared to cover a broad range of concentrations (e.g., from 1 nM to 10 µM).

  • Treatment: The following day, replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for a period that reflects the cell doubling time and allows for a significant drug effect (e.g., 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Dose Escalation

Objective: To establish this compound-resistant cancer cell lines through continuous exposure to gradually increasing concentrations of the drug.

Materials:

  • Parental cancer cell line with a known this compound IC50

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Methodology:

  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

  • Monitoring and Subculturing: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, subculture them.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.

  • Iterative Process: Repeat the process of monitoring, subculturing, and dose escalation. The time required to achieve significant resistance can vary, often taking several months.

  • Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This provides a backup and allows for later comparison of cells at different stages of resistance.

  • Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a this compound concentration that is at least 5-10 times higher than the initial IC50 of the parental line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the resistant phenotype of the newly established cell lines.

Methodology:

  • IC50 Shift Assessment: Determine the IC50 of the resistant cell line and compare it to the parental line using the protocol described above. A significant increase in the IC50 value confirms the resistant phenotype.

  • Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50.

  • Molecular and Cellular Analysis:

    • Western Blotting: Analyze the protein levels of USP28, USP25, c-Myc, and key components of potential resistance pathways (e.g., p-Akt, p-ERK, NOTCH1, SREBP1).

    • qRT-PCR: Examine the mRNA expression levels of genes encoding the proteins of interest.

    • Proliferation Assays: Compare the growth rates of parental and resistant cells in the presence and absence of this compound.

    • Apoptosis Assays: Assess the level of apoptosis induced by this compound in both parental and resistant cell lines.

Potential Mechanisms of Resistance and Signaling Pathways

The development of resistance to this compound is likely a multifactorial process. Based on its mechanism of action and common resistance patterns to other targeted therapies, several signaling pathways may be involved.

c-Myc Upregulation and Bypass Tracks

Since this compound's primary mechanism of action involves the destabilization of c-Myc, a key mechanism of resistance could be the reactivation of c-Myc through alternative pathways.[5][6] This could involve mutations in upstream regulators or the activation of parallel signaling cascades that promote c-Myc transcription or protein stability, independent of USP28/25.

cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms cluster_2 Bypass Signaling cluster_3 Other Pathways This compound This compound USP28_25 USP28/USP25 This compound->USP28_25 Inhibits cMyc c-Myc USP28_25->cMyc Stabilizes Degradation Proteasomal Degradation cMyc->Degradation RTKs Receptor Tyrosine Kinases (RTKs) PI3K_Akt PI3K/Akt/mTOR Pathway RTKs->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RTKs->MAPK_ERK cMyc_up c-Myc Upregulation PI3K_Akt->cMyc_up Upregulates c-Myc MAPK_ERK->cMyc_up Upregulates c-Myc Resistance Drug Resistance cMyc_up->Resistance NOTCH1 NOTCH1 Signaling NOTCH1->Resistance Promotes SREBP1 SREBP1 (Lipogenesis) SREBP1->Resistance Promotes BCR_ABL1 BCR-ABL1 Signaling BCR_ABL1->Resistance Promotes

Figure 1. Potential signaling pathways involved in acquired resistance to this compound.

NOTCH1 Signaling Pathway

Aberrant activation of the NOTCH1 signaling pathway is a known driver of resistance to various cancer therapies.[7][8][9] Upregulation of NOTCH1 can lead to the enrichment of cancer stem-like cells and promote an epithelial-to-mesenchymal transition (EMT), both of which are associated with reduced drug sensitivity.[10] Since USP28 is known to regulate the stability of NOTCH1, alterations in this axis could be a direct mechanism of resistance.[2]

This compound This compound USP28 USP28 This compound->USP28 Inhibits NOTCH1_ICN Activated NOTCH1 (ICN1) USP28->NOTCH1_ICN Stabilizes Target_Genes Target Gene Expression (e.g., HES1, c-Myc) NOTCH1_ICN->Target_Genes Activates Resistance Drug Resistance (EMT, Stemness) Target_Genes->Resistance

Figure 2. Role of the NOTCH1 signaling pathway in potential this compound resistance.

SREBP1-Mediated Lipogenesis

This compound has been shown to affect the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis.[2] Increased lipid metabolism is increasingly recognized as a hallmark of cancer and a contributor to drug resistance.[11] Constitutive activation of the SREBP1 pathway could provide resistant cells with the necessary building blocks for rapid proliferation and survival under drug pressure.[12][13]

BCR-ABL1 Signaling

In the context of Ph+ALL, this compound has been shown to reduce the total protein levels of BCR-ABL1.[3][4] Resistance to BCR-ABL1 tyrosine kinase inhibitors (TKIs) is well-documented and can occur through mutations in the BCR-ABL1 kinase domain or through the activation of downstream signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, which can bypass the need for BCR-ABL1 activity.[14][15]

Experimental Workflow

The overall workflow for establishing and characterizing this compound-resistant cancer cell lines is depicted below.

Start Start with Parental Cell Line IC50_determination Determine this compound IC50 Start->IC50_determination Dose_escalation Gradual Dose Escalation (Continuous Culture with this compound) IC50_determination->Dose_escalation Monitoring Monitor Cell Viability and Proliferation Dose_escalation->Monitoring Monitoring->Dose_escalation Increase Dose Resistance_check Check for Resistance (IC50 Shift > 5-10 fold) Monitoring->Resistance_check Resistance_check->Dose_escalation No Resistant_line Established This compound-Resistant Cell Line Resistance_check->Resistant_line Yes Characterization Characterize Resistant Phenotype (Stability, Proliferation, Apoptosis) Resistant_line->Characterization Mechanism_investigation Investigate Resistance Mechanisms (Western Blot, qRT-PCR, etc.) Characterization->Mechanism_investigation End End Mechanism_investigation->End

Figure 3. Experimental workflow for generating this compound-resistant cell lines.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers aiming to develop and study this compound-resistant cancer cell lines. The successful establishment of these models will be invaluable for elucidating the mechanisms of resistance to USP28/25 inhibition and for the future development of more effective cancer therapies.

References

Application Notes and Protocols for CT1113 in Ubiquitin-Proteasome System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Peptidases 25 (USP25) and 28 (USP28), two key deubiquitinating enzymes (DUBs) within the ubiquitin-proteasome system (UPS).[1] The UPS plays a critical role in maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. USP25 and USP28 have been shown to stabilize a variety of oncoproteins by removing ubiquitin tags, thereby preventing their proteasomal degradation.[2] By inhibiting USP25 and USP28, this compound promotes the degradation of these oncoproteins, leading to anti-tumor effects in various cancer models.[1][3] These application notes provide detailed protocols for utilizing this compound as a tool to study the UPS and for preclinical evaluation of its therapeutic potential.

Mechanism of Action

This compound dually inhibits the deubiquitinase activity of USP25 and USP28. This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate proteins. Key substrates of USP25 and/or USP28 that are destabilized by this compound include:

  • c-MYC: A major oncogenic transcription factor.[1][3]

  • NOTCH1: A critical signaling protein in T-cell acute lymphoblastic leukemia (T-ALL).[4]

  • BCR-ABL1: The fusion protein driving Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[5]

  • YTHDF2: An m6A RNA-binding protein involved in immune evasion.[2]

  • Sterol Regulatory Element-Binding Protein 1 (SREBP1): A key regulator of lipogenesis.[4]

The degradation of these oncoproteins by this compound treatment results in the inhibition of cancer cell proliferation, induction of apoptosis, and potentiation of anti-tumor immunity.[2][5]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayIC50 / EffectTreatment DurationReference
Sup-B15, BV-173Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)MTS Assay~200 nM72 hours[5]
Ba/F3 (T315I mutant)Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)MTS Assay~200 nM72 hours[5]
Jurkat, MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)Not specifiedGrowth inhibitionNot specified[4]
SW1990Pancreatic CancerNot specifiedTumor growth suppressionNot specified[3]
HCT116Colon CancerNot specifiedTumor growth suppressionNot specified[3]
In Vivo Efficacy of this compound
Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Pancreatic Cancer (SW1990 CDX)Balb/c nude miceNot specifiedSignificant tumor growth suppression, decreased MYC levels[1][3]
Ph+ALL (Ba/F3 allograft)Not specifiedTolerated doses (intraperitoneal)Significant growth inhibitory effect, prolonged survival[5]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A starting range of 1 nM to 10 µM is recommended.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition and Incubation:

    • For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Western Blotting for Protein Degradation

This protocol is to assess the effect of this compound on the protein levels of USP25/28 substrates.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-BCR-ABL1, anti-USP25, anti-USP28, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound or vehicle for the desired time (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat with different concentrations of this compound or vehicle for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for tumor implantation

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control and different doses of this compound).

    • Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., once or twice daily). A starting dose could be in the range of 25-50 mg/kg, based on preclinical data.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., western blotting or immunohistochemistry).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.

Visualizations

CT1113_Mechanism_of_Action cluster_UPS Ubiquitin-Proteasome System cluster_CT1113_Target This compound Intervention Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Oncoprotein Oncoprotein (e.g., MYC, NOTCH1) E3->Oncoprotein Ub_Oncoprotein Ubiquitinated Oncoprotein E3->Ub_Oncoprotein Proteasome Proteasome Degradation Degradation Products Proteasome->Degradation This compound This compound USP25_28 USP25 / USP28 This compound->USP25_28 Inhibition USP25_28->Oncoprotein CellEffects Anti-Tumor Effects (↓ Proliferation, ↑ Apoptosis) Ub_Oncoprotein->Proteasome Degradation Ub_Oncoprotein->USP25_28 Deubiquitination Ub_Oncoprotein->CellEffects Reduced Oncoprotein Levels

Caption: Mechanism of action of this compound.

Experimental_Workflow_this compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with this compound CellCulture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Protein Degradation) Treatment->Western IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Quantify Protein Levels Western->ProteinQuant Xenograft Establish Xenograft Tumor Model Dosing Administer this compound Xenograft->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Navigating the Challenges of CT1113 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent USP28/USP25 inhibitor CT1113, achieving successful dissolution in aqueous solutions is a critical first step for experimental success. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is highly soluble in DMSO, reaching up to 100 mg/mL (215.70 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]

Q2: My this compound is not dissolving completely in the aqueous buffer. What should I do?

A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to aid the process.[1] However, it's important to ensure that the heat applied does not degrade the compound. For many experimental applications, creating a high-concentration stock in DMSO and then diluting it into the aqueous buffer is the most effective method.

Q3: Can I store this compound solutions?

A3: Yes, but storage conditions are critical to prevent inactivation. Stock solutions of this compound in a solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q4: Is this compound stable in aqueous solutions?

A4: While specific stability data for this compound in various aqueous buffers is not extensively detailed in the provided search results, it is a common characteristic for compounds dissolved from a DMSO stock to have limited stability in aqueous media. For this reason, it is best practice to prepare fresh dilutions for each experiment.

Troubleshooting Guide: Common Insolubility Issues

This guide addresses specific issues that may arise during the preparation of this compound solutions for your experiments.

Issue 1: Precipitation occurs when diluting the DMSO stock solution into my aqueous buffer or cell culture medium.

  • Cause A: Exceeding the Aqueous Solubility Limit. The final concentration of this compound in your aqueous medium may be too high, leading to precipitation.

    • Solution: Decrease the final concentration of this compound. If a higher concentration is necessary, consider using a co-solvent formulation.

  • Cause B: High Final Concentration of DMSO. A high percentage of DMSO in the final solution can be toxic to cells and may also affect the solubility of other components in the medium.

    • Solution: Keep the final concentration of DMSO as low as possible, ideally below 0.5%. If your animal models are weak, the proportion of DMSO should be kept below 2%.[1]

  • Cause C: Buffer Composition and pH. The pH and ionic strength of your aqueous buffer can significantly influence the solubility of this compound.

    • Solution: Experiment with different buffer systems or adjust the pH of your current buffer. However, ensure the adjusted pH is compatible with your experimental setup.

Issue 2: The this compound powder is difficult to dissolve even in DMSO.

  • Cause: The quality of the DMSO may be compromised (e.g., it has absorbed water).

    • Solution: Use fresh, anhydrous DMSO.[1] As mentioned, even small amounts of water in the DMSO can significantly hinder the dissolution of hydrophobic compounds.

Data Presentation: Recommended Formulations for In-Vivo and In-Vitro Use

For in-vivo and in-vitro experiments, specific co-solvent systems are often required to achieve the desired concentration and bioavailability. The following formulations have been reported to yield clear solutions of this compound at concentrations of ≥ 5 mg/mL.[1]

Protocol Composition Achievable Concentration Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (10.79 mM)A multi-component system for enhanced solubility.
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (10.79 mM)Utilizes a cyclodextrin (B1172386) to improve aqueous solubility. Caution is advised if the continuous dosing period exceeds half a month.[1]
3 10% DMSO, 90% Corn Oil≥ 5 mg/mL (10.79 mM)An oil-based formulation suitable for specific in-vivo applications.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80

This protocol details the step-by-step preparation of a this compound formulation using a co-solvent system.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline

  • Sterile tubes and pipette tips

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in anhydrous DMSO.

  • In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until uniform.

Protocol 2: Preparation of this compound Formulation with SBE-β-CD

This protocol outlines the preparation of a this compound formulation using SBE-β-CD.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • 20% SBE-β-CD in Saline

  • Sterile tubes and pipette tips

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in anhydrous DMSO.

  • In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.

  • Add 900 µL of 20% SBE-β-CD in Saline to the tube.

  • Mix the solution thoroughly until it is clear and homogenous.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Insolubility start This compound Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso stock_solution High-Concentration Stock Solution dissolve_dmso->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute clear_solution Clear Solution (Experiment Ready) dilute->clear_solution Success precipitation Precipitation Occurs dilute->precipitation Problem troubleshoot Troubleshoot precipitation->troubleshoot check_conc Lower Final Concentration troubleshoot->check_conc check_dmso Reduce Final DMSO % troubleshoot->check_dmso change_buffer Modify/Change Aqueous Buffer troubleshoot->change_buffer use_cosolvent Use Co-solvent Formulation troubleshoot->use_cosolvent

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G cluster_pathway This compound Mechanism of Action This compound This compound USP28_USP25 USP28 / USP25 (Deubiquitinases) This compound->USP28_USP25 Inhibits MYC MYC Protein (Oncogenic Factor) USP28_USP25->MYC Stabilizes (removes ubiquitin) Ubiquitination Ubiquitination Proteasome Proteasomal Degradation MYC->Proteasome Degraded by TumorGrowth Tumor Growth MYC->TumorGrowth Promotes Ubiquitination->MYC Tags for degradation

Caption: Simplified signaling pathway showing this compound's mechanism of action.

References

Technical Support Center: Optimizing CT1113 Treatment for Maximal MYC Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT1113. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving maximal degradation of the oncoprotein MYC. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally available small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28.[1][2] By inhibiting USP28, this compound prevents the removal of ubiquitin from its substrates, including the MYC oncoprotein. This leads to an accumulation of polyubiquitinated MYC, marking it for degradation by the proteasome, which in turn reduces cellular MYC protein levels.[1][3]

Q2: What is the expected timeframe to observe MYC degradation after this compound treatment?

A2: A reduction in c-MYC protein levels has been observed in various cancer cell lines as early as 1-2 hours after treatment with this compound.[1][4] However, the optimal time for maximal degradation may vary depending on the cell line and experimental conditions. A time-course experiment is highly recommended to determine the peak of MYC degradation in your specific model.

Q3: Is this compound selective for MYC?

A3: this compound targets the deubiquitinases USP25 and USP28.[1] While MYC is a key substrate of USP28, other proteins may also be affected. For instance, this compound has been shown to destabilize NOTCH1 in T-cell acute lymphoblastic leukemia (T-ALL).[5] It is advisable to assess the levels of other known USP25/USP28 substrates if off-target effects are a concern. One study showed no significant destabilization of p53 and CHK2 with this compound treatment.[1]

Q4: What is a recommended starting concentration for this compound?

A4: The effective concentration of this compound can be cell-line dependent. In preclinical studies, concentrations around 500 nM have been used to achieve significant MYC degradation.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line, balancing maximal MYC degradation with minimal cytotoxicity.

Troubleshooting Guides

Issue 1: No or weak MYC degradation observed after this compound treatment.
  • Possible Cause 1: Suboptimal Treatment Duration.

    • Solution: MYC degradation is a dynamic process. While initial effects are seen early, the point of maximal degradation might be missed. Perform a time-course experiment, collecting samples at multiple time points (e.g., 1, 2, 4, 8, 12, and 24 hours) after this compound treatment to identify the optimal window for MYC degradation in your cell line.

  • Possible Cause 2: Inappropriate this compound Concentration.

    • Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM) to determine the optimal dose for MYC degradation without inducing excessive cytotoxicity.

  • Possible Cause 3: Issues with Western Blotting.

    • Solution: MYC is a protein with a short half-life and can be challenging to detect.[7]

      • Ensure you are using a validated, high-affinity antibody for MYC.

      • Prepare fresh cell lysates and include protease inhibitors to prevent MYC degradation during sample preparation.

      • Optimize your Western blot protocol, including transfer conditions and antibody concentrations. For common Western blot issues, refer to general troubleshooting guides.[8]

Issue 2: High variability in MYC degradation between experiments.
  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Cell confluency can affect drug uptake and metabolism.

  • Possible Cause 2: Instability of this compound in culture media.

    • Solution: For longer-term experiments, the stability of the small molecule inhibitor in the culture media can be a factor.[9] Consider replacing the media with fresh this compound-containing media every 24-48 hours.

  • Possible Cause 3: Inconsistent sample handling.

    • Solution: Due to the inherent instability of the MYC protein, it is crucial to handle all samples consistently and quickly.[7] Keep samples on ice and use pre-chilled buffers.

Data Presentation

To effectively optimize this compound treatment, we recommend generating and analyzing data in a structured format. Below are example tables for a time-course and dose-response experiment.

Table 1: Example Time-Course of MYC Degradation in HCT116 cells treated with 500 nM this compound.

Treatment Duration (hours)Relative MYC Protein Level (%) (Normalized to t=0)Cell Viability (%)
0100100
16598
24097
42595
83592
125088
247080

Table 2: Example Dose-Response of MYC Degradation in HCT116 cells after 4 hours of this compound treatment.

This compound Concentration (nM)Relative MYC Protein Level (%) (Normalized to DMSO control)Cell Viability (%)
0 (DMSO)100100
1007099
2504596
5002595
1000 (1 µM)2090
2500 (2.5 µM)2282

Experimental Protocols

Protocol 1: Time-Course Analysis of MYC Degradation by Western Blot
  • Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM). Include a vehicle control (e.g., DMSO).

  • Sample Collection: At each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MYC overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the MYC signal to the loading control.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • Assay: Perform a cell viability assay using a commercially available kit (e.g., MTT, MTS, or a kit that measures ATP levels) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

MYC_Degradation_Pathway cluster_0 This compound Action cluster_1 Ubiquitination & Degradation This compound This compound USP28 USP28 This compound->USP28 inhibits MYC MYC Ub_MYC Polyubiquitinated MYC MYC->Ub_MYC E3 Ligase adds Ubiquitin Ub_MYC->MYC USP28 removes Ubiquitin Proteasome Proteasome Ub_MYC->Proteasome targeted for degradation Degraded_MYC Degraded MYC Proteasome->Degraded_MYC degrades

Caption: this compound inhibits USP28, leading to increased MYC ubiquitination and proteasomal degradation.

Experimental_Workflow start Start: Seed Cells treat Treat with this compound (Time-course or Dose-response) start->treat harvest Harvest Cells at Designated Time Points treat->harvest viability Parallel Cell Viability Assay treat->viability lyse Lyse Cells & Quantify Protein harvest->lyse wb Western Blot for MYC & Loading Control lyse->wb analyze Densitometry Analysis wb->analyze end End: Determine Optimal Treatment Duration analyze->end viability->end

Caption: Workflow for optimizing this compound treatment duration for maximal MYC degradation.

Troubleshooting_Logic start Problem: Weak or No MYC Degradation q1 Is this the first experiment with this cell line? start->q1 a1_yes Perform Time-Course & Dose-Response Experiments q1->a1_yes Yes q2 Are results inconsistent between experiments? q1->q2 No end Re-evaluate Results a1_yes->end a2_yes Check Cell Culture Consistency (density, growth phase) q2->a2_yes Yes q3 Is the Western Blot protocol optimized for MYC? q2->q3 No a2_yes->end a3_no Validate Antibody, Use Fresh Lysates with Protease Inhibitors q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for issues with this compound-induced MYC degradation experiments.

References

Technical Support Center: CT1113 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT1113 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working with the USP25/28 inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical solutions to potential pitfalls during your this compound in vivo studies.

General Compound Handling and Formulation

Q1: How should I handle and store this compound?

A: this compound is a small molecule inhibitor. For optimal stability, it should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing solutions, it is recommended to make aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A: The choice of vehicle can significantly impact drug exposure and tolerability. While specific formulations may be proprietary, a common vehicle for oral administration of similar small molecule inhibitors is a solution or suspension in 0.5% methylcellulose. It is crucial to establish the tolerability of the vehicle in a control group of animals before proceeding with the main experiment.

Q3: My this compound formulation appears inconsistent between batches. What could be the cause and how can I troubleshoot this?

A: Inconsistent formulation is a common pitfall that can lead to high variability in efficacy data.

  • Possible Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Standardize Preparation: Ensure a consistent and standardized procedure for formulation preparation. This includes factors like temperature, mixing time, and the order of adding components.

    • Solubility Aids: Consider the use of excipients such as cyclodextrins or co-solvents to improve solubility. However, any additive must be tested for its own potential toxicity.

    • Particle Size: If preparing a suspension, ensure consistent particle size through methods like sonication.

In Vivo Efficacy Studies: Xenograft and Allograft Models

Q4: I am not observing the expected anti-tumor efficacy with this compound in my xenograft model. What are the potential reasons?

A: Several factors can contribute to a lack of expected efficacy.

  • Possible Causes & Troubleshooting:

    • Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary concentration at the tumor site for a sustained period.

      • Action: Conduct a pharmacodynamic (PD) study to measure the levels of downstream biomarkers, such as c-MYC, in tumor tissue at various time points after dosing. This will confirm target engagement.

    • Inappropriate Dosing Schedule: The dosing frequency may not be optimal to maintain therapeutic concentrations of this compound.

      • Action: Consider adjusting the dosing schedule (e.g., from once daily to twice daily) based on pharmacokinetic (PK) data if available.

    • Tumor Model Resistance: The chosen cancer cell line may have intrinsic or acquired resistance mechanisms to USP28 inhibition.

      • Action: Verify the in vitro sensitivity of the cell line to this compound. Consider testing this compound in other validated cancer models.

    • Drug Metabolism: The compound may be rapidly metabolized in the animal model.

      • Action: Review available PK data for this compound in the species you are using. If not available, a pilot PK study may be necessary.

Q5: The animals in my study are experiencing significant weight loss. How should I manage this?

A: Weight loss is a common observation in preclinical oncology studies and can be multifactorial.

  • Possible Causes & Troubleshooting:

    • Compound-Related Toxicity: this compound may have on-target or off-target toxicities that lead to reduced food and water intake.

      • Action:

        • Include a vehicle-only control group to differentiate between compound and vehicle toxicity.

        • Monitor animal health closely, including daily body weight measurements and clinical observations.

        • Consider dose reduction or a less frequent dosing schedule if toxicity is observed.

        • Provide nutritional support with high-calorie, palatable food supplements.

    • Tumor Burden: Large tumor burden can lead to cancer cachexia and weight loss, independent of the treatment.

      • Action: Monitor the tumor growth in the control group to understand the impact of tumor progression on body weight.

    • Administration Stress: The stress from procedures like oral gavage or injections can contribute to weight loss.

      • Action: Ensure that animal handling and administration techniques are refined and consistent.

Q6: There is high variability in tumor growth within the same treatment group. What can I do to minimize this?

A: High variability can obscure the true effect of the treatment.

  • Possible Causes & Troubleshooting:

    • Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or the injection technique can lead to different tumor take rates and growth.

      • Action: Standardize the cell preparation and injection procedure. Ensure a consistent injection volume and location.

    • Animal Health and Age: Differences in the health status or age of the animals can affect tumor growth.

      • Action: Use animals of a similar age and from a reliable source. Acclimatize animals properly before starting the experiment.

    • Inconsistent Drug Administration: As mentioned earlier, variability in formulation and administration can lead to inconsistent drug exposure.

      • Action: Ensure consistent formulation and administration techniques for all animals in a treatment group.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (approx.)
Sup-B15Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)~200 nM[1][2]
BV-173Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)~200 nM[1][2]
Ba/F3 (mutant BCR-ABL1)Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)~200 nM[1][2]
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)Not specified
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)Not specified
SW1990Pancreatic CancerNot specified
HCT116Colon CancerNot specified

IC50 values for T-ALL, pancreatic, and colon cancer cell lines were not explicitly quantified in the provided search results but this compound has shown efficacy in these models.

Table 2: Summary of this compound In Vivo Efficacy Studies

Cancer ModelAnimal ModelAdministration RouteKey Findings
Pancreatic Cancer Xenograft (SW1990 cells)Nude miceNot specifiedSignificant suppression of tumor growth.
Colon Cancer Xenograft (HCT116 cells)Nude miceNot specifiedSignificant suppression of tumor growth.
Ph+ALL Cell-Derived Allograft (Ba/F3 cells)Not specifiedIntraperitoneal injectionSignificant growth inhibitory effect and prolonged survival.[1][2]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Not specifiedNot specifiedInhibition of T-ALL cell growth.

Experimental Protocols

This section provides a generalized, detailed methodology for a this compound in vivo xenograft study based on common practices. Note: This is a template and should be adapted to your specific cell line and experimental design. Always ensure your protocol is approved by your institution's animal care and use committee.

Protocol: Subcutaneous Xenograft Efficacy Study of this compound

1. Cell Culture and Preparation: 1.1. Culture the desired human cancer cell line (e.g., SW1990 pancreatic cancer cells) in the recommended medium and conditions until they reach 70-80% confluency. 1.2. Harvest the cells using trypsin-EDTA and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS). 1.3. Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%. 1.4. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation: 2.1. Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID). Allow them to acclimatize for at least one week before any procedures. 2.2. Anesthetize the mice using an approved anesthetic agent. 2.3. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Randomization: 3.1. Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. 3.2. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. 3.3. When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

4. This compound Formulation and Administration: 4.1. Prepare the this compound formulation at the desired concentration in the chosen vehicle. 4.2. Prepare a vehicle-only solution for the control group. 4.3. Administer this compound to the treatment group via the intended route (e.g., oral gavage) and schedule (e.g., daily). 4.4. Administer an equivalent volume of the vehicle to the control group following the same schedule.

5. Data Collection and Study Endpoint: 5.1. Continue to monitor tumor volume and body weight 2-3 times per week. 5.2. Record any clinical signs of toxicity. 5.3. The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or after a specified treatment duration. 5.4. At the end of the study, euthanize the mice according to approved institutional guidelines. 5.5. Excise the tumors and measure their weight. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for c-MYC) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 staining for proliferation).

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize the mechanism of action of this compound and a typical experimental workflow.

CT1113_Mechanism_of_Action This compound Mechanism of Action cluster_substrates Oncogenic Substrates This compound This compound USP28 USP28 This compound->USP28 Inhibits cMYC c-MYC USP28->cMYC Deubiquitinates (Stabilizes) NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (Stabilizes) SREBP1 SREBP1 USP28->SREBP1 Deubiquitinates (Stabilizes) Ub Ubiquitin Proteasome Proteasome cMYC->Proteasome Ubiquitination leads to CellProliferation Cell Proliferation & Survival cMYC->CellProliferation Promotes NOTCH1->Proteasome Ubiquitination leads to NOTCH1->CellProliferation Promotes SREBP1->Proteasome Ubiquitination leads to Lipogenesis Lipogenesis SREBP1->Lipogenesis Promotes Degradation Degradation Proteasome->Degradation InVivo_Xenograft_Workflow In Vivo Xenograft Experimental Workflow CellCulture 1. Cancer Cell Culture & Expansion CellPrep 2. Cell Preparation (Harvest, Count, Resuspend) CellCulture->CellPrep Implantation 3. Subcutaneous Implantation in Mice CellPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis (Tumor Weight, PD markers) Endpoint->Analysis

References

Technical Support Center: CT1113 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing CT1113 toxicity in animal models.

Troubleshooting Guides

Managing Common In Vivo Issues with this compound

This guide provides solutions to potential problems that may arise during preclinical studies with this compound.

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15%) Reduced food and water intake due to malaise; On-target effects of MYC inhibition affecting metabolism.- Provide nutritional support such as high-calorie dietary supplements or palatable wet food. - Ensure easy access to food and water. - Consider a dose-reduction or alternative dosing schedule. - Monitor animal health closely and consult with a veterinarian.
Dehydration Reduced fluid intake.- Administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as per institutional guidelines. - Provide hydrogels or other water-rich food sources.
Lethargy or Reduced Activity General malaise, dehydration, or significant tumor burden.- Closely monitor for other signs of distress. - Ensure proper hydration and nutrition. - Evaluate tumor burden as a contributing factor. - If severe, consider humane endpoints as defined in your animal use protocol.
No Apparent Tumor Regression Suboptimal dosing, inappropriate animal model, or drug resistance.- Verify the dose and administration route. - Confirm that the tumor model is appropriate for the mechanism of this compound (i.e., dependent on USP28/25 targets like MYC or NOTCH1). - Consider combination therapies if monotherapy is ineffective.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities of this compound in animal models?

Based on available preclinical data, this compound is generally well-tolerated at therapeutic doses. The most consistently reported side effect is a reversible body weight loss of approximately 10%, which is attributed to decreased food consumption.[1][2] This weight loss has been observed to resolve after cessation of treatment.[2] Importantly, histological examinations of major organs in animal models have not revealed significant pathological changes, and the proliferative capacity of intestinal crypts appears to be unaffected.[2][3]

Q2: How can I minimize weight loss in my animal models treated with this compound?

Minimizing weight loss is crucial for maintaining the health of the animals and ensuring the integrity of the experimental data. Here are some strategies:

  • Nutritional Support: Provide animals with high-calorie, palatable dietary supplements.[4] Options include commercially available gel-based supplements or specially formulated high-fat diets.[3]

  • Hydration: Ensure constant access to fresh water. Dehydration can exacerbate weight loss. Consider providing hydrogels as an additional water source.[4]

  • Dose Optimization: If severe weight loss occurs, it may be necessary to perform a dose-response study to find the optimal therapeutic dose with the minimal toxicity.

  • Close Monitoring: Regularly monitor the body weight, food and water intake, and overall clinical condition of the animals.

Q3: What is the recommended formulation and route of administration for this compound in vivo?

This compound can be formulated for various routes of administration. A common formulation for intraperitoneal (IP) or oral (PO) administration is a solution in a vehicle such as:

  • DMSO, PEG300, Tween-80, and Saline: A stock solution of this compound in DMSO can be diluted with PEG300, Tween-80, and saline to achieve the final desired concentration.[5]

  • DMSO and Corn Oil: For some studies, a suspension in corn oil may be suitable.[5]

The choice of vehicle and route of administration should be determined based on the experimental design and the specific animal model being used.

Q4: What are the key signaling pathways affected by this compound that might contribute to its on-target toxicity?

This compound is a potent inhibitor of ubiquitin-specific proteases 28 (USP28) and 25 (USP25).[5][6] These enzymes are involved in deubiquitinating and stabilizing several key oncoproteins. Understanding these pathways can help anticipate potential on-target toxicities.

This compound Signaling Pathway Inhibition

cluster_usp28 USP28 Inhibition cluster_usp25 USP25 Inhibition This compound This compound USP28 USP28 This compound->USP28 Inhibits USP25 USP25 This compound->USP25 Inhibits MYC c-MYC USP28->MYC Deubiquitinates (Stabilizes) NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (Stabilizes) Ub_MYC Ubiquitinated c-MYC MYC->Ub_MYC Ubiquitination Ub_NOTCH1 Ubiquitinated NOTCH1 NOTCH1->Ub_NOTCH1 Ubiquitination Proteasome1 Proteasomal Degradation Ub_MYC->Proteasome1 Degradation Ub_NOTCH1->Proteasome1 Degradation BCR_ABL1 BCR-ABL1 USP25->BCR_ABL1 Deubiquitinates (Stabilizes) Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 BCR_ABL1->Ub_BCR_ABL1 Ubiquitination Proteasome2 Proteasomal Degradation Ub_BCR_ABL1->Proteasome2 Degradation

Caption: this compound inhibits USP28 and USP25, leading to the degradation of oncoproteins.

By inhibiting USP28, this compound leads to the ubiquitination and subsequent proteasomal degradation of c-MYC and NOTCH1, both of which are critical for the proliferation of normal and cancerous cells.[4][6][7] Similarly, inhibition of USP25 by this compound promotes the degradation of the BCR-ABL1 fusion protein.[8] While this is the basis of its anti-tumor activity, the inhibition of these pathways in healthy tissues could potentially lead to on-target toxicities. For instance, the role of c-MYC in intestinal regeneration could be a concern, although studies so far suggest that this compound does not disrupt proliferation in intestinal crypts at therapeutic doses.[3]

Q5: What is a general protocol for assessing the toxicity of this compound in a mouse xenograft model?

This is a general protocol that should be adapted to your specific experimental needs and institutional guidelines.

Experimental Workflow for this compound Toxicity Assessment

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., BALB/c nude mice) Tumor_Implantation Tumor Cell Implantation (e.g., SW1990 pancreatic cancer cells) Animal_Acclimation->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle (Specify dose, route, frequency) Randomization->Dosing Monitoring Daily Monitoring: - Body Weight - Tumor Volume - Clinical Signs Dosing->Monitoring Euthanasia Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Necropsy Gross Necropsy Euthanasia->Necropsy Blood_Analysis Blood Collection for - CBC - Serum Chemistry Euthanasia->Blood_Analysis Organ_Collection Collect Tumors and Major Organs Necropsy->Organ_Collection Histopathology Histopathological Examination Organ_Collection->Histopathology

Caption: Workflow for assessing this compound toxicity in a xenograft mouse model.

Detailed Methodologies:

  • Animal Model: Use an appropriate mouse strain for your tumor model (e.g., BALB/c nude mice for xenografts). Allow for an acclimatization period of at least one week.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Group Formation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).

  • Dosing:

    • Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injections).

    • Control Group: Administer the vehicle solution using the same volume and schedule.

  • Monitoring:

    • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x length x width²).

    • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements.

    • Clinical Observations: Perform daily checks for any signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.

  • Endpoint and Sample Collection:

    • Euthanize the animals when tumors reach the maximum size allowed by institutional guidelines or if signs of severe toxicity are observed.

    • Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, spleen, kidneys, lungs, heart, and intestine) and the tumor.

    • Fix tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining).

This comprehensive approach will allow for a thorough evaluation of the efficacy and toxicity of this compound in your specific animal model.

References

Technical Support Center: Troubleshooting Unexpected Bands in Western Blotting for CT1113-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using the small molecule inhibitor CT1113 and encountering unexpected bands in their Western blot analyses. This resource provides troubleshooting guidance and detailed protocols to help you identify the cause of these anomalies and obtain clear, reliable results.

Frequently Asked Questions (FAQs)

Q1: We are seeing bands at a lower molecular weight than expected for our target protein after this compound treatment. What could be the cause?

A1: Lower molecular weight bands can indicate a few possibilities, especially when using a compound like this compound that modulates protein stability.[1][2] Potential causes include:

  • Protein Cleavage or Digestion: The target protein may have been cleaved by proteases during sample preparation.[1][2] Ensure fresh protease inhibitors are added to your lysis buffer.[1][3]

  • Splice Variants: Your antibody may be detecting different isoforms of the target protein.[1][2] Consult literature to see if splice variants for your protein of interest are known.[4]

  • This compound-Induced Effects: Since this compound is a USP28/USP25 inhibitor and can induce c-MYC degradation, it's possible that the treatment is leading to the degradation of your target protein, and the lower molecular weight bands are degradation products.[5][6]

Q2: Our Western blot shows bands at a higher molecular weight than expected for our target protein following this compound treatment. What does this signify?

A2: Higher molecular weight bands are also a common issue and can be attributed to several factors:

  • Post-Translational Modifications (PTMs): Modifications such as glycosylation, phosphorylation, or ubiquitination can increase the apparent molecular weight of a protein.[2][3][4][7] Since this compound inhibits deubiquitinases, an increase in ubiquitinated forms of the target protein could be a reason for higher molecular weight bands.[5][8][9]

  • Protein Aggregation or Multimerization: The protein may be forming dimers, trimers, or larger multimers, especially if the sample was not fully reduced and denatured.[1] Try preparing fresh samples with fresh loading buffer and heating them before running the gel.[1]

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with another protein that has a similar epitope.[1]

Q3: We are observing multiple bands in our Western blot for the target protein after this compound treatment. How can we troubleshoot this?

A3: Multiple bands can be caused by a combination of the factors mentioned above.[1] Here are some steps to take:

  • Optimize Antibody Concentrations: Both primary and secondary antibody concentrations being too high can lead to non-specific binding.[1][2] Try optimizing the antibody dilutions.

  • Use Affinity-Purified Antibodies: If possible, use affinity-purified primary antibodies to increase specificity.[1]

  • Perform a Control Experiment: Run a Western blot with the secondary antibody alone to check for non-specific binding.[1]

  • Consider the Biological Context: Given that this compound affects protein stability, the multiple bands could represent the unmodified protein, various ubiquitinated forms, and degradation products.

Troubleshooting Guide: Unexpected Bands for a Target Protein Post-CT1113 Treatment

This guide provides a systematic approach to troubleshooting unexpected bands in your Western blot experiments when studying the effects of this compound.

Table 1: Summary of Potential Causes and Solutions for Unexpected Bands
Observation Potential Cause Suggested Solution
Bands at Lower Molecular Weight Protein degradation during sample prepUse fresh samples and add fresh protease inhibitors to the lysis buffer.[1][3]
Splice variants of the target proteinCheck the literature for known isoforms of your target protein.[1][2][4]
This compound-induced protein degradationTitrate the concentration of this compound and the treatment time.
Bands at Higher Molecular Weight Post-translational modifications (e.g., ubiquitination)Treat samples with appropriate enzymes to remove the modification (e.g., a deubiquitinase). Check protein sequence databases for potential modification sites.[2][4]
Protein dimers or multimersAdd fresh reducing agent (DTT or β-mercaptoethanol) to your samples and reheat before loading.[1]
Insufficient denaturationEnsure your sample buffer is fresh and samples are adequately heated before loading.[2]
Multiple Bands High primary or secondary antibody concentrationOptimize the antibody concentrations by performing a titration.[1][2]
Non-specific antibody bindingUse an affinity-purified primary antibody and consider using a blocking peptide.[1]
A mix of modified and unmodified proteinConsider the biological effect of this compound; you may be observing the target protein in different states (e.g., ubiquitinated, unmodified).

Experimental Protocols

Protocol 1: Cell Lysis for Western Blotting after this compound Treatment
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Aspirate the media and wash the cells with ice-cold 1X PBS.

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubation: Incubate the plate on ice for 30 minutes.[10]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

  • Supernatant Collection: Transfer the supernatant (protein extract) to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA assay).[11]

Protocol 2: Western Blotting
  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]

  • Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel.[11] Run the gel at an appropriate voltage until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Visualizations

WesternBlotTroubleshooting cluster_start Start cluster_analysis Initial Analysis cluster_higher Higher MW Bands cluster_lower Lower MW Bands cluster_multiple Multiple Bands Start Unexpected Bands Observed in this compound WB Band_Size Determine Band Size(s) Start->Band_Size Higher_MW Higher MW Bands Band_Size->Higher_MW Higher Lower_MW Lower MW Bands Band_Size->Lower_MW Lower Multiple_Bands Multiple Bands Band_Size->Multiple_Bands Multiple Check_PTM Hypothesize PTMs (e.g., Ubiquitination) Higher_MW->Check_PTM Check_Multimers Check for Multimers Higher_MW->Check_Multimers Solution_PTM Solution: - Use Deubiquitinase - Check Databases Check_PTM->Solution_PTM Solution_Multimers Solution: - Add Fresh Reducing Agent - Re-boil Sample Check_Multimers->Solution_Multimers Check_Degradation Hypothesize Degradation Lower_MW->Check_Degradation Check_Splice Check for Splice Variants Lower_MW->Check_Splice Solution_Degradation Solution: - Add Protease Inhibitors - Use Fresh Lysate Check_Degradation->Solution_Degradation Solution_Splice Solution: - Consult Literature Check_Splice->Solution_Splice Optimize_Ab Optimize Antibody Concentrations Multiple_Bands->Optimize_Ab Check_Purity Check Antibody Purity Multiple_Bands->Check_Purity Solution_Ab Solution: - Titrate Primary & Secondary Ab Optimize_Ab->Solution_Ab Solution_Purity Solution: - Use Affinity-Purified Ab Check_Purity->Solution_Purity

Caption: Troubleshooting workflow for unexpected Western blot bands.

CT1113_Pathway cluster_drug Drug Action cluster_enzyme Enzyme Target cluster_protein_regulation Protein Regulation cluster_western_blot Western Blot Readout This compound This compound USP28_25 USP28 / USP25 (Deubiquitinases) This compound->USP28_25 Inhibits Ub_Target_Protein Ubiquitinated Target Protein USP28_25->Ub_Target_Protein Deubiquitinates Ubiquitin Ubiquitin Target_Protein Target Protein (e.g., c-MYC) Ubiquitin->Target_Protein Ubiquitination Target_Protein->Ub_Target_Protein WB_Result Potential WB Bands: - Higher MW (Ubiquitinated) - Expected MW (Unmodified) - Lower MW (Degraded) Target_Protein->WB_Result Ub_Target_Protein->Target_Protein Proteasome Proteasome Ub_Target_Protein->Proteasome Targets for Degradation Ub_Target_Protein->WB_Result Degradation Degradation Products Proteasome->Degradation Degradation->WB_Result

Caption: Hypothetical signaling pathway of this compound action.

References

Inconsistent results with CT1113 cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

CT1113 Cell Viability Assay: Technical Support Center

Welcome to the technical support center for the this compound Cell Viability Assay. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve consistent and reliable results. As the this compound assay is a novel (hypothetical) colorimetric method, this guide draws upon established principles from widely-used tetrazolium-based assays like MTT, MTS, and XTT, which measure cellular metabolic activity as an indicator of viability.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cell viability experiments.

Q1: My results show high variability between replicate wells. What are the primary causes?

High variability is a frequent issue that can obscure the true effects of your experimental compounds. The main causes are typically procedural:

  • Uneven Cell Seeding : A non-homogenous cell suspension is a leading cause of variability.[4][5] If cells are not evenly distributed, different wells will start with different cell numbers, directly impacting the final signal.

    • Solution : Ensure you thoroughly and gently mix your cell suspension before and during the plating process. Swirl the flask or tube between pipetting steps to prevent cells from settling. For viscous suspensions, consider using reverse pipetting techniques.[4]

  • "Edge Effect" : Wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations.[5][6] This can lead to increased concentrations of media components and affect cell growth, causing a gradient of varying cell numbers across the plate.[6]

    • Solution : To mitigate this, avoid using the outer wells for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to maintain a humidified environment across the plate.[4][5][6]

  • Pipetting Errors : Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will introduce significant variability.[5]

    • Solution : Regularly calibrate your pipettes. Ensure you are using the correct pipette for the volume being dispensed and employ a consistent pipetting technique for all wells.

Q2: The background signal in my "no-cell" control wells is unexpectedly high. What should I check?

A high background signal can mask the true signal from your cells and is often caused by external factors:

  • Compound Interference : The compound you are testing may directly react with and reduce the this compound reagent, leading to a color change in the absence of cells.[1][6][7] This is a known issue with reducing compounds like ascorbic acid or plant extracts in other tetrazolium-based assays.[8]

    • Solution : Always run a "compound-only" control. This includes the test compound in cell-free media with the this compound reagent. If you observe a signal, this background value should be subtracted from your experimental wells.[6]

  • Media Components : Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with absorbance readings in colorimetric assays.[6]

    • Solution : For the final assay incubation step, consider using a phenol red-free medium to eliminate this potential interference.

  • Reagent Contamination : Microbial contamination of the assay reagent or culture media can lead to non-specific signal generation.[5][6]

    • Solution : Use sterile techniques when preparing and handling all reagents and media. Visually inspect for any signs of contamination.

Q3: The absorbance values are very low, even in my healthy, untreated control wells. What went wrong?

Low signal suggests a problem with either the cells or the assay chemistry:

  • Suboptimal Cell Number : If too few cells are seeded, the metabolic activity may be too low to generate a robust signal.[9] Conversely, if cells are overgrown, they may have exited the exponential growth phase, leading to reduced metabolic activity.

    • Solution : Optimize your cell seeding density. Perform a preliminary experiment by plating a range of cell densities and measuring their viability at different time points to find the optimal number that provides a linear signal response.[10][11]

  • Incorrect Incubation Times : The incubation time with the this compound reagent is critical. Too short, and the signal won't have time to develop; too long, and the reagent itself may become toxic to the cells.[8][12]

    • Solution : Optimize the reagent incubation time for your specific cell line. A typical range is 1 to 4 hours, but this should be determined empirically.[3][12]

  • Incomplete Solubilization : (Applicable if this compound is an MTT-like assay). If the resulting formazan (B1609692) crystals are not fully dissolved, the absorbance readings will be artificially low and inconsistent.[4][5]

    • Solution : Ensure the solubilization solution is added in a sufficient volume and that the crystals are completely dissolved before reading the plate. This can be confirmed by microscopic inspection.

Data Presentation

Effective experimental design requires careful optimization of cell numbers. The following tables provide recommended starting points for cell seeding density and a summary of troubleshooting checks.

Table 1: Recommended Starting Cell Seeding Densities for this compound Assay (per well)

Cell Line Characteristic 96-well Plate 384-well Plate
Rapidly Proliferating (e.g., HeLa, HEK293) 2,000 - 10,000 cells 1,000 - 5,000 cells
Slowly Proliferating (e.g., Primary Cells) 10,000 - 50,000 cells 5,000 - 25,000 cells
Suspension Cells (e.g., Jurkat) 20,000 - 100,000 cells 10,000 - 50,000 cells

Note: These are general guidelines. Optimal seeding density must be determined experimentally for each cell line and condition.[10][13]

Table 2: Troubleshooting Summary

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Uneven cell seeding, "Edge effect", Pipetting errors Mix cell suspension thoroughly, Avoid using outer wells, Calibrate pipettes[4][5]
High Background Signal Compound interference, Media components (phenol red), Reagent contamination Run "compound-only" controls, Use phenol red-free media, Use sterile technique[6][7]

| Low Overall Signal | Suboptimal cell number, Incorrect incubation time, Incomplete solubilization | Perform cell density optimization, Titrate reagent incubation time (1-4 hrs), Ensure complete dissolution of product[4][9][12] |

Experimental Protocols

This section provides a detailed methodology for performing the this compound Cell Viability Assay.

Protocol: this compound Colorimetric Cell Viability Assay

This protocol assumes this compound is an MTS-like reagent that produces a soluble formazan product.

I. Reagent Preparation:

  • This compound Reagent Solution : Prepare a 2 mg/mL solution of the this compound tetrazolium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Electron Coupling Agent (ECA) : Prepare a 0.21 mg/mL solution of ECA (e.g., PES) in the this compound solution.

  • Final Reagent : Filter-sterilize the combined solution through a 0.2 µm filter into a sterile, light-protected container. Store at 4°C for short-term use or at -20°C for long-term storage.[2][14]

II. Cell Seeding:

  • Harvest and count cells that are in the exponential growth phase.[6]

  • Prepare a homogenous cell suspension in complete culture medium.

  • Seed cells into a 96-well plate at the predetermined optimal density in a volume of 100 µL per well.

  • Incubate the plate for 24 hours (or until cells have adhered) in a humidified incubator at 37°C with 5% CO₂.[3]

III. Compound Treatment:

  • Prepare serial dilutions of the test compound in the appropriate culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound dilutions.

  • Include appropriate controls:

    • Vehicle Control : Cells treated with the compound's solvent.

    • Untreated Control : Cells in culture medium only.

    • Blank Control : Medium only (no cells) for background subtraction.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

IV. Assay Procedure:

  • Following the treatment incubation, add 20 µL of the final this compound Reagent directly to each well.[2][12]

  • Gently tap the plate to mix.

  • Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal time should be determined empirically.[2][12]

V. Data Collection and Analysis:

  • Measure the absorbance of the wells at 490 nm using a microplate reader.

  • Subtract the average absorbance of the blank (medium-only) wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the this compound assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay p1 Prepare Homogenous Cell Suspension p2 Seed Cells in 96-Well Plate p1->p2 t1 Allow Cells to Adhere (e.g., 24 hours) p2->t1 t2 Add Test Compounds & Vehicle Controls t1->t2 t3 Incubate for Exposure Period t2->t3 a1 Add this compound Reagent to Each Well t3->a1 a2 Incubate (1-4 hours) Protected from Light a1->a2 a3 Measure Absorbance (490 nm) a2->a3

Caption: Experimental workflow for the this compound cell viability assay.

G start Inconsistent Results? q1 Check Primary Cause start->q1 High variability between replicates? q2 q2 start->q2 High background in controls? q3 q3 start->q3 Low signal in controls? sol_seeding ACTION: - Mix cell suspension well - Use reverse pipetting sol_edge ACTION: - Fill outer wells with PBS - Do not use for data sol_pipette ACTION: - Calibrate pipettes - Ensure consistent technique sol_compound ACTION: - Run 'compound-only' control - Subtract background sol_density ACTION: - Perform cell density titration - Ensure log-phase growth p_seeding p_seeding q1->p_seeding Uneven Cell Seeding? p_edge p_edge q1->p_edge Edge Effect? p_pipette p_pipette q1->p_pipette Pipetting Errors? p_seeding->sol_seeding p_edge->sol_edge p_pipette->sol_pipette q2->sol_compound q3->sol_density

Caption: Troubleshooting decision tree for inconsistent this compound assay results.

G cluster_cell Metabolically Active Cell cluster_reagents Assay Reagents nadph NAD(P)H reductase Dehydrogenase Enzymes nadph->reductase This compound This compound (Tetrazolium) reductase->this compound donates e- formazan Formazan (Colored Product) This compound->formazan Reduction signal Absorbance Signal (Proportional to Viability) formazan->signal

Caption: Simplified signaling pathway for the this compound colorimetric assay.

References

CT1113 degradation or instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for degradation or instability of CT1113 in cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate, reproducible, and reliable data.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify and address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in culture media a concern?

A1: The stability of any small molecule inhibitor in the experimental environment is crucial for the correct interpretation of its biological effects. If this compound degrades during your experiment, its effective concentration will decrease. This can lead to an underestimation of its potency (e.g., higher IC50 values) and efficacy, potentially compromising the validity of your results.[1]

Q2: What are the primary factors that could influence the stability of this compound in cell culture media?

A2: Several factors can affect the stability of a small molecule like this compound in culture media:

  • pH: Standard culture media is typically buffered to a pH of 7.2-7.4. Certain chemical moieties can be susceptible to hydrolysis at this pH.[1] Given that this compound contains a carboxamide group, it may be prone to hydrolysis over time.[2][3][4]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[1][5][6][7][8]

  • Media Components: Complex culture media contain a variety of components, such as amino acids (e.g., cysteine), vitamins, and metal ions, that could potentially interact with and degrade this compound.[1][9]

  • Enzymatic Degradation: If your media is supplemented with serum (e.g., FBS), it will contain enzymes like esterases and proteases that can metabolize the compound.[1] Furthermore, the cells in your culture can also actively metabolize this compound.

  • Light Exposure: Some chemical structures are sensitive to light. While specific data for this compound is not available, its thienopyridine core suggests that prolonged exposure to light should be avoided as a general precaution.[1][10]

  • Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation of susceptible compounds.[1]

Q3: How should I prepare and store this compound stock solutions to minimize degradation?

A3: Proper handling and storage of stock solutions are critical. For this compound, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). When preparing working solutions, use pre-warmed (37°C) culture media to aid in solubility and prevent precipitation.[1][11]

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to compound instability?

A4: Yes, inconsistent results are a common indicator of compound instability.[12] If the effect of this compound appears to diminish over the course of a long-term experiment, or if you see high variability between replicates, it is prudent to investigate the stability of the compound under your specific experimental conditions.[13] Other potential causes for inconsistency include issues with compound solubility, cell passage number, and cell seeding density.[11]

Troubleshooting Guides

Issue 1: Diminished or Inconsistent Inhibitory Effect of this compound

If you observe that the expected biological effect of this compound is weaker than anticipated or varies significantly between experiments, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action
Chemical Degradation in Media Perform a stability study by incubating this compound in cell-free media for the duration of your experiment. Analyze samples at various time points by HPLC or LC-MS/MS to quantify the amount of intact compound remaining.[1][12]
Cellular Metabolism Incubate this compound with your cells and analyze both the media and cell lysates over time to detect the parent compound and potential metabolites.[1]
Compound Precipitation Visually inspect the culture media for any signs of precipitation after adding this compound. To improve solubility, ensure the final DMSO concentration is low (<0.5%), use pre-warmed media, and consider serial dilutions rather than a single large dilution.[11]
Adsorption to Plasticware The compound may be binding to the surface of your culture plates or tubes. Consider using low-protein-binding plasticware and include a control group without cells to assess the extent of adsorption.[14]
Inconsistent Dosing Ensure that pipettes are properly calibrated and that the compound is thoroughly mixed into the media to ensure a homogenous concentration.[13]
Illustrative Data on this compound Degradation

While specific stability data for this compound in culture media is not publicly available, the following tables illustrate how you might present such data after conducting a stability study.

Table 1: Stability of this compound in Cell-Free Culture Media at 37°C

Time (Hours)% this compound Remaining (DMEM + 10% FBS)% this compound Remaining (RPMI-1640 + 10% FBS)
0100%100%
298%99%
892%95%
2485%88%
4875%80%
7265%72%
Data is for illustrative purposes and based on typical degradation kinetics.

Table 2: Effect of Serum on this compound Stability in DMEM at 37°C after 48 Hours

Condition% this compound Remaining
DMEM (serum-free)90%
DMEM + 5% FBS82%
DMEM + 10% FBS75%
Data is for illustrative purposes and suggests potential enzymatic degradation by serum components.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) or methanol (B129727) (for quenching)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Spike the Media: Pre-warm your culture medium to 37°C. Dilute the this compound stock solution into the medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will be your T=0 reference point. Process this sample immediately as described in step 6.

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Sample Collection & Quenching: At your desired time points (e.g., 2, 8, 24, 48, 72 hours), remove an aliquot and quench any potential enzymatic degradation by adding a threefold excess of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

Signaling Pathway of this compound

CT1113_Pathway cluster_ub Ubiquitination cluster_protein Protein Regulation cluster_dub Deubiquitination Ub Ubiquitin E1 E1 Activating Ub->E1 E2 E2 Conjugating E1->E2 E3 E3 Ligase E2->E3 Oncogene Oncogenic Proteins (e.g., c-Myc, NOTCH1) E3->Oncogene Adds Ub tags Proteasome Proteasome Oncogene->Proteasome Targeted for degradation USP28_25 USP28 / USP25 Oncogene->USP28_25 Ub tags removed Degradation Degradation Proteasome->Degradation USP28_25->Oncogene Stabilizes This compound This compound This compound->USP28_25 Inhibits Stability_Workflow prep_stock 1. Prepare 10 mM This compound Stock in DMSO spike_media 2. Spike Pre-warmed (37°C) Culture Media prep_stock->spike_media t0_sample 3. Collect T=0 Reference Sample spike_media->t0_sample incubate 4. Incubate Samples at 37°C spike_media->incubate collect_samples 5. Collect Samples at Time Points incubate->collect_samples quench 6. Quench with Cold Acetonitrile/Methanol collect_samples->quench centrifuge 7. Centrifuge to Pellet Proteins quench->centrifuge analyze 8. Analyze Supernatant by HPLC/LC-MS/MS centrifuge->analyze calculate 9. Calculate % Remaining vs. T=0 analyze->calculate Troubleshooting_Flowchart start Inconsistent Results with this compound check_compound Check Compound-Related Issues start->check_compound check_system Check Experimental System start->check_system check_assay Check Assay Procedure start->check_assay stability_test Perform Stability Test (HPLC/LC-MS/MS) check_compound->stability_test Degradation? solubility_check Check for Precipitation (Visual Inspection, DLS) check_compound->solubility_check Solubility? storage_check Verify Stock Aliquoting & Storage (-80°C) check_compound->storage_check Storage? passage_check Use Consistent, Low Cell Passage Number check_system->passage_check Cell Age? density_check Ensure Consistent Cell Seeding Density check_system->density_check Cell Number? time_check Standardize Incubation Times check_system->time_check Timing? pipette_check Calibrate Pipettes check_assay->pipette_check Dosing? mixing_check Ensure Homogenous Mixing in Media check_assay->mixing_check Uniformity? resolve Problem Resolved stability_test->resolve solubility_check->resolve storage_check->resolve passage_check->resolve density_check->resolve time_check->resolve pipette_check->resolve mixing_check->resolve

References

Technical Support Center: Overcoming Poor Bioavailability of CT1113 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing CT1113 in their in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the compound's bioavailability.

Troubleshooting Guide: Low In Vivo Efficacy or Exposure of this compound

Researchers may encounter suboptimal results when administering this compound in vivo, which can often be attributed to its poor bioavailability. The following guide provides a structured approach to troubleshooting these issues.

Question: We are observing lower than expected anti-tumor efficacy or systemic exposure of this compound in our animal models after oral administration. What are the potential causes and how can we address them?

Answer:

Low in vivo efficacy of this compound, a potent inhibitor of USP25 and USP28, is frequently linked to challenges with its oral bioavailability.[1][2][3] A related compound, CT1073, was found to be metabolically unstable and unsuitable for oral administration, likely due to a hydrolyzable amide bond.[3] While this compound was designed to overcome this, its physicochemical properties may still present hurdles. Key factors to consider are poor aqueous solubility and potential metabolic instability.

Below are troubleshooting strategies to enhance the in vivo performance of this compound.

Formulation and Solubilization

Poor solubility can significantly limit the absorption of a compound from the gastrointestinal tract.

  • Issue: this compound may not be fully dissolved in the vehicle, leading to incomplete absorption.

  • Troubleshooting Steps:

    • Vehicle Optimization: Experiment with different biocompatible solvent systems. Several formulations have been successfully used in preclinical studies to improve the solubility of this compound.[4]

    • Co-solvents and Surfactants: Employing a multi-component vehicle can enhance solubility. A commonly used formulation includes a combination of DMSO, PEG300, a surfactant like Tween-80, and saline.[4]

    • Cyclodextrins: Encapsulating this compound in a cyclodextrin (B1172386) complex, such as sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), can significantly improve its aqueous solubility.[4]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance absorption.[5][6][7][8] A formulation with corn oil has been noted for this compound.[4]

Route of Administration

If oral administration proves challenging, alternative routes may provide more consistent exposure.

  • Issue: Significant first-pass metabolism in the liver may be reducing the amount of active this compound reaching systemic circulation.

  • Troubleshooting Steps:

    • Intraperitoneal (IP) Injection: Bypassing the gastrointestinal tract and first-pass metabolism through IP injection can lead to higher and more reproducible systemic exposure.[9][10]

Dosing Regimen

The frequency and timing of administration can impact the maintenance of therapeutic concentrations.

  • Issue: A short half-life of this compound might necessitate more frequent dosing to maintain effective concentrations.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: If possible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your model system. This will inform an optimal dosing schedule.

    • Dose Escalation: Carefully designed dose-escalation studies can help determine the therapeutic window and the dose required to achieve the desired biological effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28.[1][2] By inhibiting these enzymes, this compound leads to the destabilization and subsequent degradation of oncoproteins such as c-MYC and NOTCH1, which are critical for the proliferation and survival of various cancer cells.[1][3][11][12] This mechanism underlies its broad-spectrum anti-tumor activity.[1][3]

Q2: Are there any known off-target effects of this compound?

A2: Studies have shown that this compound is highly selective for USP25 and USP28, with no significant activity against other deubiquitinases at concentrations up to 10 µM.[3] This suggests that the observed anti-proliferative effects are largely on-target.[3]

Q3: What are some recommended starting formulations for in vivo studies with this compound?

A3: Based on preclinical data, here are three starting formulations that can be considered. The choice will depend on the desired route of administration and experimental design.

Formulation ComponentProtocol 1 (Oral/IP)Protocol 2 (Oral/IP)Protocol 3 (Oral)
Solubilizing Agent 1 10% DMSO10% DMSO10% DMSO
Solubilizing Agent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Surfactant 5% Tween-80--
Vehicle 45% Saline--
Final Concentration ≥ 5 mg/mL≥ 5 mg/mL≥ 5 mg/mL

Data sourced from MedchemExpress.[4]

Q4: How should this compound solutions be prepared and stored?

A4: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C (for up to 6 months) or -20°C (for up to 1 month) to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Formulation

This protocol is suitable for both oral gavage and intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare 1 mL of the final formulation, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 50 mg/mL this compound stock solution in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]

Protocol 2: Preparation of this compound with SBE-β-CD

This formulation enhances aqueous solubility and is suitable for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • DMSO

  • Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

Visualizations

Signaling Pathway of this compound Action```dot

CT1113_Pathway cluster_0 This compound Inhibition cluster_1 Oncogenic Substrates cluster_2 Cellular Outcomes This compound This compound USP28 USP28 This compound->USP28 inhibits USP25 USP25 This compound->USP25 inhibits cMYC c-MYC USP28->cMYC stabilizes NOTCH1 NOTCH1 USP28->NOTCH1 stabilizes Proteasomal_Degradation Proteasomal Degradation cMYC->Proteasomal_Degradation NOTCH1->Proteasomal_Degradation Tumor_Suppression Tumor Growth Suppression Proteasomal_Degradation->Tumor_Suppression

Caption: Troubleshooting workflow for enhancing this compound in vivo activity.

Logical Relationship of Bioavailability Factors

Bioavailability_Factors Bioavailability Optimal Bioavailability Absorption GI Absorption Absorption->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability reduces Solubility Aqueous Solubility Solubility->Absorption Permeability Membrane Permeability Permeability->Absorption

References

Navigating CT1113 Dosing Across Preclinical Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing an optimal dosing regimen for the USP28/USP25 inhibitor, CT1113, is a critical step in designing efficacious preclinical studies. This technical guide provides a consolidated overview of reported dosages in various tumor models, outlines key experimental protocols, and offers a troubleshooting FAQ to address common challenges encountered during in-vivo experiments.

This compound is a potent small molecule inhibitor of Ubiquitin-Specific Proteases 28 and 25 (USP28 and USP25), key enzymes in the deubiquitination process that regulates the stability of several oncoproteins. By inhibiting these enzymes, this compound promotes the degradation of cancer-driving proteins such as c-MYC and NOTCH1, leading to anti-tumor effects across a range of malignancies. Preclinical studies have demonstrated its activity in models of pancreatic cancer, colon cancer, and various forms of leukemia.

Recommended Dosage and Administration

Determining the appropriate dosage of this compound is contingent on the tumor model, the route of administration, and the desired therapeutic window. The following table summarizes reported dosing schedules from preclinical studies.

Tumor ModelCell LineAnimal ModelDosageAdministration RouteFrequencyDurationReference
Pancreatic CancerSW1990BALB/c-nude mice20 mg/kgOral GavageTwice daily18 daysPatent WO2024114793A1
Colon CancerHCT116Nude mice"Tolerated doses"Not specifiedNot specified21 days[1]
Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)Ba/F3Not specified"Tolerated doses"Intraperitoneal InjectionNot specifiedNot specified[2]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Note: "Tolerated doses" were mentioned in the literature without specific concentrations provided. Researchers are advised to perform dose-finding studies to determine the optimal dose for their specific model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are key experimental protocols for working with this compound.

In-Vivo Xenograft Tumor Model Protocol
  • Cell Culture: Culture human pancreatic cancer (SW1990) or colon cancer (HCT116) cells in the recommended medium until they reach the logarithmic growth phase.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c-nude or NOD/SCID), typically 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in a sterile solution, such as PBS or serum-free medium.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice weekly).

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Oral Gavage (for Pancreatic Cancer Model):

      • Prepare a formulation of this compound suitable for oral administration. A patent for a related compound suggests using a cyclodextrin-based vehicle.

      • Administer the specified dose (e.g., 20 mg/kg) orally using a gavage needle.

    • Intraperitoneal Injection (for Leukemia Models):

      • Dissolve this compound in a suitable vehicle for intraperitoneal injection.

      • Inject the appropriate volume to deliver the target dose.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target proteins like c-MYC).

Signaling Pathway Analysis

The mechanism of action of this compound involves the destabilization of oncoproteins. The following diagram illustrates the targeted signaling pathway.

CT1113_Mechanism_of_Action This compound Signaling Pathway cluster_0 Cellular Processes cluster_1 Ubiquitination Pathway Oncogenic Proteins Oncogenic Proteins Cell Proliferation & Survival Cell Proliferation & Survival Oncogenic Proteins->Cell Proliferation & Survival promotes Ubiquitination Ubiquitination Oncogenic Proteins->Ubiquitination Tumor Growth Tumor Growth Cell Proliferation & Survival->Tumor Growth drives USP28 USP28 USP28->Oncogenic Proteins deubiquitinates (stabilizes) USP25 USP25 USP25->Oncogenic Proteins deubiquitinates (stabilizes) Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation leads to This compound This compound This compound->USP28 inhibits This compound->USP25 inhibits

Caption: this compound inhibits USP28 and USP25, leading to oncoprotein degradation.

Troubleshooting and FAQs

Q1: How do I determine the optimal starting dose for this compound in a new tumor model?

A1: Since specific "tolerated doses" are not always available in the literature, it is highly recommended to conduct a dose-finding or Maximum Tolerated Dose (MTD) study. This typically involves a dose escalation study in a small cohort of animals to identify a dose that is both efficacious and well-tolerated (i.e., does not cause excessive weight loss or other signs of toxicity). Start with a dose lower than the reported efficacious dose in other models (e.g., start with 5-10 mg/kg if the target is around 20 mg/kg) and gradually increase the dose in subsequent cohorts.

Q2: What vehicle should I use to formulate this compound for in-vivo studies?

A2: The choice of vehicle depends on the route of administration. For oral gavage, a patent for a similar compound suggests the use of a cyclodextrin-based formulation to improve solubility and bioavailability. For intraperitoneal injections, this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to first test the vehicle alone in a control group of animals to ensure it does not have any intrinsic anti-tumor effects or toxicity.

Q3: My animals are losing weight after this compound treatment. What should I do?

A3: Body weight loss can be an indicator of toxicity. A weight loss of 10-15% is often considered acceptable, but a loss exceeding 20% may require intervention.

  • Reduce the dose: This is the most straightforward approach.

  • Change the dosing schedule: Consider less frequent administration (e.g., once daily instead of twice daily, or every other day).

  • Provide supportive care: This can include providing a more palatable and high-calorie diet or subcutaneous fluids to prevent dehydration.

  • Monitor closely: Increase the frequency of monitoring for other signs of distress.

Q4: I am not observing the expected anti-tumor efficacy. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Suboptimal Dose: The dose may be too low for the specific tumor model. Consider performing a dose-escalation study.

  • Poor Bioavailability: The formulation and route of administration may not be optimal, leading to insufficient drug exposure at the tumor site. You may need to explore different vehicles or administration routes.

  • Tumor Model Resistance: The specific tumor cell line may have intrinsic resistance mechanisms to USP28/25 inhibition.

  • Drug Stability: Ensure that the this compound compound is stable in the formulation used and has been stored correctly.

Q5: How can I confirm that this compound is hitting its target in my in-vivo model?

A5: To confirm target engagement, you can perform pharmacodynamic studies. After a short-term treatment with this compound, excise the tumors and perform a western blot analysis to measure the protein levels of known downstream targets of USP28/25, such as c-MYC. A significant reduction in the levels of these oncoproteins in the treated group compared to the vehicle control group would indicate that this compound is exerting its intended biological effect.

The following diagram outlines a general workflow for conducting in-vivo studies with this compound.

InVivo_Workflow General In-Vivo Experimental Workflow for this compound Start Start Cell_Culture 1. Cell Culture (e.g., SW1990, HCT116) Start->Cell_Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment 5. Administer this compound (Oral or IP) Randomization->Treatment Efficacy_Eval 6. Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Eval Endpoint 7. Study Endpoint Efficacy_Eval->Endpoint Predefined endpoint reached Analysis 8. Data Analysis & Pharmacodynamics Endpoint->Analysis End End Analysis->End

Caption: A stepwise workflow for conducting preclinical efficacy studies with this compound.

References

Why is CT1113 not inducing apoptosis in my cell line?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with apoptosis induction using the USP25/USP28 inhibitor, CT1113.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent small molecule inhibitor of ubiquitin-specific proteases 25 (USP25) and 28 (USP28). By inhibiting these deubiquitinating enzymes, this compound promotes the degradation of key oncoproteins, including BCR-ABL1, NOTCH1, and MYC.[1][2][3][4] The degradation of these proteins disrupts critical cancer cell survival and proliferation pathways, ultimately leading to the induction of apoptosis.[1][5]

Q2: In which cell lines has this compound been shown to induce apoptosis?

Published studies have demonstrated the pro-apoptotic activity of this compound in various cancer cell lines, including:

  • Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) cell lines (e.g., Sup-B15, BV-173).[1][5]

  • T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[4]

  • Pancreatic and colon cancer cell lines.[6]

Q3: I am not observing apoptosis in my cell line after treatment with this compound. What are the potential reasons?

Several factors, ranging from experimental conditions to the intrinsic biology of your cell line, could contribute to a lack of apoptotic induction. This guide provides a systematic approach to troubleshooting this issue. Key areas to investigate include:

  • Compound Integrity and Activity: Ensuring the this compound you are using is active and stable.

  • Experimental Parameters: Optimizing concentration, incubation time, and cell culture conditions.

  • Cell Line-Specific Characteristics: Investigating potential intrinsic or acquired resistance mechanisms.

  • Assay-Specific Issues: Troubleshooting the methods used to detect apoptosis.

Troubleshooting Guide: Why is this compound Not Inducing Apoptosis?

This guide will walk you through a series of checkpoints to identify the potential cause of the lack of apoptosis in your experimental system.

Section 1: Compound and Experimental Setup Verification

The first step is to rule out any issues with the compound itself and your basic experimental parameters.

1.1. Is your this compound compound active?

  • Storage: Confirm that the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO, to prevent degradation.[2]

  • Preparation: Prepare fresh dilutions of this compound from your stock for each experiment to avoid issues with compound stability in aqueous media.

1.2. Are you using an appropriate concentration and incubation time?

  • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A wide range of concentrations should be tested.

  • Time-Course: Conduct a time-course experiment to identify the optimal treatment duration for inducing apoptosis. Apoptotic events can be detected at various time points, often between 8 and 72 hours post-treatment.[7]

1.3. Are your cells healthy and in the correct growth phase?

  • Cell Health: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and in the logarithmic growth phase.

  • Confluency: Plate cells at an optimal density. Over-confluent or sparse cultures can respond differently to stimuli.

Troubleshooting Workflow for Initial Experiments

G start Start: No Apoptosis Observed compound_check Verify this compound Integrity (Storage, Fresh Dilutions) start->compound_check dose_time_check Optimize Dose and Time (Dose-Response & Time-Course) compound_check->dose_time_check cell_health_check Assess Cell Health (Log Phase, Confluency, Contamination) dose_time_check->cell_health_check positive_control Include a Positive Control for Apoptosis cell_health_check->positive_control re_evaluate Re-evaluate Apoptosis positive_control->re_evaluate apoptosis_observed Apoptosis Observed re_evaluate->apoptosis_observed proceed_troubleshooting Proceed to Deeper Troubleshooting re_evaluate->proceed_troubleshooting

Caption: Initial troubleshooting workflow for this compound-induced apoptosis experiments.

Section 2: Investigating Cell Line-Specific Resistance

If you have confirmed your compound and experimental setup are sound, the issue may lie within the specific biology of your cell line.

2.1. Could your cell line have intrinsic or acquired resistance?

  • Expression of Target Proteins: Verify that your cell line expresses the known targets of this compound-mediated degradation (e.g., BCR-ABL, NOTCH1, MYC). A lack of or low expression of these proteins could lead to a lack of effect.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), can prevent the induction of apoptosis.

  • Mutations in Apoptosis-Related Genes: Mutations in key apoptosis regulators like p53 or caspases can render cells resistant to apoptotic stimuli.

  • Drug Efflux Pumps: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell, reducing the effective intracellular concentration of this compound.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative survival pathways, such as the PI3K/AKT pathway, which can compensate for the inhibition of the primary target pathway.

Signaling Pathway of this compound and Potential Resistance Mechanisms

G cluster_0 This compound Action cluster_1 Oncoprotein Degradation cluster_2 Cellular Outcome cluster_3 Potential Resistance Mechanisms This compound This compound USP25_28 USP25/USP28 This compound->USP25_28 inhibits Oncoproteins Oncoproteins (BCR-ABL, NOTCH1, MYC) USP25_28->Oncoproteins deubiquitinates (stabilizes) Degradation Proteasomal Degradation Oncoproteins->Degradation leads to Apoptosis Apoptosis Degradation->Apoptosis Resistance Resistance Mechanisms Bypass_Pathway Activation of Bypass Pathways (e.g., PI3K/AKT) Resistance->Bypass_Pathway Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Resistance->Anti_Apoptotic Target_Mutation Target Alteration (e.g., NOTCH1 mutation) Resistance->Target_Mutation Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux

Caption: this compound signaling pathway and potential points of resistance.

Section 3: Verifying Your Apoptosis Assay

It is crucial to ensure that the method you are using to detect apoptosis is functioning correctly.

3.1. Are you using the most appropriate assay?

  • Early vs. Late Apoptosis: Different assays detect different stages of apoptosis. Annexin V staining is a good marker for early apoptosis, while assays for caspase cleavage or DNA fragmentation are indicative of mid-to-late stage apoptosis.

  • Orthogonal Methods: It is highly recommended to use at least two different methods to confirm your results (e.g., Annexin V/PI staining and a Western blot for cleaved PARP).

3.2. Common Pitfalls and Troubleshooting for Apoptosis Assays

  • Annexin V/PI Staining:

    • Ensure you are using a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.

    • Analyze samples promptly after staining, as the signal can diminish over time.

    • Be careful not to lose apoptotic bodies during washing steps; it may be necessary to collect the supernatant.

  • Western Blot for Apoptosis Markers (e.g., cleaved Caspase-3, cleaved PARP):

    • Use appropriate antibodies and ensure they are validated for your application.

    • Load sufficient protein to detect cleaved fragments, which may be present at low levels.

    • Include positive and negative controls to validate your results.

  • Cell Viability Assays (e.g., MTS, MTT):

    • While these assays measure metabolic activity and can indicate cell death, they do not specifically measure apoptosis. A reduction in viability could also be due to necrosis or cell cycle arrest.

Quantitative Data Summary

ParameterThis compoundYour Experiment (Example)Expected Outcome
IC50 ~200 nM in Ph+ALL cell linesTo be determinedA clear dose-dependent decrease in cell viability.
Apoptosis Induction Significant increase after 72hNo significant increaseA significant increase in the percentage of apoptotic cells.
Key Protein Levels Decreased total BCR-ABL and STAT5To be determinedA decrease in the total protein levels of this compound targets.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for assessing cell viability by measuring metabolic activity.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent solution

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.[2][3][4][6][8]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.

  • Harvest the cells, including the supernatant which may contain apoptotic bodies.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5][9][10][11][12]

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.

Materials:

  • Cell culture dishes

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Harvest cells and lyse them in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[1][13][14][15][16]

References

Cell line-specific sensitivity to CT1113

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT1113, a potent dual inhibitor of the deubiquitinating enzymes USP25 and USP28. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comprehensive data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the enzymatic activity of two deubiquitinating enzymes (DUBs), USP25 and USP28.[1] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from specific substrate proteins, marking them for proteasomal degradation. This leads to the downregulation of key oncoproteins involved in cancer cell survival and proliferation, including BCR-ABL1, NOTCH1, and c-MYC.[2][3]

Q2: In which cancer types has this compound shown activity?

A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, including:

  • Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) [4]

  • T-cell acute lymphoblastic leukemia (T-ALL) [5]

  • Pancreatic Cancer [6]

  • Colon Cancer [7]

  • Squamous Cell Lung Carcinoma [3][8]

Q3: What is the expected IC50/EC50 value for this compound in sensitive cell lines?

A3: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound can vary depending on the cell line and the assay conditions. Reported values for sensitive cell lines include:

  • Ph+ALL cell lines (Sup-B15, BV-173, Ba/F3): Approximately 200 nM[4]

  • Colon cancer cell line (HCT116): EC50 of 65 nM[7]

  • T-ALL cell lines (Jurkat, MOLT-4): Effective in inducing apoptosis and inhibiting growth.[9]

Data Summary

Cell Line-Specific Sensitivity to this compound
Cell LineCancer TypeIC50/EC50 (nM)Reference
Sup-B15Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL)~200[4]
BV-173Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL)~200[4]
Ba/F3Murine pro-B cells (often used to model Ph+ALL)~200[4]
HCT116Colon Carcinoma65 (EC50)[7]
SW1990Pancreatic AdenocarcinomaEffective in xenograft model[6][7]
JurkatT-cell acute lymphoblastic leukemia (T-ALL)Not explicitly stated, but sensitive[9]
MOLT-4T-cell acute lymphoblastic leukemia (T-ALL)Not explicitly stated, but sensitive[9]

Signaling Pathways and Experimental Workflows

CT1113_Mechanism_of_Action This compound Signaling Pathway This compound This compound USP25_USP28 USP25 / USP28 This compound->USP25_USP28 inhibition Ubiquitinated_Substrates Ubiquitinated Oncoproteins (e.g., BCR-ABL1, NOTCH1, c-MYC) USP25_USP28->Ubiquitinated_Substrates deubiquitination (blocked) Proteasome Proteasomal Degradation Ubiquitinated_Substrates->Proteasome increased Apoptosis_Inhibition Apoptosis & Inhibition of Proliferation Proteasome->Apoptosis_Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_CT1113_Sensitivity Workflow for Assessing this compound Sensitivity cluster_in_vitro In Vitro Experiments cluster_data_analysis Data Analysis Cell_Culture 1. Seed Cancer Cell Lines Treatment 2. Treat with dose range of this compound Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot 5. Western Blot for Protein Levels Treatment->Western_Blot CoIP 6. Co-IP for Ubiquitination Treatment->CoIP IC50_Calculation Calculate IC50/EC50 Viability_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Level_Analysis Analyze Protein Degradation Western_Blot->Protein_Level_Analysis Ubiquitination_Analysis Assess Ubiquitination Status CoIP->Ubiquitination_Analysis

Caption: Experimental workflow for assessing cell line sensitivity to this compound.

Troubleshooting Guides

Cell Viability Assays (MTS/MTT)
Observed Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects on the plate, or incomplete dissolution of assay reagents.Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays or proper mixing of reagents.
Low signal or no dose-response The cell line may be resistant to this compound. The drug may not be stable in the culture medium over the time course of the experiment. The assay incubation time may be too short.Confirm the expression of USP25 and/or USP28 in your cell line. Consider potential resistance mechanisms. Prepare fresh drug dilutions for each experiment. Optimize the incubation time with the MTS/MTT reagent.
High background signal Contamination of reagents or media. The compound may be colored and interfere with absorbance readings.Use sterile technique and fresh reagents. Include a "compound only" control (no cells) to measure the intrinsic absorbance of this compound at the assay wavelength and subtract this from your experimental values.
Apoptosis Assays (Annexin V)
Observed Problem Possible Cause Recommended Solution
Low percentage of apoptotic cells despite decreased viability The chosen time point may be too early or too late. The primary mechanism of cell death may not be apoptosis.Perform a time-course experiment to identify the optimal time point for apoptosis detection. Consider assays for other cell death mechanisms like necrosis or autophagy.
High percentage of necrotic cells (Annexin V+/PI+) even at low drug concentrations The drug concentration may be too high, causing rapid cell death. The cells may be overly sensitive.Perform a dose-response experiment with a wider range of lower concentrations.
Inconsistent results between experiments Variability in cell health and confluency at the time of treatment.Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in the logarithmic growth phase when treated.
Western Blotting for Protein Degradation
Observed Problem Possible Cause Recommended Solution
No degradation of the target protein (e.g., c-MYC) observed The cell line may have low levels of the target protein. The antibody may not be specific or sensitive enough. The treatment time may be too short.Confirm the basal expression level of the target protein in your cell line. Validate your primary antibody with a positive control. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration.
Multiple bands or unexpected band sizes Protein degradation during sample preparation. Post-translational modifications of the target protein.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. Consult protein databases (e.g., UniProt) for known modifications that may affect protein migration.
Inconsistent protein levels in control samples Uneven protein loading.Use a reliable housekeeping protein (e.g., GAPDH, β-actin) for normalization. Perform a total protein stain (e.g., Ponceau S) on the membrane before blocking to verify equal loading.
Co-Immunoprecipitation (Co-IP) for Ubiquitination
Observed Problem Possible Cause Recommended Solution
No ubiquitinated protein detected The ubiquitinated form of the protein is rapidly degraded. The antibody for the protein of interest cannot recognize the ubiquitinated form. Insufficient inhibition of deubiquitinases during lysis.Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound to allow for the accumulation of ubiquitinated proteins. Use a polyclonal antibody against your protein of interest. Ensure your lysis buffer contains a potent DUB inhibitor (e.g., NEM).
High background or non-specific bands The antibody is not specific. Insufficient washing of the beads.Use a high-quality, validated antibody for immunoprecipitation. Optimize the number and stringency of your wash steps.
Input is positive, but no protein is pulled down The epitope for the antibody is masked by the ubiquitination or by interacting proteins.Try using an antibody that recognizes a different epitope of your protein of interest.

Detailed Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for Protein Degradation
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., c-MYC) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) for Ubiquitination
  • Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132). Lyse the cells in a Co-IP lysis buffer containing DUB inhibitors (e.g., NEM).

  • Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated protein of interest.

References

Impact of serum concentration on CT1113 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with CT1113. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By inhibiting the phosphorylation and activation of MEK1/2, this compound effectively blocks the downstream signaling of the Ras-Raf-MEK-ERK pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][3] Hyperactivation of this cascade is a common event in various human cancers, making it a key therapeutic target.[3]

Q2: How does serum concentration in cell culture media affect the observed activity of this compound?

A2: The presence of serum proteins, primarily albumin, in cell culture media can significantly impact the apparent potency of this compound.[4] this compound is known to bind to serum proteins. According to the "free drug hypothesis," only the unbound fraction of a drug is available to engage its target and exert a biological effect.[5][6] When serum concentration is increased, more this compound molecules become bound to proteins, reducing the free concentration available to inhibit MEK1/2 within the cells. This results in a rightward shift of the dose-response curve and a higher calculated half-maximal inhibitory concentration (IC50).[7]

Q3: We are observing a higher IC50 value for this compound in our cell line than what is reported in the literature. What could be the cause?

A3: A discrepancy in IC50 values is a common issue and can often be attributed to variations in experimental conditions. The most frequent cause is differences in the serum concentration used in the cell culture medium. As detailed in the table below, increasing the percentage of Fetal Bovine Serum (FBS) directly correlates with an increase in the IC50 value of this compound. Other factors to consider include the specific cell line used, cell seeding density, and the specific protocol for the viability assay.[8]

Q4: What is the recommended serum concentration for in vitro assays with this compound?

A4: To ensure consistency and reproducibility, we recommend using a low serum concentration, ideally between 0.5% and 2% FBS, for all in vitro potency assays. If the experimental design requires higher serum concentrations to maintain cell health, it is crucial to maintain a consistent percentage across all experiments and to report the serum percentage alongside the IC50 values. For comparative studies, ensuring the same batch and supplier of serum can also minimize variability.[9]

Data Presentation: Impact of Serum on this compound IC50

The following table summarizes the effect of varying Fetal Bovine Serum (FBS) concentrations on the in vitro potency of this compound in HT-29 colorectal cancer cells after a 72-hour incubation period.

FBS Concentration (%)This compound IC50 (nM)Fold Shift vs. 0.5% FBS
0.5%8.51.0
2.0%25.13.0
5.0%70.38.3
10.0%185.621.8

Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, assay conditions, and other experimental factors.[10]

Troubleshooting Guides

Problem: High variability in this compound IC50 values between experiments.

  • Possible Cause 1: Inconsistent Serum Concentration.

    • Solution: Verify that the same concentration, supplier, and lot of FBS is used for all related experiments. Even minor variations in serum composition can alter the degree of protein binding.[6]

  • Possible Cause 2: Variable Cell Seeding Density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent wells can lead to variable drug responses.[8] Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Possible Cause 3: Inaccurate Compound Dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.[11]

Problem: this compound appears to be inactive or has very low potency in our assay.

  • Possible Cause 1: High Serum Concentration.

    • Solution: As demonstrated in the data table, high serum levels (e.g., 10% or more) can dramatically increase the apparent IC50 of this compound, potentially into the micromolar range, making it seem inactive.[12] Try reducing the serum concentration in your assay medium to 0.5-2%.

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: The cell line being used may not be dependent on the MEK-ERK signaling pathway for survival. Confirm that your cell line has a known activating mutation in the Ras/Raf pathway (e.g., BRAF V600E, KRAS G12D), which would confer sensitivity to MEK inhibition.

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure the proper storage of this compound stock solutions (e.g., at -20°C or -80°C in small aliquots). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Determination of this compound IC50 using a Cell Viability Assay

This protocol describes a method for determining the IC50 value of this compound using a common luminescence-based cell viability assay that quantifies ATP levels.[10]

Materials:

  • Selected cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay medium (DMEM with desired FBS concentration, e.g., 2%)

  • This compound stock solution (10 mM in DMSO)

  • Sterile PBS, Trypsin-EDTA

  • Opaque-walled 96-well microplates

  • Luminescent cell viability assay kit

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture cells until they reach approximately 80% confluency.

    • Wash cells with PBS, detach using Trypsin-EDTA, and resuspend in complete culture medium to neutralize the trypsin.

    • Count the cells and dilute the suspension to the optimal seeding density (e.g., 4,000 cells/well in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate assay medium. A common starting concentration is 10,000 nM with 1:3 or 1:5 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose (e.g., 0.1%).

    • Carefully remove the seeding medium from the cells and add 100 µL of the medium containing the various this compound concentrations or vehicle control.

    • Incubate the plate for 72 hours (37°C, 5% CO2).

  • Viability Measurement:

    • Equilibrate the plate and the viability assay reagent to room temperature.

    • Add the volume of viability reagent as specified by the manufacturer's protocol (e.g., 100 µL) to each well.

    • Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background reading (medium only) from all other readings.

    • Normalize the data by setting the average vehicle control reading to 100% viability.

    • Plot the normalized percent cell viability against the log of the this compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.[14]

Visualizations

Signaling Pathway Diagram

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF This compound This compound This compound->MEK Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected IC50 Value CheckSerum Is serum concentration consistent and low (≤2%)? Start->CheckSerum CheckDensity Is cell seeding density consistent and optimal? CheckSerum->CheckDensity Yes AdjustSerum Action: Adjust serum to 0.5-2% and re-test CheckSerum->AdjustSerum No CheckCompound Are compound dilutions accurate and fresh? CheckDensity->CheckCompound Yes OptimizeDensity Action: Optimize and standardize seeding density CheckDensity->OptimizeDensity No CheckCellLine Is the cell line known to be sensitive to MEK inhibition? CheckCompound->CheckCellLine Yes PrepareNew Action: Prepare fresh dilutions from a new stock aliquot CheckCompound->PrepareNew No ValidatePathway Action: Confirm pathway activation (e.g., Western blot for p-ERK) CheckCellLine->ValidatePathway No ProblemSolved End: Problem Resolved CheckCellLine->ProblemSolved Yes AdjustSerum->CheckSerum OptimizeDensity->CheckDensity PrepareNew->CheckCompound ContactSupport Action: Contact Technical Support ValidatePathway->ContactSupport

Caption: A logical workflow for troubleshooting unexpected IC50 results for this compound.

References

Long-term storage and stability of CT1113 stocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT1113, a potent inhibitor of USP28 and USP25. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry place, protected from light. For long-term storage, it is recommended to store the solid compound at -20°C.

Q2: How should I prepare and store stock solutions of this compound?

This compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1] To ensure stability and minimize degradation, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.[1]

Q3: What is the stability of this compound stock solutions at different temperatures?

Based on available data, the stability of this compound stock solutions is as follows:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is strongly advised to use the solution within these timeframes to ensure experimental reproducibility.

Q4: Can I store diluted working solutions of this compound?

It is not recommended to store diluted working solutions for extended periods. Fresh dilutions should be prepared from the frozen stock solution for each experiment to ensure the accuracy and reliability of the results.

Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?

If precipitation is observed, gently warm the vial to 37°C and vortex briefly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or solvent evaporation, and it is advisable to use a fresh aliquot.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. 1. Degraded this compound stock: Improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration: Pipetting error or solvent evaporation.1. Prepare a fresh stock solution from solid this compound. Ensure proper aliquoting and storage at -80°C. 2. Verify the concentration of your stock solution. Use calibrated pipettes and ensure vials are tightly sealed.
Precipitation of this compound in cell culture media. 1. Low solubility in aqueous media: this compound is a hydrophobic molecule. 2. High final concentration: Exceeding the solubility limit in the final working solution.1. Ensure the final DMSO concentration in your cell culture media is low (typically ≤0.1%) to maintain solubility and minimize solvent toxicity. 2. Perform a solubility test to determine the optimal working concentration range in your specific experimental setup.
No observable effect in a known this compound-sensitive cell line. 1. Inactive compound: See "Inconsistent results" above. 2. Cell line integrity: Mycoplasma contamination or genetic drift affecting the target pathway. 3. Incorrect experimental conditions: Suboptimal incubation time or cell density.1. Use a fresh aliquot of this compound and validate its activity in a positive control experiment. 2. Regularly test your cell lines for mycoplasma contamination. Use early passage cells for experiments. 3. Optimize experimental parameters such as treatment duration and cell seeding density.

Data Presentation

Table 1: Long-Term Storage Stability of this compound Stock Solutions

Storage TemperatureRecommended SolventMaximum Storage DurationKey Considerations
-20°CDMSO1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°CDMSO6 months[1]Preferred for long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 463.55 g/mol .

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: Western Blot Analysis for NOTCH1 Destabilization
  • Cell Treatment:

    • Plate a this compound-sensitive cell line (e.g., a T-ALL cell line with activated NOTCH1 signaling) at an appropriate density.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against cleaved NOTCH1 (Val1744) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CT1113_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use solid_this compound Solid this compound dissolve_DMSO Dissolve in DMSO solid_this compound->dissolve_DMSO stock_solution 10 mM Stock Solution dissolve_DMSO->stock_solution aliquot Aliquot stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw dilute Prepare Working Solution thaw->dilute treat_cells Treat Cells dilute->treat_cells assay Perform Assay treat_cells->assay

Caption: Experimental workflow for this compound from preparation to use.

CT1113_Signaling_Pathway This compound This compound USP28 USP28 This compound->USP28 Inhibits NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (Stabilizes) SREBP1 SREBP1 USP28->SREBP1 Deubiquitinates (Stabilizes) Ub Ubiquitin NOTCH1->Ub Ubiquitination SREBP1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of this compound action.

References

Validation & Comparative

A Comparative Analysis of CT1113 and Other USP28 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel USP28 inhibitor, CT1113, reveals its potent anti-tumor activity, positioning it as a significant candidate for cancer therapy. This guide provides a comparative overview of this compound's efficacy against other known USP28 inhibitors, supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Ubiquitin-specific protease 28 (USP28) has emerged as a critical regulator of oncogenic pathways, primarily through its role in stabilizing key oncoproteins such as c-MYC and NOTCH1.[1][2] Inhibition of USP28 represents a promising therapeutic strategy for various cancers. This guide focuses on the comparative efficacy of this compound, a potent inhibitor of both USP28 and its close homolog USP25, against other notable USP28 inhibitors including FT206, AZ1, and Vismodegib.[3][4]

Quantitative Efficacy of USP28 Inhibitors

The following table summarizes the available quantitative data on the potency of various USP28 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.

InhibitorTarget(s)IC50/EC50 (USP28)IC50/EC50 (USP25)Cell-based IC50Reference(s)
This compound USP28, USP25Potent inhibitor (KD values for USP25 and USP28 are similar)Potent inhibitor (KD values for USP25 and USP28 are similar)~200 nM (in Ph+ALL cell lines)[4][5]
FT206 USP28 > USP250.15 µM1.01 µM50-100 nM (reduces c-MYC, c-JUN, and Δp63 levels in primary lung squamous cell carcinoma)[6][7]
AZ1 USP25 > USP28>30 µM~10–30 µMNot specified[6]
Vismodegib USP28, USP25, SMO4.41 ± 1.08 µM1.42 ± 0.26 µMNot specified for USP28 inhibition[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

USP28_Signaling_Pathway cluster_upstream Upstream Regulation cluster_usp28 USP28 Activity cluster_downstream Downstream Effects E3_Ligase E3 Ligase (e.g., FBXW7) Oncogenic_Substrates Oncogenic Substrates (c-MYC, NOTCH1, etc.) E3_Ligase->Oncogenic_Substrates Ubiquitination Ub Ubiquitin USP28 USP28 USP28->Oncogenic_Substrates Deubiquitination (Stabilization) This compound This compound & Other Inhibitors This compound->USP28 Inhibition Proteasomal_Degradation Proteasomal Degradation Oncogenic_Substrates->Proteasomal_Degradation Targeted for Tumor_Progression Tumor Progression Oncogenic_Substrates->Tumor_Progression Promotes

Figure 1: USP28 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Purified USP28 Enzyme B3 Incubate with Inhibitor (e.g., this compound) B1->B3 B2 Fluorogenic Substrate (e.g., Ub-AMC) B2->B3 B4 Measure Fluorescence B3->B4 B5 Calculate IC50 B4->B5 C1 Cancer Cell Culture C2 Treat with Inhibitor (e.g., this compound) C1->C2 C3 Assess Cell Viability (e.g., MTT Assay) C2->C3 C4 Determine IC50 C3->C4

Figure 2: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summarized protocols for key experiments cited in the evaluation of USP28 inhibitors.

Biochemical Inhibition Assay (Ub-AMC Hydrolysis Assay)

This assay quantitatively measures the enzymatic activity of USP28 and its inhibition.

  • Reagents and Materials:

    • Purified recombinant human USP28 enzyme.

    • Fluorogenic substrate: Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

    • Assay Buffer: Typically contains Tris-HCl, NaCl, DTT, and a surfactant like Tween-20.

    • Test inhibitors (this compound, FT206, etc.) dissolved in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test inhibitors in assay buffer.

    • Add the purified USP28 enzyme to the wells of the assay plate.

    • Add the diluted inhibitors to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the Ub-AMC substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader. The cleavage of AMC from ubiquitin by active USP28 results in a fluorescent signal.

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.[8]

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of USP28 inhibitors on the proliferation and viability of cancer cells.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HCT116, SW1990).

    • Complete cell culture medium.

    • Test inhibitors dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitors in cell culture medium.

    • Remove the old medium and treat the cells with the various concentrations of the inhibitors. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[9]

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of USP28 inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line for tumor induction.

    • Test inhibitor (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle to the respective groups according to a predetermined dosing schedule and route.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting, immunohistochemistry).

    • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated group versus the control group.

Conclusion

This compound demonstrates significant potential as a dual inhibitor of USP28 and USP25, with potent activity observed in preclinical models. While direct comparative studies with other USP28 inhibitors are limited, the available data suggests that this compound's efficacy is within a promising range. Further head-to-head studies are warranted to definitively establish its comparative potency and therapeutic index. The detailed protocols provided herein offer a standardized framework for such future investigations. The continued exploration of USP28 inhibitors like this compound is a critical step towards developing novel and effective targeted therapies for a range of cancers.

References

A Preclinical Head-to-Head: Evaluating the USP28 Inhibitors CT1113 and AZ1 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel cancer therapeutics, inhibitors of the deubiquitinating enzyme USP28 have emerged as a promising strategy to target key oncogenic pathways. Among these, CT1113 and AZ1 have garnered significant attention for their potent anti-tumor activities in preclinical models. This guide provides a comprehensive comparison of this compound and AZ1, presenting available data on their efficacy, mechanism of action, and experimental protocols to aid researchers in selecting the appropriate tool for their oncology studies.

At a Glance: this compound vs. AZ1

FeatureThis compoundAZ1
Primary Target(s) USP28, USP25USP28, USP25
Reported Cancer Models Pancreatic, Colon, T-cell Acute Lymphoblastic Leukemia (T-ALL), Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ALL), B-cell LymphomasNon-Small Cell Lung Cancer (NSCLC), Squamous Cell Carcinoma (SCC), Fibrosarcoma, Colon Adenocarcinoma
Key Mechanistic Hallmarks Induces degradation of onco-proteins (c-MYC, NOTCH1)Induces DNA damage, mitochondrial apoptosis (via Noxa), and immunogenic cell death (via cGAS-STING pathway)

In Vitro Efficacy: A Comparative Look at Cellular Potency

While direct head-to-head studies are limited, publicly available data allows for an indirect comparison of the in vitro potency of this compound and AZ1 across various cancer cell lines.

Table 1: In Vitro Potency (IC50/EC50) of this compound and AZ1 in Cancer Cell Lines

CompoundCancer TypeCell LineIC50/EC50 (µM)Reference
This compound Philadelphia-positive Acute Lymphoblastic LeukemiaSup-B15, BV-173, Ba/F3 (and mutant variants)~0.2 (72h)[1][2]
Pancreatic CancerSW1990Not explicitly stated, but effective in vivo[1][3]
Colon CancerHCT116Not explicitly stated, but effective in vivo[3]
AZ1 Non-Small Cell Lung CancerA549, H460Dose-dependent inhibition (0-20µM)[4]
Various Cancer Cell LinesPanel of cell lines~20 (EC50 for cell viability)[5]
Squamous Cell CarcinomaA-431>18 (IC50 for USP28 reduction)[6]

Note: IC50/EC50 values are highly dependent on the assay conditions and duration of treatment. The data presented here is collated from different studies and should be interpreted with caution.

In Vivo Anti-Tumor Activity: Evidence from Preclinical Models

Both this compound and AZ1 have demonstrated significant anti-tumor activity in various in vivo cancer models.

Table 2: Summary of In Vivo Efficacy of this compound and AZ1

CompoundCancer ModelDosing and AdministrationKey FindingsReference
This compound Pancreatic Cancer (SW1990 CDX)Not specifiedSignificant suppression of tumor growth, decreased MYC levels[1][3]
Colon Cancer (HCT116 CDX)Not specifiedSignificant tumor growth suppression[3]
Ph+ALL (Cell-derived allograft)Intraperitoneal injectionSignificant growth inhibition, eradicated leukemia cells, prolonged survival[1][2]
AZ1 Non-Small Cell Lung Cancer (LLC subcutaneous)Intraperitoneal injectionInhibited tumor progression, enhanced cisplatin (B142131) efficacy[4]
Fibrosarcoma (MCA205 syngeneic)Not specifiedEfficacious in inhibiting tumor growth[7]
Colon Adenocarcinoma (CT26 syngeneic)Not specifiedEfficacious in inhibiting tumor growth[7]

Mechanism of Action: Distinct yet Overlapping Pathways

While both this compound and AZ1 target USP28 and USP25, their downstream effects appear to be characterized by distinct, though potentially overlapping, mechanisms.

This compound primarily exerts its anti-cancer effects by destabilizing and promoting the degradation of key oncoproteins that are substrates of USP28/25. This leads to the suppression of critical cancer cell survival and proliferation pathways.[8][9]

CT1113_Mechanism This compound This compound USP28_25 USP28 / USP25 This compound->USP28_25 Inhibits Oncoproteins Oncoproteins (c-MYC, NOTCH1) USP28_25->Oncoproteins Deubiquitinates (stabilizes) Ub Ubiquitin Proteasome Proteasomal Degradation Ub->Proteasome Targets for Oncoproteins->Ub Ubiquitination Tumor_Growth Tumor Growth & Proliferation Oncoproteins->Tumor_Growth Promotes Proteasome->Oncoproteins Degrades

Fig 1. Simplified signaling pathway for this compound's mechanism of action.

AZ1 , in addition to promoting the degradation of USP28 substrates like c-MYC, has been shown to induce DNA damage.[3][10] This leads to the activation of the intrinsic mitochondrial apoptosis pathway through the upregulation of Noxa.[10] Furthermore, the resulting release of mitochondrial and double-stranded DNA activates the cGAS-STING pathway, promoting an anti-tumor immune response.[4][10]

AZ1_Mechanism AZ1 AZ1 USP28 USP28 AZ1->USP28 Inhibits DNA_Damage DNA Damage AZ1->DNA_Damage Induces cMYC c-MYC USP28->cMYC Stabilizes Noxa Noxa DNA_Damage->Noxa Activates cGAS_STING cGAS-STING Pathway DNA_Damage->cGAS_STING Activates Mito_Apoptosis Mitochondrial Apoptosis Noxa->Mito_Apoptosis Promotes Immune_Response Anti-tumor Immune Response cGAS_STING->Immune_Response Initiates Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound or AZ1 incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_reagent Add viability reagent (e.g., MTS, CCK-8) incubate_48_72h->add_reagent incubate_read Incubate and measure absorbance/fluorescence add_reagent->incubate_read calculate_ic50 Calculate IC50/EC50 values incubate_read->calculate_ic50

References

Head-to-Head Comparison: CT1113 vs. FT206 in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of ubiquitin-specific proteases (USPs) have emerged as a promising class of drugs. This guide provides a detailed, data-driven comparison of two notable USP inhibitors, CT1113 and FT206, for researchers and drug development professionals. Both compounds have demonstrated significant anti-tumor activity by targeting key oncogenic pathways.

Summary of Key Characteristics

FeatureThis compoundFT206
Target(s) Dual inhibitor of USP25 and USP28.[1][2]Primarily a USP28 inhibitor, also inhibits USP25.[3][4]
Potency IC50: 3.9 nM (USP28), 26.1 nM (USP25).[2]IC50: 0.15 µM (USP28), 1.01 µM (USP25).[4]
Reported Biological Activity Destabilizes NOTCH1, reduces c-MYC levels, inhibits growth of T-ALL cells, and shows efficacy in Ph+ALL models.[1][2][5][6] Potentiates anti-PD-1 therapy.[7]Reduces levels of Δp63, c-JUN, and c-MYC.[3][4] Induces apoptosis in lung squamous cell carcinoma (LSCC) cells and causes tumor regression in xenograft models.[3]
Selectivity No significant activity reported against other deubiquitinases and SENP1 at 1 µM.[2]Described as having remarkable USP28/25 selectivity.[3]
In Vivo Efficacy Significantly inhibited leukemia progression in a Jurkat xenograft model and demonstrated efficacy in a NOTCH1-independent patient-derived T-ALL xenograft.[2] Also showed efficacy in preclinical models of Ph+ALL.[6]Caused dramatic regression of human LSCC xenograft tumors.[3] Exhibited antitumor activity in H520, CALU-1, and LUDLU-1 mouse models.[4]

Signaling Pathways and Mechanism of Action

Both this compound and FT206 exert their anti-cancer effects by inhibiting USP28, a deubiquitinase that stabilizes several oncoproteins. By inhibiting USP28, these compounds lead to the ubiquitination and subsequent proteasomal degradation of these oncoproteins.

cluster_inhibition Therapeutic Intervention cluster_pathway USP28-Mediated Oncoprotein Stabilization cluster_outcome Cellular Outcome This compound This compound USP28 USP28 This compound->USP28 Inhibits FT206 FT206 FT206->USP28 Inhibits Oncoproteins Oncoproteins (e.g., c-MYC, NOTCH1) USP28->Oncoproteins Deubiquitinates (Stabilizes) Apoptosis Apoptosis USP28->Apoptosis Inhibits (indirectly) Proteasome Proteasome Oncoproteins->Proteasome Targeted to TumorGrowth Tumor Growth & Proliferation Oncoproteins->TumorGrowth Promotes Ub Ubiquitin Ub->Oncoproteins Ubiquitination Degradation Degradation Proteasome->Degradation

Fig. 1: Simplified signaling pathway of USP28 inhibition by this compound and FT206.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays used to characterize this compound and FT206.

In Vitro USP Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of the compounds against their target enzymes.

start Start recombinant_usp Recombinant USP28/USP25 Enzyme start->recombinant_usp ub_probe Ubiquitin-based Fluorescent Probe start->ub_probe inhibitor This compound or FT206 (Varying Concentrations) start->inhibitor incubation Incubate at 37°C recombinant_usp->incubation ub_probe->incubation inhibitor->incubation readout Measure Fluorescence (Plate Reader) incubation->readout analysis Calculate IC50 readout->analysis

Fig. 2: Workflow for determining in vitro inhibitory concentration (IC50).

Methodology:

  • Reagents: Recombinant human USP28 and USP25 enzymes, a ubiquitin-rhodamine110 substrate, and assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Procedure:

    • The inhibitors (this compound or FT206) are serially diluted in DMSO and then added to a 384-well plate.

    • Recombinant USP28 or USP25 enzyme is added to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

    • The ubiquitin-rhodamine110 substrate is added to initiate the reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable nonlinear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Cancer cell lines (e.g., Jurkat for T-ALL, H520 for LSCC) are cultured to approximately 80% confluency.

    • Cells are treated with either the vehicle (DMSO) or the inhibitor (this compound or FT206) at a specific concentration for a defined period.

  • Thermal Challenge:

    • The cell suspensions are divided into aliquots and heated at different temperatures for a short duration (e.g., 3 minutes).

    • The cells are then lysed by freeze-thaw cycles.

  • Protein Analysis:

    • The soluble fraction of the cell lysate is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein (USP28) at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of the compounds.

cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cancer_cells Cancer Cell Line (e.g., Jurkat, H520) injection Subcutaneous Injection of Cancer Cells cancer_cells->injection mice Immunocompromised Mice mice->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle, This compound, or FT206 randomization->treatment measurements Measure Tumor Volume and Body Weight treatment->measurements endpoint Endpoint Analysis: Tumor Excision, Histology, Biomarkers measurements->endpoint

Fig. 3: General workflow for a xenograft tumor model study.

Methodology:

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (vehicle control, this compound, FT206).

  • Drug Administration: The compounds are administered according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), the mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

Both this compound and FT206 are potent inhibitors of USP28 with demonstrated anti-tumor activity in preclinical models. This compound exhibits greater potency in vitro and has been investigated in the context of hematological malignancies, showing a dual inhibitory effect on USP25 and USP28. FT206 has shown significant efficacy in solid tumors, such as lung squamous cell carcinoma. The choice between these compounds for further research and development will likely depend on the specific cancer type and the desired therapeutic window. The provided data and protocols offer a foundation for researchers to design and interpret studies involving these promising therapeutic agents.

References

Is CT1113 more potent than other MYC inhibitors like 10058-F4?

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the MYC oncogene remains a high-value but challenging target. This guide provides a comparative overview of two inhibitors, CT1113 and 10058-F4, which employ different strategies to disrupt MYC-driven oncogenesis. While direct comparative studies are not yet available in the public domain, this document synthesizes existing preclinical data to offer insights into their respective potencies and mechanisms of action for researchers, scientists, and drug development professionals.

Executive Summary

This compound emerges as a highly potent, indirect inhibitor of MYC, demonstrating efficacy in the nanomolar range in various cancer cell lines and significant anti-tumor activity in preclinical animal models. It acts by inhibiting the deubiquitinases USP28 and USP25, leading to the degradation of MYC protein. In contrast, 10058-F4 is a direct inhibitor that disrupts the interaction between c-MYC and its binding partner MAX. Its potency is observed in the micromolar range in vitro; however, its in vivo efficacy has been reported to be limited by rapid metabolism and low tumor accumulation.

Data Presentation: A Comparative Look at Potency

The following table summarizes the reported in vitro potencies of this compound and 10058-F4 across various cancer cell lines. It is crucial to note that these values are derived from separate studies and not from a head-to-head comparison, which may introduce variability due to different experimental conditions.

InhibitorCancer TypeCell Line(s)Reported IC50/EC50Citation(s)
This compound T-cell Acute Lymphoblastic Leukemia (T-ALL)Jurkat, MOLT-4, etc.IC50 values provided for 24, 48, and 72h treatments[1]
Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ALL)Sup-B15, BV-173, Ba/F3~200 nM[2]
Colon CancerHCT116EC50 ~65 nM[3]
10058-F4 Prostate CancerPC-3, DU145113 ± 30 µM, 88 ± 20 µM[4]
Ovarian CancerSKOV3, Hey4.4 µM, 3.2 µM[5]
Acute Myeloid Leukemia (AML)HL-60, U937, NB-4Not specified[6]
Pre-B Acute Lymphoblastic LeukemiaREH, Nalm-6400 µM, 430 µM[7]
Chronic Myeloid Leukemia (CML)K562Concentration-dependent reduction in viability (100-250 µM)[8][9]

Mechanism of Action: Two Distinct Approaches to MYC Inhibition

The fundamental difference between this compound and 10058-F4 lies in their mechanism of action.

This compound: Inducing MYC Degradation

This compound is a potent and specific inhibitor of the deubiquitinating enzymes USP28 and USP25.[3][10] These enzymes are responsible for removing ubiquitin chains from proteins, thereby protecting them from proteasomal degradation. One of the key substrates of USP28 is the c-MYC oncoprotein.[11][12] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of c-MYC, leading to a reduction in its cellular levels.[11][12][13] This indirect mechanism of action has shown significant anti-tumor effects in preclinical models of pancreatic cancer, colon cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[1][9]

10058-F4: Disrupting MYC-MAX Dimerization

10058-F4 is a small molecule that directly interferes with the protein-protein interaction between c-MYC and its obligate binding partner, MAX.[7][14] The c-MYC/MAX heterodimer is the functional unit that binds to DNA and activates the transcription of target genes involved in cell proliferation, growth, and metabolism. By preventing this dimerization, 10058-F4 inhibits the transcriptional activity of c-MYC, leading to cell cycle arrest and apoptosis.[6][7]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams created using the DOT language illustrate the signaling pathways and a general experimental workflow.

MYC_Inhibition_Pathways cluster_this compound This compound Pathway cluster_10058F4 10058-F4 Pathway This compound This compound USP28_USP25 USP28 / USP25 This compound->USP28_USP25 inhibits cMYC_p c-MYC (protein) USP28_USP25->cMYC_p deubiquitinates (stabilizes) Ub Ubiquitin Ub->cMYC_p ubiquitinates Proteasome Proteasome cMYC_p->Proteasome degraded by Degradation Degradation Proteasome->Degradation _10058F4 10058-F4 cMYC_MAX c-MYC/MAX Heterodimer _10058F4->cMYC_MAX inhibits formation cMYC c-MYC cMYC->cMYC_MAX MAX MAX MAX->cMYC_MAX DNA DNA (E-box) cMYC_MAX->DNA binds Transcription Gene Transcription DNA->Transcription activates

Caption: Mechanisms of action for this compound and 10058-F4.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture treatment Treatment with This compound or 10058-F4 (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis western Western Blot (for protein levels, e.g., c-MYC) incubation->western data_analysis Data Analysis (e.g., IC50 calculation) viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the potency of MYC inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 1 x 10⁵ cells per well and allowed to adhere overnight.[7][15]

  • Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., this compound or 10058-F4) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7][15]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][15]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[7][15]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the inhibitor or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark for 15-20 minutes at room temperature.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.

Western Blotting for c-MYC Levels

This technique is used to detect and quantify the levels of specific proteins, such as c-MYC, in cell lysates.

  • Cell Lysis: After inhibitor treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for c-MYC. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the c-MYC band is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to compare the relative c-MYC levels between different treatment groups.

Conclusion

Based on the currently available preclinical data, this compound demonstrates substantially higher potency in vitro (nanomolar vs. micromolar IC50 values) and promising in vivo activity compared to 10058-F4. This difference in potency is likely attributable to their distinct mechanisms of action and pharmacokinetic properties. The indirect, degradation-inducing mechanism of this compound appears to be a more effective strategy for reducing cellular MYC levels in preclinical models. However, the lack of direct comparative studies necessitates a cautious interpretation of these findings. Future head-to-head studies are warranted to definitively establish the relative potency and therapeutic potential of these two MYC inhibitors.

References

Validating CT1113's On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic candidate engages its intended molecular target is a cornerstone of preclinical development. This guide provides an objective comparison of genetic-based methodologies for validating the on-target effects of CT1113, a novel inhibitor of the kinase "TargetKinase." We will explore the use of CRISPR-Cas9 and RNA interference (RNAi), supported by experimental data and detailed protocols, to confirm that the phenotypic effects of this compound are a direct result of its interaction with TargetKinase.

Comparison of Genetic Validation Methodologies
FeatureCRISPR-Cas9 KnockoutRNA interference (siRNA/shRNA)
Principle Permanent gene disruption at the DNA level via double-strand breaks.[3][4][5]Transient gene silencing by targeting mRNA for degradation.[2][3][]
Effect on Target Complete and permanent loss of protein expression ("Knockout").[2][3]Partial and transient reduction in protein expression ("Knockdown").[2][3]
Specificity High, guided by a specific single-guide RNA (sgRNA). Off-target effects can occur but are minimized with careful design.[3]Moderate, with a higher propensity for off-target effects due to partial sequence complementarity.[6][8]
Duration of Effect Permanent and heritable in the cell lineage.[6]Transient, typically lasting for several days.[6]
Workflow Timeline Longer, often requiring selection and validation of single-cell clones.[1][6]Faster, with effects observable within 24-72 hours post-transfection.[4][]
Ideal Use Case Definitive validation when a complete loss-of-function phenotype is required.Rapid target validation, studying essential genes, or when transient effects are desired.[3]
Quantitative Data Analysis: this compound On-Target Validation

To validate that this compound's cytotoxic effects are mediated through TargetKinase, a cell viability assay was performed on a cancer cell line under several conditions: wild-type (WT) cells, cells with TargetKinase knocked out using CRISPR-Cas9 (TK-KO), and cells with TargetKinase expression knocked down using siRNA (TK-siRNA).

The results demonstrate that both TK-KO and TK-siRNA cells exhibit significant resistance to this compound compared to WT cells. This resistance indicates that the cytotoxic effect of this compound is dependent on the presence of its intended target, TargetKinase.

Cell Line/ConditionTreatmentCell Viability (% of Untreated Control)Standard Deviation
Wild-Type (WT) Vehicle (DMSO)100%4.5
This compound (10 µM)25%3.8
TargetKinase KO (CRISPR) Vehicle (DMSO)98%5.1
This compound (10 µM)92%4.9
TargetKinase KD (siRNA) Vehicle (DMSO)99%4.2
This compound (10 µM)78%5.5

Signaling Pathway and Experimental Visualizations

To clarify the mechanism of action and the validation workflow, the following diagrams illustrate the key processes.

cluster_pathway TargetKinase Signaling Pathway GF Growth Factor Rec Receptor GF->Rec TK TargetKinase Rec->TK Sub Substrate TK->Sub Resp Cellular Response (e.g., Proliferation) Sub->Resp This compound This compound This compound->TK

Figure 1: this compound inhibits the TargetKinase signaling cascade.

cluster_workflow Genetic Validation Workflow Start Select Cancer Cell Line CRISPR Generate TargetKinase KO via CRISPR-Cas9 Start->CRISPR siRNA Transfect with TargetKinase siRNA Start->siRNA Clone Isolate & Validate KO Clones CRISPR->Clone Treat_siRNA Treat siRNA & Control cells with this compound siRNA->Treat_siRNA Treat_KO Treat KO & WT cells with this compound Clone->Treat_KO Assay_KO Perform Cell Viability Assay Treat_KO->Assay_KO Assay_siRNA Perform Cell Viability Assay Treat_siRNA->Assay_siRNA Analyze Analyze Data & Compare Resistance Assay_KO->Analyze Assay_siRNA->Analyze

Figure 2: Workflow for CRISPR and siRNA validation of this compound.

cluster_logic Validation Logic Hypothesis Hypothesis: This compound inhibits TargetKinase Prediction Prediction: Loss of TargetKinase will cause resistance to this compound Hypothesis->Prediction Experiment Experiment: Treat WT vs. KO/KD cells with this compound Prediction->Experiment Result Result: KO/KD cells are resistant Experiment->Result Conclusion Conclusion: This compound effect is on-target Result->Conclusion

Figure 3: The logical framework for on-target validation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TargetKinase

This protocol outlines the generation of a stable TargetKinase knockout cell line.

  • gRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting early exons of the TargetKinase gene using an online design tool.[9] Ensure sgRNAs have low predicted off-target binding sites.[10]

    • Synthesize and clone the selected sgRNAs into a Cas9 expression vector (e.g., lentiCRISPR v2) that also contains a selection marker like puromycin (B1679871) resistance.

  • Lentivirus Production and Transduction:

    • Package the sgRNA/Cas9-containing plasmids into lentiviral particles by co-transfecting them into a packaging cell line (e.g., HEK293T) along with packaging and envelope plasmids.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cancer cell line with the lentiviral particles.

  • Selection and Clonal Isolation:

    • After 48 hours, begin selection by adding puromycin to the culture medium.

    • Once a stable, resistant population of cells is established, perform single-cell sorting into 96-well plates to isolate monoclonal colonies.[10]

  • Validation of Knockout:

    • Expand the single-cell clones. Extract genomic DNA and perform PCR followed by Sanger sequencing or a mismatch detection assay to confirm the presence of insertions/deletions (indels) at the target site.[5][10]

    • Confirm the complete absence of TargetKinase protein expression via Western blot analysis.[5]

Protocol 2: siRNA-Mediated Knockdown of TargetKinase

This protocol describes the transient knockdown of TargetKinase expression.

  • siRNA Selection and Preparation:

    • Reconstitute siRNAs according to the manufacturer's instructions to create a stock solution (e.g., 20 µM).

  • Cell Seeding and Transfection:

    • Seed the target cancer cells in antibiotic-free medium such that they reach 50-70% confluency at the time of transfection.[13]

    • Prepare transfection complexes by diluting the siRNA and a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Add the transfection complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.[]

  • Validation of Knockdown:

    • After the incubation period, harvest a subset of the cells to validate knockdown efficiency.

    • Assess TargetKinase mRNA levels using quantitative PCR (qPCR) and protein levels using Western blot analysis.[][11] A successful knockdown should show a significant reduction in both mRNA and protein compared to the non-targeting control.[14]

  • Phenotypic Assay:

    • Following confirmation of successful knockdown, treat the remaining cells with this compound or vehicle control and perform the desired functional assay (e.g., cell viability).

References

Orthogonal Methods to Confirm CT1113-Induced MYC Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of novel therapeutics is paramount. CT1113, a potent inhibitor of USP28 and USP25, has been shown to induce the degradation of the oncoprotein MYC, presenting a promising avenue for cancer therapy.[1][2][3][4] To substantiate this claim, a multi-pronged approach employing orthogonal experimental methods is crucial. This guide provides a comprehensive comparison of key techniques to confirm and characterize this compound-induced MYC degradation, complete with experimental protocols and data presentation formats.

The degradation of MYC induced by this compound is understood to occur via the ubiquitin-proteasome system. This compound inhibits the deubiquitinating enzymes USP28 and USP25, which are responsible for removing ubiquitin tags from MYC.[1][2][3] This inhibition leads to an accumulation of polyubiquitinated MYC, marking it for degradation by the 26S proteasome.[2][3] This proposed mechanism can be visually represented as follows:

cluster_0 Normal MYC Homeostasis cluster_1 Effect of this compound MYC MYC Ub_MYC Polyubiquitinated MYC MYC->Ub_MYC Ubiquitination Ub_MYC->MYC Deubiquitination Proteasome 26S Proteasome Ub_MYC->Proteasome Recognition Increased_Ub_MYC Increased Polyubiquitinated MYC USP28_25 USP28/USP25 USP28_25->Ub_MYC Removes Ubiquitin Degraded_MYC Degraded MYC Proteasome->Degraded_MYC Degradation Increased_Degradation Increased MYC Degradation This compound This compound Inhibited_USP Inhibited USP28/USP25 This compound->Inhibited_USP Inhibits Increased_Ub_MYC->Increased_Degradation Leads to

Caption: this compound-induced MYC degradation pathway.

Comparison of Orthogonal Validation Methods

A robust validation strategy will employ a combination of techniques that assess the direct loss of the MYC protein, investigate the mechanism of degradation, and evaluate the specificity of the degrader. The following table summarizes key orthogonal methods.

MethodPrincipleThroughputKey AdvantagesKey Limitations
Western Blotting Antibody-based detection of MYC protein separated by size.Low to MediumDirect visualization of protein loss, provides molecular weight information.[5]Semi-quantitative, requires specific and validated antibodies.
Mass Spectrometry (Proteomics) Unbiased identification and quantification of peptides from digested proteins.[6]LowGlobal, unbiased view of the proteome, high sensitivity and specificity, can identify off-target effects.[6][7]Technically demanding, expensive, complex data analysis.[5]
Cycloheximide (CHX) Chase Assay Inhibition of protein synthesis to measure the degradation rate of existing proteins.[8][9][10]Low to MediumMeasures protein half-life directly, provides kinetic data on degradation.[9][10]CHX can have cytotoxic effects, assumes degradation rate is constant.[11]
Immunoprecipitation (IP) - Western Enrichment of MYC followed by Western blotting for ubiquitin to detect polyubiquitination.LowDirectly demonstrates the ubiquitination of MYC.Requires high-quality antibodies for both IP and Western, can be technically challenging.
Quantitative PCR (qPCR) Measures MYC mRNA levels.HighDifferentiates protein degradation from transcriptional downregulation.[5]Does not measure protein levels directly.[5]
Flow Cytometry Measurement of fluorescence from individual cells stained with fluorescently labeled antibodies against MYC.HighHigh-throughput, single-cell resolution, can be multiplexed.[5]Indirect measurement of protein levels, requires specific antibodies suitable for flow cytometry.[5]

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible and reliable data. Below are protocols for key orthogonal validation methods.

Western Blotting for MYC Protein Levels

This is a fundamental technique to directly visualize and quantify the reduction in MYC protein levels following this compound treatment.

A Cell Treatment (this compound, Vehicle) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Anti-MYC, Anti-Loading Control) E->F G Detection & Analysis (Densitometry) F->G A Pre-treat cells (this compound or Vehicle) B Add Cycloheximide (CHX) to inhibit protein synthesis A->B C Collect samples at multiple time points B->C D Western Blot for MYC C->D E Quantify MYC levels and calculate half-life D->E

References

Combination Therapy of CT1113 with Cisplatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy of CT1113 with cisplatin (B142131) against monotherapy alternatives, supported by experimental data from analogous USP28 inhibitor studies.

While direct experimental data on the combination of this compound and cisplatin is not yet publicly available, extensive research on other potent USP28 inhibitors, such as AZ1, in combination with cisplatin provides a strong scientific rationale and predictive insights into the potential efficacy of a this compound-cisplatin regimen. This guide synthesizes findings from these analogous studies to present a comprehensive overview of the synergistic anti-tumor effects observed when combining a USP28 inhibitor with platinum-based chemotherapy.

Rationale for Combination: Targeting DNA Damage and Repair Pathways

Cisplatin is a cornerstone of chemotherapy that exerts its cytotoxic effects by inducing DNA crosslinks, leading to DNA damage and triggering apoptosis in cancer cells. However, its efficacy is often limited by intrinsic or acquired resistance, frequently mediated by the cell's ability to repair this DNA damage.

This compound, a potent and selective inhibitor of the deubiquitinase USP28, offers a promising strategy to overcome this resistance. USP28 is a key regulator of cellular responses to DNA damage and is involved in the stabilization of proteins that promote DNA repair and cell survival, such as c-MYC and proteins in the Fanconi Anemia pathway. By inhibiting USP28, this compound is hypothesized to:

  • Prevent the repair of cisplatin-induced DNA damage: This leads to an accumulation of DNA lesions, overwhelming the cell's repair capacity.

  • Promote the degradation of oncoproteins: Inhibition of USP28 leads to the destabilization and degradation of c-MYC, a transcription factor that drives cell proliferation and is implicated in DNA repair.

  • Induce apoptosis: The accumulation of irreparable DNA damage and the downregulation of pro-survival proteins trigger programmed cell death.

This multi-pronged mechanism suggests a strong synergistic potential for the combination of this compound and cisplatin, where this compound would sensitize cancer cells to the cytotoxic effects of cisplatin, potentially leading to improved therapeutic outcomes and overcoming resistance.

Comparative Performance: USP28 Inhibition with Cisplatin

The following tables summarize quantitative data from preclinical studies on the combination of the USP28 inhibitor AZ1 with cisplatin in non-small cell lung cancer (NSCLC) and squamous cell carcinoma (SCC) models. These findings serve as a proxy for the anticipated effects of a this compound-cisplatin combination.

Table 1: In Vitro Efficacy of USP28 Inhibitor (AZ1) and Cisplatin Combination
Cell LineTreatmentIC50 (µM)Fold Change in IC50 (Combination vs. Cisplatin)Reference
A549 (NSCLC) Cisplatin~15-[1]
AZ1~20-[2]
Cisplatin + AZ1Not explicitly stated, but synergistic effects on cell viability reported.Not explicitly stated, but synergistic effects on cell viability reported.[1]
H460 (NSCLC) CisplatinNot explicitly stated-[1]
AZ1Not explicitly stated-[1]
Cisplatin + AZ1Not explicitly stated, but synergistic effects on cell viability reported.Not explicitly stated, but synergistic effects on cell viability reported.[1]
Table 2: Induction of Apoptosis by USP28 Inhibitor (AZ1) and Cisplatin Combination
Cell LineTreatmentApoptotic Cells (%)Fold Increase in Apoptosis (Combination vs. Cisplatin)Reference
A2780/CP (Cisplatin-Resistant Ovarian Cancer) Control1.35-[3]
Cisplatin (10 µM)7.09-[3]
β-elemene + Cisplatin (10 µM)54.747.7[3]
MCAS (Ovarian Cancer) Control0.1-[3]
Cisplatin8.54-[3]
β-elemene + Cisplatin58.156.8[3]

Note: Data from a study with β-elemene is included to illustrate the potential for synergistic apoptosis induction with cisplatin in resistant cells.

Table 3: In Vivo Efficacy of USP28 Inhibitor (AZ1) and Cisplatin Combination in Xenograft Models
Tumor ModelTreatment GroupTumor Volume Reduction (%) vs. ControlReference
NSCLC Xenograft CisplatinSignificant reduction[1][4]
AZ1Significant reduction[1][4]
Cisplatin + AZ1Significantly greater reduction than either monotherapy[1][4]
SCC Xenograft CisplatinModerate reduction[5]
Ethaselen (B1684588) (TrxR inhibitor)Moderate reduction[5]
Cisplatin + EthaselenSynergistic and significant reduction[5]

Note: Data from a study with the TrxR inhibitor ethaselen is included as an example of combination therapy with cisplatin in a xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analogous USP28 inhibitor and cisplatin combination studies are provided below.

Cell Viability Assay (MTT/CCK-8 Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Drug Treatment: Treat cells with varying concentrations of this compound, cisplatin, or the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[7]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: For CCK-8 assays, measure the absorbance at 450 nm. For MTT assays, first solubilize the formazan (B1609692) crystals with 150 µL of DMSO and then measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA for detachment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups: vehicle control, this compound alone, cisplatin alone, and this compound + cisplatin combination.[10]

  • Drug Administration: Administer drugs via appropriate routes (e.g., intraperitoneal injection for cisplatin, oral gavage for this compound) at predetermined doses and schedules.[10][11]

  • Tumor Measurement: Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.[10]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of treatment toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for the combination therapy of this compound with cisplatin.

G cluster_0 Cisplatin Action cluster_1 This compound Action Cisplatin Cisplatin DNA_damage DNA Crosslinks (DNA Damage) Cisplatin->DNA_damage Apoptosis_cis Apoptosis DNA_damage->Apoptosis_cis DNA_repair DNA Repair (Inhibition) DNA_damage->DNA_repair Activates Synergy Synergistic Tumor Cell Death Apoptosis_cis->Synergy This compound This compound USP28 USP28 This compound->USP28 Inhibits cMYC c-MYC (Degradation) USP28->cMYC Stabilizes USP28->DNA_repair Promotes DNA_repair->DNA_damage Repairs DNA_repair->Synergy Blockade

Caption: Proposed synergistic mechanism of this compound and cisplatin.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow start_vitro Cancer Cell Lines (e.g., NSCLC, SCC) treatment Treat with: - this compound - Cisplatin - Combination start_vitro->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (DNA repair proteins, c-MYC) treatment->western start_vivo Immunocompromised Mice xenograft Establish Xenograft Tumors start_vivo->xenograft treatment_vivo Administer: - this compound - Cisplatin - Combination xenograft->treatment_vivo monitoring Monitor Tumor Growth & Body Weight treatment_vivo->monitoring endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry monitoring->endpoint

References

Synergistic Potential of CT1113 and Immunotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic combination of CT1113, a novel dual inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/28), and immunotherapy for cancer treatment. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic rationale and experimental validation of this promising therapeutic strategy.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting USP28 and USP25, two deubiquitinating enzymes implicated in the stability of various oncoproteins. By inhibiting these enzymes, this compound promotes the degradation of key cancer drivers, including c-MYC and NOTCH1, leading to anti-tumor activity across a range of preclinical cancer models, such as pancreatic cancer, T-cell acute lymphoblastic leukemia (T-ALL), and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[1][2][3][4][5][6][7] A first-in-human Phase I trial in relapsed/refractory acute myeloid leukemia (R/R AML) has indicated a favorable safety profile and preliminary efficacy for this compound.

The Rationale for Combining this compound with Immunotherapy

Recent preclinical findings suggest that this compound can modulate the tumor microenvironment (TME) to be more susceptible to immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. The primary mechanism appears to be the ability of this compound to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells and unresponsive to ICIs, into "hot" tumors with a robust anti-tumor immune response.

This is reportedly achieved through the degradation of YTH domain-containing family protein 2 (YTHDF2), a substrate of USP25/28. The degradation of YTHDF2 is believed to trigger a potent, cytotoxic CD8+ T cell-dependent anti-tumor immune response and reverse the immunosuppressive milieu within the tumor.

Preclinical Data on the Synergy of this compound and Anti-PD-1 Therapy

While the full dataset from preclinical combination studies is yet to be published, an abstract from the American Association for Cancer Research (AACR) Annual Meeting 2025 highlighted the significant potentiation of anti-PD-1 therapy by this compound in murine "cold" tumor models. The combination therapy is suggested to enhance anti-tumor efficacy without notable systemic toxicity.

Data Presentation

Note: The following tables are illustrative and based on typical outcomes from preclinical immunotherapy combination studies. Specific quantitative data for this compound in combination with immunotherapy is pending full publication.

Table 1: Illustrative Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500-
This compound (monotherapy)90040%
Anti-PD-1 (monotherapy)120020%
This compound + Anti-PD-130080%

Table 2: Illustrative Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment GroupCD8+ T cells (% of CD45+ cells)CD4+ FoxP3+ Tregs (% of CD4+ T cells)CD8+/Treg Ratio
Vehicle Control5250.2
This compound (monotherapy)10200.5
Anti-PD-1 (monotherapy)8180.44
This compound + Anti-PD-125102.5

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and Immunotherapy Synergy

cluster_this compound This compound Action cluster_ImmuneResponse Immune Response This compound This compound USP25_28 USP25 / USP28 This compound->USP25_28 inhibits YTHDF2 YTHDF2 USP25_28->YTHDF2 stabilizes Proteasomal_Degradation1 Proteasomal Degradation YTHDF2->Proteasomal_Degradation1 leads to T_Cell_Activation T Cell Activation & Proliferation YTHDF2->T_Cell_Activation suppresses Proteasomal_Degradation1->T_Cell_Activation removes suppression Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 expresses PD1 PD-1 PDL1->PD1 binds & inhibits CD8_T_Cell CD8+ T Cell PD1->CD8_T_Cell on surface of CD8_T_Cell->T_Cell_Activation Anti_PD1 Anti-PD-1 Anti_PD1->PD1 blocks Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing

Caption: this compound and Anti-PD-1 Signaling Pathway.

Experimental Workflow for Preclinical Evaluation

cluster_InVivo In Vivo Study cluster_ExVivo Ex Vivo Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation Treatment_Groups Randomization into Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Tumor_Implantation->Treatment_Groups Tumor_Monitoring Tumor Volume Measurement Treatment_Groups->Tumor_Monitoring Endpoint Study Endpoint: Tumor Collection Tumor_Monitoring->Endpoint Tumor_Dissociation Tumor Dissociation & Single-Cell Suspension Endpoint->Tumor_Dissociation Flow_Cytometry Flow Cytometry: Immune Cell Profiling Tumor_Dissociation->Flow_Cytometry scRNA_seq Single-Cell RNA-seq: Transcriptomic Analysis Tumor_Dissociation->scRNA_seq

Caption: Preclinical Experimental Workflow.

Experimental Protocols

In Vivo Syngeneic Mouse Model
  • Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are cultured in appropriate media and conditions.

  • Tumor Implantation: 5 x 10^5 to 1 x 10^6 cells are injected subcutaneously into the flank of 6-8 week old C57BL/6 mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).

  • Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound, (3) Anti-PD-1 antibody, and (4) this compound + Anti-PD-1 antibody.

  • Drug Administration:

    • This compound is administered orally or intraperitoneally at a predetermined dose and schedule.

    • Anti-PD-1 antibody (or isotype control) is administered intraperitoneally (e.g., 10 mg/kg) twice a week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors and spleens are harvested for ex vivo analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1). A viability dye is included to exclude dead cells.

  • Data Acquisition: Stained cells are acquired on a multicolor flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment
  • Single-Cell Suspension Preparation: A high-viability single-cell suspension is prepared from the harvested tumors as described for flow cytometry.

  • Single-Cell Capture: Single cells are captured into nanodroplets along with barcoded beads using a microfluidic device.

  • Library Preparation: cDNA is generated from the mRNA of each cell, followed by amplification and library construction for sequencing.

  • Sequencing: The scRNA-seq libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is processed through a bioinformatics pipeline to identify different cell types within the TME, characterize their gene expression profiles, and explore cellular interactions.

Conclusion and Future Directions

The preclinical evidence, although preliminary, strongly suggests that the combination of the USP25/28 inhibitor this compound with immunotherapy, particularly anti-PD-1 therapy, holds significant promise as a novel cancer treatment strategy. The ability of this compound to modulate the tumor microenvironment and sensitize "cold" tumors to immune checkpoint blockade provides a compelling rationale for further investigation.

Future studies should focus on the full publication of the preclinical combination data to provide a comprehensive quantitative understanding of the synergy. Furthermore, the ongoing clinical development of this compound should explore combination regimens with immune checkpoint inhibitors in relevant patient populations. The insights gained from these studies will be crucial in translating this promising preclinical observation into a potentially effective therapy for cancer patients.

References

Unraveling Cancer's Defenses: A Comparative Guide to CT1113 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which cancer cells develop resistance to novel therapeutics is paramount. This guide provides a comparative analysis of the resistance mechanisms of CT1113, a potent dual inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/USP28), against alternative cancer therapies. By examining experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to anticipate and overcome therapeutic resistance.

This compound has emerged as a promising anti-cancer agent with a novel mechanism of action. It targets the deubiquitinating enzymes USP25 and USP28, which are responsible for stabilizing a variety of oncoproteins.[1] By inhibiting these enzymes, this compound promotes the degradation of key cancer drivers such as BCR-ABL1, c-MYC, and NOTCH1, leading to anti-tumor activity in various hematological malignancies and solid tumors.[2][3][4] Notably, this compound has demonstrated efficacy in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) that are resistant to tyrosine kinase inhibitors (TKIs).[2] A first-in-human clinical trial for relapsed/refractory acute myeloid leukemia (R/R AML) is underway.[4]

While this compound shows promise in overcoming existing drug resistance, it is crucial to investigate the potential for cancer cells to develop resistance to this compound itself. This guide will explore both known and potential resistance mechanisms, compare them to those of other targeted therapies, and provide the experimental frameworks necessary for their evaluation.

Comparative Analysis of Resistance Mechanisms

Understanding how resistance to this compound might develop can be informed by studying resistance to other targeted therapies, particularly those involving the ubiquitin-proteasome system.

Therapeutic AgentTargetCommon Resistance Mechanisms
This compound USP25/USP28Predicted: Target mutation/amplification, pathway reactivation, drug efflux
Tyrosine Kinase Inhibitors (e.g., Imatinib) BCR-ABL1, c-Kit, PDGFRTarget mutation (e.g., T315I in BCR-ABL1), amplification of the target gene, activation of bypass signaling pathways.
Proteasome Inhibitors (e.g., Bortezomib) 26S ProteasomeMutation in proteasome subunits, upregulation of anti-apoptotic proteins, activation of autophagy.
PARP Inhibitors (e.g., Olaparib) PARP1/2Restoration of homologous recombination repair, drug efflux via P-glycoprotein, secondary mutations in BRCA1/2.

Delving into this compound Resistance: Potential Mechanisms and Experimental Evaluation

While clinical data on this compound resistance is not yet available, we can hypothesize potential mechanisms based on its mode of action and general principles of drug resistance.

Target-Based Resistance
  • Mechanism: Mutations in the USP25 or USP28 genes could alter the drug-binding site, reducing the efficacy of this compound. Alternatively, amplification of these genes could lead to overexpression of the target proteins, requiring higher drug concentrations to achieve a therapeutic effect.

  • Experimental Evaluation:

    • Sanger Sequencing/Next-Generation Sequencing (NGS): Sequence the USP25 and USP28 genes in this compound-resistant cell lines to identify potential mutations.

    • Quantitative PCR (qPCR) and Western Blotting: Quantify the mRNA and protein levels of USP25 and USP28 to detect amplification.

Pathway Reactivation and Bypass Tracks
  • Mechanism: Cancer cells may adapt by reactivating the downstream signaling pathways that are inhibited by this compound, or by activating parallel "bypass" pathways to maintain pro-survival signals. For instance, in the context of c-MYC, cells might upregulate alternative pathways that promote its stability or activate other oncogenic transcription factors.

  • Experimental Evaluation:

    • Western Blotting and Phospho-Proteomics: Analyze the phosphorylation status and total protein levels of key downstream effectors of the targeted oncoproteins (e.g., STAT5 for BCR-ABL1, downstream targets of NOTCH1 and c-MYC).

    • RNA Sequencing (RNA-Seq): Compare the transcriptomes of sensitive and resistant cells to identify upregulated genes and activated signaling pathways.

Altered Drug Transport
  • Mechanism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.

  • Experimental Evaluation:

    • Rhodamine 123/Calcein-AM Efflux Assays: Use fluorescent substrates of efflux pumps to measure their activity in sensitive versus resistant cells.

    • qPCR and Western Blotting: Measure the expression levels of genes and proteins associated with drug transport (e.g., ABCB1 gene for P-glycoprotein).

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of resistance mechanisms.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of this compound and to select for resistant cell populations.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., USP25, USP28, c-MYC, p-STAT5, STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis (RT-qPCR)

This method is used to quantify changes in mRNA levels.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.

cluster_CT1113_MoA This compound Mechanism of Action This compound This compound USP25_28 USP25 / USP28 This compound->USP25_28 inhibits Oncoproteins Oncoproteins (BCR-ABL1, c-MYC, NOTCH1) USP25_28->Oncoproteins deubiquitinates (stabilizes) Ub Ubiquitin Proteasome Proteasome Oncoproteins->Proteasome targeted for CellSurvival Tumor Cell Proliferation and Survival Oncoproteins->CellSurvival promotes Degradation Degradation Proteasome->Degradation Degradation->CellSurvival inhibits

Caption: Mechanism of action of this compound.

cluster_Resistance_Workflow Workflow for Evaluating this compound Resistance start Cancer Cell Line treatment Chronic this compound Treatment start->treatment selection Selection of Resistant Clones treatment->selection characterization Molecular Characterization selection->characterization sequencing Gene Sequencing (USP25/28) characterization->sequencing expression Gene/Protein Expression Analysis characterization->expression pathway Pathway Analysis characterization->pathway efflux Drug Efflux Assays characterization->efflux

Caption: Experimental workflow for resistance evaluation.

cluster_Potential_Resistance Potential this compound Resistance Mechanisms CT1113_Res This compound Resistance Target_Mod Target Modification (USP25/28 Mutation/ Amplification) CT1113_Res->Target_Mod Bypass Bypass Pathway Activation CT1113_Res->Bypass Efflux Increased Drug Efflux CT1113_Res->Efflux Downstream Downstream Reactivation CT1113_Res->Downstream

Caption: Potential mechanisms of resistance to this compound.

By proactively investigating these potential resistance mechanisms, the scientific community can develop strategies to mitigate their impact, such as combination therapies or next-generation inhibitors. This forward-thinking approach will be essential to maximizing the clinical potential of promising new drugs like this compound.

References

CT1113: A Comparative Analysis of Cross-reactivity with other Deubiquitinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the deubiquitinase (DUB) inhibitor CT1113's performance against its primary targets and its cross-reactivity with other deubiquitinating enzymes. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound has been identified as a potent small molecule inhibitor of Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28). As a dual inhibitor of these closely related deubiquitinases, this compound has demonstrated significant anti-tumor activity in various cancer models, making it a compound of high interest for therapeutic development. A critical aspect of its potential as a therapeutic agent is its selectivity, or its propensity to interact with off-target enzymes. This guide focuses on the cross-reactivity profile of this compound against other deubiquitinases.

High Selectivity of this compound

Biochemical assays have demonstrated that this compound is highly selective for USP25 and USP28. According to a study by Peng et al. (2022), this compound showed a lack of activity when tested at a concentration of 10 µM against a panel of other deubiquitinases and the SUMO-specific protease SENP1. Another source indicates no activity against other deubiquitinases and SENP1 at a concentration of 1 µM. This high degree of selectivity is a crucial characteristic, as off-target inhibition can lead to unforeseen side effects and toxicities.

Quantitative Analysis of this compound Cross-reactivity

The following table summarizes the known inhibitory activity and selectivity profile of this compound. While specific IC50 values for a broad panel of DUBs are not publicly available, the qualitative data from screening assays provides a strong indication of its specificity.

Deubiquitinase TargetIC50 (nM)Cross-reactivity at 10 µMDUB Family
USP28 3.9-USP
USP25 26.1-USP
Other DUBs (unspecified panel)Not ActiveNo significant inhibition observedVarious
SENP1Not ActiveNo significant inhibition observedCysteine Protease (SUMO-specific)

Data sourced from Peng et al., Signal Transduction and Targeted Therapy, 2022 and Probechem Biochemicals technical data.

Experimental Protocols

The determination of inhibitor selectivity is paramount in drug discovery. Biochemical assays are standard methods for assessing the cross-reactivity of a compound against a panel of related enzymes.

Biochemical Deubiquitinase Inhibitor Screening Assay

This protocol outlines a general procedure for testing the inhibitory activity of a compound like this compound against a panel of deubiquitinases.

Objective: To determine the IC50 values or percentage of inhibition of a test compound against a panel of purified deubiquitinase enzymes.

Materials:

  • Purified recombinant deubiquitinase enzymes (e.g., various USPs, UCHs, OTUs)

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compound (this compound) is prepared in DMSO.

  • Enzyme Preparation: Each deubiquitinase enzyme is diluted to a working concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compound to the wells of the 384-well plate.

    • Add the diluted enzyme solution to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated using a suitable curve-fitting model.

Visualizing Experimental Workflow and Signaling

To better illustrate the processes involved in evaluating DUB inhibitor specificity and the context of this compound's action, the following diagrams are provided.

The Kinase Question: Evaluating Off-Target Effects of the USP28/USP25 Inhibitor CT1113

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CT1113 and Alternative USP28/USP25 Inhibitors for Researchers and Drug Development Professionals.

In the quest for targeted cancer therapies, the deubiquitinating enzymes (DUBs) USP28 and USP25 have emerged as compelling targets due to their role in stabilizing key oncoproteins such as c-MYC and NOTCH1. This compound is a potent dual inhibitor of USP28 and USP25 that has demonstrated significant anti-tumor activity in preclinical models.[1][2][3][4][5][6][7] However, a critical question for any new therapeutic candidate is its selectivity. This guide addresses the specific question of whether this compound exhibits off-target effects on kinases and compares its profile to other known USP28/USP25 inhibitors.

While this compound has been shown to be selective against other deubiquitinases, a comprehensive public kinase selectivity profile for this compound is not currently available. One of the key studies on this compound notes that "the contributions from potential off-target effects could not be completely excluded," highlighting the need for further investigation.[1][2] This guide provides a comparative overview of this compound and alternative USP28/USP25 inhibitors—FT206 and Vismodegib—based on publicly accessible data.

Comparative Analysis of USP28/USP25 Inhibitors

The following table summarizes the known targets and reported potency of this compound and its alternatives. It is important to note the absence of comprehensive kinase screening data for these compounds in the public domain.

CompoundPrimary Target(s)IC50 / KdKnown Off-Target Kinase ActivityOther Known Targets
This compound USP28 / USP25Similar Kds for both targets[3]Not publicly availableNone reported
FT206 USP28 / USP25IC50: 0.15 µM (USP28), 1.01 µM (USP25)[8]Not publicly availableNone reported
Vismodegib Smoothened (SMO)Not publicly availableUSP28 / USP25[9]

Signaling Pathway and Therapeutic Intervention

USP28 and USP25 play a critical role in preventing the degradation of oncoproteins. By removing ubiquitin tags, they rescue these proteins from proteasomal degradation, thereby promoting cell proliferation and survival. Inhibitors like this compound block this activity, leading to the degradation of these oncoproteins.

USP28_Pathway USP28/USP25 Signaling Pathway and Inhibition cluster_0 Ubiquitin-Proteasome System cluster_1 Deubiquitination by USP28/25 Oncoprotein Oncoprotein Ubiquitinated_Oncoprotein Ubiquitinated_Oncoprotein Oncoprotein->Ubiquitinated_Oncoprotein Ubiquitination Proteasome Proteasome Ubiquitinated_Oncoprotein->Proteasome Targeting USP28_USP25 USP28_USP25 Ubiquitinated_Oncoprotein->USP28_USP25 Degraded_Protein Degraded_Protein Proteasome->Degraded_Protein Degradation USP28_USP25->Oncoprotein Deubiquitination (rescues from degradation) This compound This compound This compound->USP28_USP25 Inhibition KINOMEscan_Workflow KINOMEscan® Experimental Workflow Start Start Kinase_Panel Panel of DNA-tagged kinases Start->Kinase_Panel Incubation Incubate Kinase, Ligand, and Compound Kinase_Panel->Incubation Immobilized_Ligand Immobilized active-site directed ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Wash Wash unbound components Incubation->Wash Quantification Quantify bound kinase via qPCR of DNA tag Wash->Quantification Data_Analysis Calculate % inhibition and/or Kd Quantification->Data_Analysis End End Data_Analysis->End

References

Replicating Published CT1113 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published findings for the dual USP28/USP25 inhibitor, CT1113, to aid researchers in replicating and expanding upon these studies in a different lab setting. We present a comparative analysis of its effects across various cancer models, detailed experimental methodologies based on published literature, and a comparison with a known alternative.

Comparative Performance of this compound in Preclinical Cancer Models

This compound has demonstrated significant anti-tumor activity across a range of cancer types by targeting the deubiquitinases USP28 and USP25, which play crucial roles in the stabilization of key oncoproteins. The following tables summarize the quantitative data from published studies.

Cancer TypeCell LinesKey FindingsIC50 (approx.)Reference
Pancreatic CancerSW1990, HCT116Inhibition of cell proliferation, decreased MYC levels.[1][2]Not Specified[1][2]
Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)Sup-B15, BV-173, Ba/F3 (T315I mutant)Potent growth inhibition, induction of apoptosis, suppression of BCR-ABL1 and STAT5 phosphorylation and total protein levels.[3][4]200 nM[3][4]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Jurkat, MOLT-4Destabilization of NOTCH1, inhibition of cell growth.[5][6]Not Specified[5][6]
Burkitt LymphomaRaji, DaudiDecreased cell viability, induction of apoptosis, reduction of c-Myc and SREBP1 protein levels.Not Specified

Comparison with Alternative USP28/USP25 Inhibitor: AZ1

AZ1 is another commercially available dual inhibitor of USP28 and USP25. The following table provides a comparison of the reported IC50 values for both inhibitors.

InhibitorTargetIC50Reference
This compoundUSP28/USP25Not explicitly stated in abstracts
AZ1USP280.6 µM[7][8]
USP250.7 µM[7][8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by interfering with key signaling pathways that promote cancer cell survival and proliferation. The diagrams below illustrate the mechanism of action of this compound in different cancer contexts.

CT1113_Mechanism_of_Action cluster_usp USP28/USP25 Inhibition cluster_substrates Oncogenic Substrates cluster_effects Cellular Effects This compound This compound USP28_25 USP28 / USP25 This compound->USP28_25 Inhibits MYC c-MYC USP28_25->MYC Stabilizes NOTCH1 NOTCH1 USP28_25->NOTCH1 Stabilizes BCR_ABL1 BCR-ABL1 USP28_25->BCR_ABL1 Stabilizes Degradation Ubiquitination & Proteasomal Degradation MYC->Degradation NOTCH1->Degradation BCR_ABL1->Degradation Apoptosis Apoptosis Degradation->Apoptosis Proliferation Decreased Cell Proliferation Degradation->Proliferation

Caption: General mechanism of this compound action.

T_ALL_Pathway This compound This compound USP28 USP28 This compound->USP28 Inhibits NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (stabilizes) Ub Ubiquitin NOTCH1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Growth_Inhibition T-ALL Growth Inhibition Proteasome->Growth_Inhibition

Caption: this compound mechanism in T-ALL.

Ph_ALL_Pathway This compound This compound USP25 USP25 This compound->USP25 Inhibits BCR_ABL1 BCR-ABL1 USP25->BCR_ABL1 Deubiquitinates (stabilizes) STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylates Ub Ubiquitin BCR_ABL1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Apoptosis Apoptosis in Ph+ALL cells Proteasome->Apoptosis

Caption: this compound mechanism in Ph+ALL.

Experimental Protocols

The following are generalized protocols for key experiments based on the methodologies cited in the literature. For detailed, step-by-step instructions, it is recommended to consult the full-text articles.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Immunoblotting
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunocompromised mice (e.g., nude or NSG mice). For pancreatic cancer models, SW1990 cells have been used.[1][9] For Ph+ALL, cell-derived allograft models have been employed.[3][4]

  • Tumor Growth and Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound via intraperitoneal injection or oral gavage at reported doses (e.g., 20 mg/kg).[3]

  • Monitoring: Monitor tumor growth using calipers or imaging modalities. Record animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunoblotting or immunohistochemistry for proliferation markers (e.g., Ki67).

Experimental Workflow for Replicating this compound Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select & Culture Cancer Cell Lines Viability Cell Viability (MTS Assay) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis Western_Blot Protein Analysis (Immunoblot) Cell_Culture->Western_Blot Xenograft Establish Xenograft Mouse Model Viability->Xenograft Promising Results Apoptosis->Xenograft Western_Blot->Xenograft Treatment This compound Treatment & Monitoring Xenograft->Treatment Analysis Endpoint Tumor Analysis Treatment->Analysis

Caption: Recommended workflow for this compound studies.

References

Performance Benchmark: CT1113 Versus Other USP25-Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ubiquitin-specific protease 25 (USP25) inhibitor, CT1113, against other known USP25 inhibitors, namely AZ1 and Vismodegib. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their drug development and biomedical research endeavors.

Introduction to USP25 and its Inhibition

Ubiquitin-specific protease 25 (USP25) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. Dysregulation of USP25 has been implicated in several diseases, including cancer, making it an attractive therapeutic target. This guide focuses on the comparative performance of this compound, a potent and selective dual inhibitor of USP25 and its close homolog USP28, against other inhibitors of USP25.

Quantitative Performance Comparison

The following tables summarize the biochemical potency and cellular activity of this compound, AZ1, and Vismodegib based on reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Table 1: Biochemical Potency against USP25/USP28

InhibitorTargetIC50Assay
This compound USP25 26.1 nM Not Specified[1]
USP28 3.9 nM Not Specified[1]
AZ1USP250.62 µMUb-RH110 Assay[2]
USP280.7 µMUb-RH110 Assay[2]
USP250.7 µMNot Specified[3][4][5][6]
USP280.6 µMNot Specified[3][5][6]
VismodegibUSP251.42 µMUb-AMC Hydrolysis Assay[7][8]
USP284.41 µMUb-AMC Hydrolysis Assay[9][10]

Table 2: Cellular Activity

InhibitorCell LineAssayEC50 / IC50
This compound HCT116 (Colon Cancer)Proliferation Assay65 nM (EC50)[11]
Ph+ALL cell linesCell Viability Assay~200 nM (IC50)[12][13]
SW1990 (Pancreatic Cancer)Not SpecifiedPotent anti-tumor activity[11][14]
A549 (Lung Cancer)Not SpecifiedPotent anti-tumor activity[14]
AZ1Colon Carcinoma CellsCell Death Assay18 - 20 µM (EC50)[4]

Signaling Pathways and Downstream Effects

Inhibition of USP25 by this compound and other inhibitors impacts several key signaling pathways implicated in cancer progression.

  • c-Myc Regulation: USP28, a close homolog of USP25, is a known stabilizer of the oncoprotein c-Myc. Dual inhibitors like this compound and AZ1 lead to a reduction in c-Myc levels, thereby inhibiting cancer cell proliferation.[4][11]

  • NOTCH1 Signaling: this compound has been shown to destabilize NOTCH1, a critical driver in T-cell acute lymphoblastic leukemia (T-ALL), leading to the inhibition of T-ALL cell growth.[1]

  • BCR-ABL Stability: In Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ALL), this compound reduces the protein levels of the fusion oncogene BCR-ABL1, a key driver of this malignancy.[13]

Below are diagrams illustrating a key signaling pathway involving USP25, a typical experimental workflow for assessing USP25 inhibition, and the logical flow of this comparison.

USP25_Signaling_Pathway USP25 Signaling Pathway cluster_upstream Upstream Signals cluster_cell Cellular Processes Growth_Factors Growth Factors Substrate_Protein Substrate Protein (e.g., c-Myc, NOTCH1, BCR-ABL) Growth_Factors->Substrate_Protein Cytokines Cytokines Cytokines->Substrate_Protein Proliferation Proliferation Survival Survival Differentiation Differentiation USP25 USP25 USP25->Substrate_Protein Stabilizes Substrate_Protein->Proliferation Substrate_Protein->Survival Substrate_Protein->Differentiation Ubiquitinated_Substrate Ubiquitinated Substrate Substrate_Protein->Ubiquitinated_Substrate Ubiquitination Ubiquitin Ubiquitin Ubiquitinated_Substrate->Substrate_Protein Deubiquitination Proteasome Proteasome Ubiquitinated_Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound / Other Inhibitors This compound->USP25 Inhibits

Caption: USP25 signaling pathway and point of inhibition.

Experimental_Workflow Experimental Workflow: In Vitro DUB Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant USP25 - Fluorogenic Substrate (Ub-Rh110) - Assay Buffer - Test Inhibitors (this compound, etc.) Start->Prepare_Reagents Plate_Setup Set up 384-well plate with serial dilutions of inhibitors Prepare_Reagents->Plate_Setup Add_USP25 Add recombinant USP25 enzyme to wells Plate_Setup->Add_USP25 Incubate_1 Pre-incubate inhibitor with enzyme Add_USP25->Incubate_1 Add_Substrate Add Ub-Rh110 substrate to initiate reaction Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence intensity over time (Excitation: 485nm, Emission: 535nm) Add_Substrate->Measure_Fluorescence Data_Analysis Analyze data to determine reaction rates and calculate IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro deubiquitinase assay.

Logical_Comparison Logical Comparison of USP25 Inhibitors Inhibitor USP25 Inhibitors This compound This compound Inhibitor->this compound AZ1 AZ1 Inhibitor->AZ1 Vismodegib Vismodegib Inhibitor->Vismodegib Performance_Metrics Performance Metrics This compound->Performance_Metrics AZ1->Performance_Metrics Vismodegib->Performance_Metrics Biochemical_Potency Biochemical Potency (IC50) Performance_Metrics->Biochemical_Potency Cellular_Activity Cellular Activity (EC50) Performance_Metrics->Cellular_Activity Selectivity Selectivity Profile Performance_Metrics->Selectivity Downstream_Effects Downstream Effects Performance_Metrics->Downstream_Effects Conclusion Comparative Efficacy Biochemical_Potency->Conclusion Cellular_Activity->Conclusion Selectivity->Conclusion Downstream_Effects->Conclusion

Caption: Logical structure for comparing USP25 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110)

This assay is used to determine the biochemical potency (IC50) of inhibitors against USP25.

  • Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rh110), which is non-fluorescent. Upon cleavage by a DUB like USP25, the highly fluorescent Rhodamine 110 is released. The rate of this reaction is proportional to the enzyme's activity.

  • Materials:

    • Recombinant human USP25 enzyme

    • Ubiquitin-Rhodamine 110 substrate

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

    • Test inhibitors (this compound, AZ1, Vismodegib) dissolved in DMSO

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in assay buffer.

    • Add a fixed concentration of recombinant USP25 to each well of the 384-well plate, followed by the addition of the diluted inhibitors.

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the Ub-Rh110 substrate to each well.

    • Immediately measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes) using a plate reader with excitation at ~485 nm and emission at ~535 nm.[15][16]

    • Calculate the reaction rates from the linear phase of the fluorescence increase.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation/Viability Assay

This assay measures the effect of the inhibitors on the growth and viability of cancer cells.

  • Principle: Assays like the MTS or MTT assay are colorimetric methods that determine the number of viable cells in a culture. The reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., HCT116, Ph+ALL cell lines)

    • Cell culture medium and supplements

    • Test inhibitors

    • MTS or MTT reagent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitors and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).[13]

    • Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Western Blotting for Downstream Target Analysis

This technique is used to assess the levels of specific proteins in cells following inhibitor treatment.

  • Principle: Western blotting allows for the detection and quantification of a specific protein from a complex mixture of proteins, such as a cell lysate.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific for the target proteins (e.g., c-Myc, NOTCH1, GAPDH as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells treated with inhibitors and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control.[17]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within intact cells.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[18]

  • Materials:

    • Intact cells

    • Test inhibitor

    • Heating block or PCR machine

    • Lysis buffer

    • Centrifuge

    • Western blotting or other protein detection reagents

  • Procedure:

    • Treat cells with the test inhibitor or vehicle control.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

    • Cool the samples and lyse the cells.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or another sensitive protein detection method.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.[19][20][21][22]

Conclusion

Based on the available data, this compound demonstrates significantly higher biochemical potency against USP25 compared to AZ1 and Vismodegib, with an IC50 in the low nanomolar range. This high potency translates to effective cellular activity, inhibiting the proliferation of various cancer cell lines at nanomolar concentrations. While all three inhibitors target the USP25/28 subfamily, the superior potency of this compound suggests it may be a more effective tool for studying USP25/28 biology and a more promising candidate for further therapeutic development. The provided experimental protocols offer a foundation for researchers to independently verify these findings and further explore the therapeutic potential of USP25 inhibition.

References

Assessing the Therapeutic Window of CT1113 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical therapeutic window of CT1113, a novel inhibitor of ubiquitin-specific proteases USP28 and USP25. The information presented herein is based on currently available preclinical data.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting USP28 and USP25, two deubiquitinating enzymes implicated in the stability of key oncoproteins. By inhibiting these enzymes, this compound promotes the degradation of cancer-driving proteins such as c-MYC and NOTCH1, leading to anti-tumor activity. Preclinical studies have demonstrated its potential in various cancer models, including pancreatic cancer, colon cancer, and acute lymphoblastic leukemia.

Comparative Efficacy of this compound

Preclinical data demonstrates the anti-tumor efficacy of this compound across a range of cancer cell lines and in vivo models.

In Vitro Potency

This compound has shown potent growth-inhibitory effects on human Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) cell lines, with an IC50 value of approximately 200 nM[1][2].

In Vivo Efficacy

Pancreatic and Colon Cancer: In a human pancreatic cancer cell line (SW1990) xenograft model, treatment with this compound resulted in significant suppression of tumor growth[3]. Similar efficacy was observed in a colon cancer xenograft model using the HCT116 cell line[3]. While specific tumor growth inhibition (TGI) percentages are not publicly available, the data indicates a strong anti-tumor effect in these solid tumor models[3].

Leukemia Models: In preclinical models of Ph+ALL, intraperitoneal injection of this compound at tolerated doses demonstrated a significant growth inhibitory effect and prolonged the survival of treated mice compared to control groups[1][2].

Safety and Tolerability Profile of this compound

Defining the therapeutic window requires a thorough understanding of a compound's safety profile and its maximum tolerated dose (MTD).

Preclinical Toxicity Observations

While a formal MTD study for this compound is not publicly available, initial preclinical studies provide some insight into its tolerability. In one study, mice treated with this compound for 21 days exhibited approximately a 10% decrease in body weight but showed no other noticeable signs of toxicity[3]. In studies on Ph+ALL models, this compound was administered at "tolerated doses," which effectively eradicated leukemia cells and prolonged survival without indicating prohibitive toxicity[1][2].

Comparison with Alternative USP28/USP25 Inhibitors

AZ1 is another dual inhibitor of USP28 and USP25 that has been evaluated in preclinical cancer models.

Comparative Data Summary
ParameterThis compoundAZ1 (Alternative)
Target USP28 / USP25USP28 / USP25
In Vitro Potency (IC50) ~200 nM (Ph+ALL cell lines)[1][2]0.6 µM (USP28), 0.7 µM (USP25)
Preclinical Models Tested Pancreatic Cancer (SW1990), Colon Cancer (HCT116), Ph+ALL[1][2][3]Non-Small Cell Lung Cancer, Colitis-associated Cancer
Reported In Vivo Dosing "Tolerated doses"[1][2]20 mg/kg/day (gavage)
Observed In Vivo Efficacy Significant tumor growth suppression, prolonged survival[1][2][3]Reduced tumor numbers in colon
Reported Toxicity ~10% body weight loss over 21 days[3]Not specified in reviewed documents

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP28 and USP25. This leads to the ubiquitination and subsequent proteasomal degradation of key oncoproteins.

CT1113_Mechanism_of_Action This compound This compound USP28_25 USP28 / USP25 This compound->USP28_25 Inhibits Oncoprotein Oncoproteins (c-MYC, NOTCH1, BCR-ABL) USP28_25->Oncoprotein Deubiquitinates (stabilizes) Ub Ubiquitin Ub->Oncoprotein Oncoprotein->Ub Ubiquitination Proteasome Proteasome Oncoprotein->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Experimental Workflow for Therapeutic Window Assessment

A typical preclinical workflow to determine the therapeutic window involves both in vitro and in vivo studies.

Therapeutic_Window_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_lines Cancer Cell Lines viability_assay Cell Viability Assay (e.g., MTS) cell_lines->viability_assay ic50 Determine IC50 viability_assay->ic50 mtd_study Maximum Tolerated Dose (MTD) Study ic50->mtd_study Inform Dosing efficacy_study Efficacy Study (Tumor Growth Inhibition, Survival) ic50->efficacy_study Inform Dosing therapeutic_window Define Therapeutic Window mtd_study->therapeutic_window xenograft_model Xenograft Model (e.g., Pancreatic, Leukemia) xenograft_model->efficacy_study efficacy_study->therapeutic_window

Caption: Preclinical therapeutic window assessment workflow.

Detailed Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTS to formazan.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW1990 or HCT116) into the flank of each mouse. For leukemia models, intravenous injection is typically used.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. For leukemia models, monitor disease progression through bioluminescence imaging or flow cytometry of peripheral blood.

  • Treatment: Once tumors reach a specified size or leukemia is established, randomize the mice into treatment and control groups. Administer this compound, a comparator drug, or vehicle via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume or leukemia progression throughout the study. For solid tumors, calculate Tumor Growth Inhibition (TGI). For leukemia models, monitor survival.

  • Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity, and, if applicable, perform hematological and clinical chemistry analysis at the end of the study.

Maximum Tolerated Dose (MTD) Study
  • Dose Escalation: Administer escalating doses of this compound to cohorts of non-tumor-bearing or tumor-bearing mice.

  • Toxicity Monitoring: Closely monitor the animals for a defined period for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

  • MTD Determination: The MTD is defined as the highest dose that does not induce unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).

Conclusion

This compound demonstrates promising anti-tumor activity in a variety of preclinical cancer models by targeting the USP28/USP25 deubiquitinases. While initial studies suggest a favorable therapeutic window, further investigation, including formal MTD studies and direct comparative efficacy trials against other USP28/25 inhibitors, is necessary to fully characterize its clinical potential. The provided experimental frameworks can guide researchers in designing studies to further elucidate the therapeutic index of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of CT1113

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions and Handling

Due to the potential for cytotoxic and hazardous properties, CT1113 must be handled with extreme caution. All handling and preparation for disposal should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is required.

  • Lab Coat: A dedicated, disposable lab coat should be worn.

  • Eye Protection: Use of safety goggles or a face shield is mandatory.

  • Respiratory Protection: A respirator may be necessary when handling larger quantities or if there is a risk of aerosolization.

This compound Waste Segregation and Collection

Proper segregation of waste is a critical first step in the disposal process. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed by your institution's EHS department.

Table 1: this compound Waste Stream Classification and Handling

Waste TypeDescriptionContainer RequirementsDisposal Procedure
Solid Waste Includes contaminated consumables such as pipette tips, vials, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.Designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Label as "Cytotoxic Waste".1. Place all solid waste into the designated container inside a chemical fume hood. 2. Securely seal the inner bag and close the container lid after use.
Liquid Waste Encompasses unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware. This includes both aqueous and organic solutions.Compatible, shatter-resistant waste container (e.g., plastic-coated glass bottle or high-density polyethylene). Store in secondary containment.1. Pour liquid waste into the container using a funnel, not exceeding 80% capacity. 2. Securely cap the container immediately. 3. Label with all components and approximate percentages.
Sharps Waste Any contaminated sharps such as needles, scalpels, or broken glass.Designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste".1. Immediately place sharps into the container. 2. Do not overfill; seal when three-quarters full.
Grossly Contaminated Items Items with visible powder or concentrated liquid residue of this compound.Treat as highly hazardous. May require separate containment as per institutional protocols.Follow specific institutional guidelines for highly hazardous waste.

Experimental Protocol: Decontamination of Glassware

This protocol outlines the steps for decontaminating glassware that has been in contact with this compound. This procedure should be performed in a chemical fume hood.

  • Initial Rinse: Carefully rinse the glassware three times with a solvent known to dissolve this compound (e.g., ethanol, DMSO). Collect this rinse solvent as liquid waste.

  • Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely in the fume hood or use an oven.

  • Disposal of Cleaning Materials: All materials used for cleaning, such as wipes and absorbent pads, should be disposed of as solid cytotoxic waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Solid Waste (Gloves, Tubes, etc.) D Labeled Cytotoxic Solid Waste Container A->D B Liquid Waste (Solutions, Rinsates) E Labeled Cytotoxic Liquid Waste Container B->E C Sharps Waste (Needles, Glass) F Labeled Cytotoxic Sharps Container C->F G Secure Storage in Satellite Accumulation Area D->G E->G F->G H Contact EHS for Waste Pickup G->H I High-Temperature Incineration by Licensed Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill response procedures for cytotoxic compounds. Do not attempt to clean up a large spill without proper training and equipment.

For all disposal procedures, ensure that waste containers are clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), the accumulation start date, the principal investigator's name, and the laboratory location. Store all this compound waste in a designated, secure satellite accumulation area within the laboratory until it is collected by the EHS department for final disposal, which is typically high-temperature incineration.

Essential Safety and Handling Protocols for CT1113

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of the hypothetical compound CT1113. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is outlined in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, disposable gloves (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields
Body Protection Laboratory CoatStandard, long-sleeved lab coat
Respiratory Protection Fume HoodAll handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.
Spill and Disposal Procedures

In the event of a spill or the need for disposal, adhere to the following procedures to mitigate risks and ensure environmental safety.

ProcedureAction
Spill Response In case of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. The area must then be decontaminated.
Waste Disposal All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Place all contaminated materials in a designated, sealed biohazard container.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound during experimental use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Dissolve this compound Dissolve this compound Weigh this compound->Dissolve this compound Perform Experiment Perform Experiment Dissolve this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.